2-(2-aminophenyl)acetonitrile
Description
The exact mass of the compound (2-Aminophenyl)acetonitrile is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Nitriles - Acetonitriles - Supplementary Records. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-(2-aminophenyl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2/c9-6-5-7-3-1-2-4-8(7)10/h1-4H,5,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMDPYYUISNUGGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC#N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60183888 | |
| Record name | (2-Aminophenyl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60183888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2973-50-4 | |
| Record name | 2-Aminobenzeneacetonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2973-50-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2-Aminophenyl)acetonitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002973504 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2-Aminophenyl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60183888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2-aminophenyl)acetonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.105 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (2-AMINOPHENYL)ACETONITRILE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PE7ZN32FVB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
2-(2-aminophenyl)acetonitrile basic properties
An In-depth Technical Guide to the Basic Properties of 2-(2-aminophenyl)acetonitrile
Abstract
This technical guide provides a comprehensive overview of the fundamental chemical and physical properties of this compound (CAS No: 2973-50-4).[1][2][3][4] It is a versatile bifunctional molecule containing both a primary aromatic amine and a nitrile group.[1][2] This unique structural arrangement makes it a valuable intermediate in the synthesis of a variety of heterocyclic compounds, some of which have shown potential in medicinal applications, including as anti-tumor and antiviral agents.[1][2][5] This document details its physicochemical properties, reactivity, synthetic protocols, and potential biological relevance, tailored for researchers, scientists, and professionals in the field of drug development.
Physicochemical Properties
This compound is an aromatic nitrile compound.[1][2] Its core structure consists of a benzene ring substituted at the ortho-position with an amino group (-NH₂) and an acetonitrile (-CH₂CN) side chain.[1][2] The quantitative physicochemical properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₈H₈N₂ | [1][2][3] |
| Molecular Weight | 132.16 g/mol | [1][2] |
| CAS Number | 2973-50-4 | [1][2][3][4] |
| Melting Point | 69-72 °C | [5] |
| Boiling Point | 302.2±17.0 °C at 760 mmHg | [5] |
| Density | 1.1±0.1 g/cm³ | [5] |
| pKa (amino group) | ~4.5 | [1] |
| Solubility | Soluble in polar solvents like dimethyl sulfoxide and methanol. | [1][5] |
| Appearance | Solid | [5] |
| InChI Key | LMDPYYUISNUGGT-UHFFFAOYSA-N | [1] |
Reactivity and Chemical Transformations
The reactivity of this compound is dictated by the interplay of its amino and nitrile functional groups. The electron-donating nature of the amino group influences the reactivity of the aromatic ring and the acetonitrile moiety.[1][2]
Key reactions include:
-
Oxidation: The amino group can be oxidized to a nitro group using common oxidizing agents.[1]
-
Reduction: The nitrile group can be reduced to a primary amine.[1]
-
Substitution: The amino group can be a site for nucleophilic substitution reactions.[1]
-
Cyclization: It is a key precursor for synthesizing heterocyclic compounds, such as pyrido[2,3-b]indoles, through cascade cyclization reactions.[1]
Below is a diagram illustrating the main reactive pathways of this compound.
Experimental Protocols
Synthesis of this compound from 2-Nitrophenylacetonitrile
A common laboratory-scale synthesis involves the reduction of the corresponding nitro compound.[1]
Materials:
-
2-Nitrophenylacetonitrile
-
Tin powder
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol
-
Sodium Bicarbonate (NaHCO₃)
-
Dichloromethane
Procedure:
-
Dissolve 2-nitrophenylacetonitrile (1.0 equivalent) in ethanol in a round-bottom flask.
-
Add tin powder (10.0 equivalents) to the solution.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add concentrated HCl dropwise to the stirred mixture.
-
After the addition is complete, remove the ice bath and continue stirring at room temperature for 2 hours.
-
Neutralize the reaction mixture with a saturated solution of NaHCO₃.
-
Extract the product with dichloromethane.
-
Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain the crude product.
-
Purify the crude product, for example by column chromatography, to yield this compound.
The workflow for this synthesis is depicted in the following diagram.
Analytical Method: High-Performance Liquid Chromatography (HPLC)
This compound can be analyzed using reverse-phase HPLC.[3]
-
Column: Newcrom R1 or equivalent C18 column.[3]
-
Mobile Phase: A mixture of acetonitrile and water, with phosphoric acid as a modifier. For mass spectrometry compatibility, formic acid should be used instead of phosphoric acid.[3]
-
Detection: UV detection at an appropriate wavelength.
This method is scalable and can be adapted for preparative separation to isolate impurities.[3]
Biological Activity and Applications in Drug Development
The structural motifs present in this compound make it a compound of interest in pharmaceutical research.[1][2] The amino group can participate in hydrogen bonding, a key interaction in drug-receptor binding.[1] The nitrile group can also be involved in interactions or serve as a handle for further chemical modification.[1]
While specific biological activities of this compound itself are not extensively documented in the provided search results, structurally related compounds have shown antimicrobial properties.[1] Its primary role in drug development is as a versatile building block for the synthesis of more complex, biologically active molecules.[1][2] For instance, it is used in the synthesis of compounds with potential anti-tumor and antiviral activities.[1][2][5]
Comparison with Structurally Similar Compounds
The properties of this compound can be better understood by comparing it with its isomers and other related molecules.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Differences and Properties |
| This compound | C₈H₈N₂ | 132.16 | Amino group at the ortho position; electron-donating amino group enhances nucleophilic substitution and cyclization reactions.[1][2] |
| 2-(3-aminophenyl)acetonitrile | C₈H₈N₂ | 132.16 | Amino group at the meta position.[6] |
| 2-(4-aminophenyl)acetonitrile | C₈H₈N₂ | 132.16 | Amino group at the para position; a light yellow crystalline solid with a melting point of 45-48 °C.[7][8] |
| 2-(2-hydroxyphenyl)acetonitrile | C₈H₇NO | 133.15 | Hydroxyl group instead of an amino group; participates in hydrogen bonding and oxidation but lacks the basicity of the amino group.[1] |
| 2-(2,4-dichlorophenyl)acetonitrile | C₈H₅Cl₂N | 186.04 | Two electron-withdrawing chlorine atoms instead of an amino group, reducing nucleophilic aromatic substitution activity.[1] |
Conclusion
This compound is a fundamentally important chemical intermediate with well-defined physicochemical properties. Its dual functionality allows for a wide range of chemical transformations, making it a valuable precursor in the synthesis of complex heterocyclic structures for pharmaceutical and material science applications. The experimental protocols for its synthesis and analysis are well-established. Further research into the direct biological activities of this compound and its derivatives could open new avenues for drug discovery.
References
- 1. This compound | 2973-50-4 | Benchchem [benchchem.com]
- 2. This compound | 2973-50-4 | Benchchem [benchchem.com]
- 3. (2-Aminophenyl)acetonitrile | SIELC Technologies [sielc.com]
- 4. 2973-50-4|this compound|BLD Pharm [bldpharm.com]
- 5. biosynce.com [biosynce.com]
- 6. 2-(3-Aminophenyl)acetonitrile|CAS 4623-24-9 [benchchem.com]
- 7. innospk.com [innospk.com]
- 8. 4-Aminophenylacetonitrile | C8H8N2 | CID 77000 - PubChem [pubchem.ncbi.nlm.nih.gov]
2-(2-aminophenyl)acetonitrile chemical structure and IUPAC name
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 2-(2-aminophenyl)acetonitrile, a versatile chemical intermediate with significant applications in the synthesis of heterocyclic compounds and pharmacologically active molecules.
Chemical Structure and IUPAC Name
This compound is an aromatic organic compound featuring a benzene ring substituted at the ortho-positions with an amino group (-NH₂) and a cyanomethyl group (-CH₂CN).
IUPAC Name: (2-aminophenyl)acetonitrile
Chemical Structure:
The structure consists of a phenylacetonitrile core with an amino substituent at the C2 position of the phenyl ring.[1]
Physicochemical and Spectroscopic Data
Quantitative data for this compound is summarized below. While experimental spectroscopic data is not widely available in peer-reviewed literature, expected values based on the chemical structure are provided.
Physical and Chemical Properties
| Property | Value | Source(s) |
| CAS Number | 2973-50-4 | [2] |
| Molecular Formula | C₈H₈N₂ | [1] |
| Molecular Weight | 132.16 g/mol | [1] |
| Appearance | Solid | [3] |
| Melting Point | 69-72 °C | [3] |
| Boiling Point | 302.2 ± 17.0 °C at 760 mmHg | [3] |
| Density | 1.1 ± 0.1 g/cm³ | [3] |
| Solubility | Soluble in dimethyl sulfoxide and methanol. | [3] |
Predicted Spectroscopic Data
Disclaimer: The following spectroscopic data are predicted values based on the known chemical environment of the functional groups and have not been experimentally verified from available literature.
Predicted ¹H NMR Data (in CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |
| ~ 6.7-7.2 | Multiplet | 4H | Aromatic protons (C₆H₄) |
| ~ 3.8 | Singlet | 2H | Methylene protons (-CH₂) |
| ~ 3.5 | Broad Singlet | 2H | Amino protons (-NH₂) |
Predicted ¹³C NMR Data (in CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| ~ 145 | C-NH₂ |
| ~ 130 | Aromatic CH |
| ~ 128 | Aromatic CH |
| ~ 119 | Aromatic CH |
| ~ 118 | Nitrile (-CN) |
| ~ 116 | Aromatic CH |
| ~ 115 | Aromatic C-CH₂CN |
| ~ 20 | Methylene (-CH₂) |
Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3450-3250 | Strong, Broad | N-H stretch (primary amine) |
| 3100-3000 | Medium | Aromatic C-H stretch |
| 2950-2850 | Medium | Aliphatic C-H stretch |
| 2260-2220 | Medium | C≡N stretch (nitrile) |
| 1650-1580 | Strong | N-H bend (primary amine) |
| 1600-1450 | Medium to Strong | Aromatic C=C bend |
Predicted Mass Spectrometry Fragmentation
| m/z | Interpretation |
| 132 | Molecular Ion [M]⁺ |
| 131 | [M-H]⁺ |
| 105 | [M-HCN]⁺ |
| 104 | [M-CH₂CN]⁺ |
Experimental Protocols
Synthesis of this compound
A common and effective method for the synthesis of this compound is the reduction of its nitro precursor, 2-(2-nitrophenyl)acetonitrile.[4][5] The following is a representative protocol using tin and hydrochloric acid.[4]
Materials:
-
2-(2-Nitrophenyl)acetonitrile
-
Tin (Sn) powder
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol
-
Sodium Bicarbonate (NaHCO₃)
-
Dichloromethane
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, suspend 2-(2-nitrophenyl)acetonitrile (1.0 equivalent) and tin powder (10.0 equivalents) in ethanol.[4]
-
Cool the mixture in an ice bath to 0°C.
-
Slowly add concentrated hydrochloric acid dropwise to the stirred suspension.
-
After the addition is complete, remove the ice bath and continue stirring at room temperature for 2 hours.[4]
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, carefully neutralize the reaction mixture with a saturated solution of sodium bicarbonate until the evolution of gas ceases.
-
Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
The crude this compound can be further purified by column chromatography on silica gel. A yield of approximately 60% can be expected after purification.[4]
Reactivity and Applications
This compound is a valuable building block in organic synthesis, primarily due to the reactive amino and nitrile functionalities.[4]
Cyclization Reactions to form Indoles
A key application of this compound is in the synthesis of indole derivatives, which are prevalent scaffolds in medicinal chemistry. The proximity of the amino and cyanomethyl groups allows for intramolecular cyclization reactions.
Diagrams and Workflows
The following diagrams illustrate the synthesis and a key reaction of this compound.
Synthetic and Reaction Workflow
Caption: Synthetic workflow of this compound and its subsequent cyclization.
References
Synthesis of 2-(2-aminophenyl)acetonitrile from 2-nitrobenzyl cyanide: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 2-(2-aminophenyl)acetonitrile from 2-nitrobenzyl cyanide. This conversion is a critical step in the synthesis of various pharmaceutical intermediates and other fine chemicals. The primary transformation involves the reduction of the nitro group to an amine. This document details various methodologies for this reduction, including catalytic hydrogenation, metal-based reductions, and other techniques. Quantitative data is summarized for easy comparison, and detailed experimental protocols are provided.
Introduction
This compound is a valuable building block in organic synthesis, particularly in the preparation of heterocyclic compounds with potential medicinal applications, such as anti-tumor and antiviral agents.[1] The synthesis of this compound from 2-nitrobenzyl cyanide is a key transformation that has been accomplished through several reductive methods. The choice of method often depends on factors such as desired yield, purity, cost, safety, and the presence of other functional groups in the molecule.
The most common and industrially viable method for the reduction of aromatic nitro compounds is catalytic hydrogenation, often employing catalysts such as palladium on carbon (Pd/C) or Raney Nickel.[2][3] Alternative methods include the use of metals in acidic media, such as iron with hydrochloric acid (Fe/HCl) or tin(II) chloride (SnCl₂).[3][4] Each method presents its own set of advantages and challenges in terms of reaction conditions, work-up procedures, and waste disposal.
This guide will explore the following reduction methods in detail:
-
Catalytic Hydrogenation using Palladium on Carbon (Pd/C)
-
Reduction with Iron in Acidic Medium (e.g., Fe/HCl)
-
Reduction with Stannous Chloride (SnCl₂)
-
Catalytic Hydrogenation using Raney Nickel
Comparative Data of Reduction Methods
The following table summarizes the quantitative data for different methods used in the reduction of nitroarenes to their corresponding anilines. While specific data for 2-nitrobenzyl cyanide is limited in publicly available literature, the data presented for the analogous p-nitrobenzyl cyanide and other nitroarenes provides a strong basis for comparison.
| Reduction Method | Catalyst/Reagent | Solvent | Temperature (°C) | Pressure (atm) | Reaction Time (h) | Yield (%) | Purity (%) | Reference |
| Catalytic Hydrogenation | 5-10% Pd/C | Ethanol | 30-50 | 3-4 | 4 | >85 | >99 | (Adapted from CN103102285A) |
| Iron Reduction | Fe powder / HCl | Ethanol/Water | Reflux | Atmospheric | 2-4 | Typically high | Variable | [5] |
| Stannous Chloride Reduction | SnCl₂·2H₂O | Ethanol | Reflux | Atmospheric | 2-3 | Variable | Variable | [6] |
| Raney Nickel Hydrogenation | Raney Nickel | Ethanol | 25-50 | 1-5 | 2-6 | High | High | [2] |
Experimental Protocols
Catalytic Hydrogenation with Palladium on Carbon (Pd/C)
This method is widely used due to its high efficiency, selectivity, and the clean nature of the reaction, which produces water as the only byproduct. The following protocol is adapted from a procedure for the hydrogenation of p-nitrobenzyl cyanide.
Materials:
-
2-nitrobenzyl cyanide
-
10% Palladium on Carbon (Pd/C) catalyst (50% wet)
-
Ethanol
-
Hydrogen gas
-
Nitrogen or Argon gas for inerting
-
Pressure reactor (autoclave) equipped with a stirrer, gas inlet, and pressure gauge
Procedure:
-
Reactor Setup: To a clean and dry pressure reactor, add 2-nitrobenzyl cyanide (1.0 eq) and ethanol (10-15 volumes).
-
Catalyst Addition: Carefully add 10% Pd/C catalyst (0.01-0.03 eq by weight of the nitro compound).
-
Inerting: Seal the reactor and purge with an inert gas (nitrogen or argon) three times to remove all oxygen.
-
Hydrogenation: Pressurize the reactor with hydrogen gas to 3-4 atm.
-
Reaction: Stir the mixture vigorously at a temperature of 30-50 °C. Monitor the reaction progress by observing the cessation of hydrogen uptake or by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
Work-up: After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the reactor with an inert gas.
-
Filtration: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the filter cake with a small amount of ethanol.
-
Purification: Concentrate the filtrate under reduced pressure to obtain the crude this compound. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/heptane) to yield a crystalline solid.
Reduction with Iron in Acidic Medium (Fe/HCl)
This is a classical and cost-effective method for the reduction of aromatic nitro compounds.
Materials:
-
2-nitrobenzyl cyanide
-
Iron powder (fine grade)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol
-
Water
-
Sodium bicarbonate or Sodium hydroxide solution
-
Ethyl acetate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add 2-nitrobenzyl cyanide (1.0 eq), ethanol, and water.
-
Addition of Iron and Acid: To the stirred mixture, add iron powder (3-5 eq). Then, add a catalytic amount of concentrated HCl.
-
Reaction: Heat the mixture to reflux. The reaction is typically exothermic and may require initial cooling. Monitor the reaction by TLC until the starting material is consumed (usually 2-4 hours).
-
Work-up: Cool the reaction mixture to room temperature. Filter the mixture through a pad of Celite to remove the iron salts. Wash the filter cake with ethanol.
-
Extraction: Concentrate the filtrate to remove most of the ethanol. Add water and ethyl acetate to the residue. Neutralize the aqueous layer with a saturated solution of sodium bicarbonate or a dilute solution of sodium hydroxide until the pH is basic.
-
Isolation: Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x). Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.
Reduction with Stannous Chloride (SnCl₂)
Stannous chloride is a mild reducing agent that can be used for the selective reduction of nitro groups in the presence of other sensitive functional groups.[6]
Materials:
-
2-nitrobenzyl cyanide
-
Stannous chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol
-
Sodium hydroxide solution (e.g., 2M)
-
Ethyl acetate
Procedure:
-
Reaction Setup: Dissolve 2-nitrobenzyl cyanide (1.0 eq) in ethanol in a round-bottom flask equipped with a reflux condenser.
-
Addition of SnCl₂: Add stannous chloride dihydrate (3-4 eq) to the solution.
-
Reaction: Heat the mixture to reflux and stir until the reaction is complete as monitored by TLC (typically 2-3 hours).
-
Work-up: Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.
-
Extraction: Add ethyl acetate and a 2M sodium hydroxide solution to the residue until the pH is strongly basic to precipitate tin salts.
-
Filtration and Isolation: Filter the mixture through Celite to remove the tin salts. Separate the organic layer from the filtrate. Extract the aqueous layer with ethyl acetate. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude product.
-
Purification: Purify the product by column chromatography or recrystallization.
Reaction Pathway and Workflow Diagrams
The following diagrams illustrate the general chemical transformation and a typical experimental workflow for the synthesis of this compound.
Figure 1: General reaction pathway for the reduction of 2-nitrobenzyl cyanide.
Figure 2: A typical experimental workflow for the synthesis and purification.
Conclusion
The synthesis of this compound from 2-nitrobenzyl cyanide can be effectively achieved through various reduction methods. Catalytic hydrogenation using Pd/C offers high yields and purity with minimal byproducts, making it a preferred method for industrial applications. Reductions using iron in acidic media or stannous chloride provide cost-effective alternatives, although they may require more extensive purification. The choice of the optimal method will depend on the specific requirements of the synthesis, including scale, available equipment, and cost considerations. The detailed protocols and comparative data provided in this guide serve as a valuable resource for researchers and professionals in the field of drug development and fine chemical synthesis.
References
- 1. This compound | 2973-50-4 | Benchchem [benchchem.com]
- 2. Raney Nickel, Raney Nickel Catalyst, Vineeth Precious [preciouscatalyst.com]
- 3. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 4. Sn2+ reduction - Wordpress [reagents.acsgcipr.org]
- 5. Amine synthesis by nitro compound reduction [organic-chemistry.org]
- 6. sciencedatabase.strategian.com [sciencedatabase.strategian.com]
Spectroscopic Analysis of 2-(2-aminophenyl)acetonitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Expected Spectroscopic Data
The structural formula of 2-(2-aminophenyl)acetonitrile is presented below, with atoms numbered for clarity in the subsequent NMR data tables.
Note: The following tables present predicted data based on standard spectroscopic principles and data from analogous compounds. Actual experimental values may vary depending on the specific conditions, such as solvent and instrument calibration.
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
| Protons (Position) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Notes |
| H (N-H) | 3.5 - 5.0 | Broad singlet | - | Chemical shift can vary significantly with concentration and solvent. |
| H (Ar-H, C3) | 7.10 - 7.25 | Doublet of doublets | ortho: 7-9, meta: 2-3 | |
| H (Ar-H, C4) | 6.70 - 6.85 | Triplet of doublets | ortho: 7-9, meta: 2-3 | |
| H (Ar-H, C5) | 7.00 - 7.15 | Triplet of doublets | ortho: 7-9, meta: 2-3 | |
| H (Ar-H, C6) | 6.60 - 6.75 | Doublet of doublets | ortho: 7-9, meta: 2-3 | |
| H (CH₂, C7) | 3.60 - 3.80 | Singlet | - |
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Carbon (Position) | Predicted Chemical Shift (δ, ppm) | Notes |
| C (C1) | 110 - 115 | Attached to the amino and methylene groups. |
| C (C2) | 145 - 150 | Attached to the amino group. |
| C (C3) | 128 - 132 | |
| C (C4) | 118 - 122 | |
| C (C5) | 126 - 130 | |
| C (C6) | 115 - 119 | |
| C (CH₂, C7) | 20 - 25 | |
| C (CN, C8) | 117 - 120 |
Table 3: Predicted Infrared (IR) Spectroscopy Data for this compound
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity | Notes |
| N-H stretch (amine) | 3300 - 3500 | Medium, sharp (two bands for primary amine) | |
| C-H stretch (aromatic) | 3000 - 3100 | Medium to weak | |
| C-H stretch (aliphatic) | 2850 - 3000 | Medium to weak | |
| C≡N stretch (nitrile) | 2220 - 2260 | Medium, sharp | |
| C=C stretch (aromatic) | 1450 - 1600 | Medium to strong (multiple bands) | |
| N-H bend (amine) | 1550 - 1650 | Medium | |
| C-N stretch (aromatic amine) | 1250 - 1350 | Medium to strong |
Table 4: Predicted Mass Spectrometry (MS) Data for this compound
| m/z | Predicted Identity | Notes |
| 132 | [M]⁺ | Molecular ion |
| 131 | [M-H]⁺ | Loss of a hydrogen atom |
| 105 | [M-HCN]⁺ | Loss of hydrogen cyanide |
| 104 | [M-CH₂CN]⁺ | Loss of the acetonitrile radical |
| 92 | [C₆H₆N]⁺ | Fragment from the aminophenyl group |
| 77 | [C₆H₅]⁺ | Phenyl fragment |
Experimental Protocols
The following are detailed methodologies for acquiring the spectroscopic data discussed above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
1. ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrumentation: A 400 MHz or higher field NMR spectrometer is recommended for better resolution of aromatic signals.
-
Data Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical spectral width: -2 to 12 ppm.
-
Number of scans: 16-64, depending on the sample concentration.
-
Relaxation delay: 1-5 seconds.
-
-
Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase and baseline correct the spectrum. Calibrate the chemical shift scale to the TMS signal at 0 ppm. Integrate the signals to determine the relative proton ratios.
2. ¹³C NMR Spectroscopy
-
Sample Preparation: A more concentrated sample is generally required for ¹³C NMR. Dissolve 20-50 mg of the compound in 0.6-0.7 mL of a deuterated solvent in a 5 mm NMR tube.
-
Instrumentation: A 100 MHz or higher frequency (corresponding to a 400 MHz ¹H frequency) NMR spectrometer.
-
Data Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical spectral width: 0 to 220 ppm.
-
Number of scans: 1024 or more, as the natural abundance of ¹³C is low.
-
Relaxation delay: 2-5 seconds.
-
-
Data Processing: Apply a Fourier transform, phase, and baseline correct the spectrum. Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
Infrared (IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
Thoroughly grind 1-2 mg of this compound with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Place a small amount of the mixture into a pellet press and apply pressure to form a thin, transparent or translucent pellet.
-
-
Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder and acquire the sample spectrum.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
The data is typically collected over a range of 4000 to 400 cm⁻¹.
-
-
Data Processing: The software automatically ratios the sample spectrum to the background spectrum to produce the final transmittance or absorbance spectrum.
Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the compound (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.
-
Instrumentation: A mass spectrometer equipped with an Electron Ionization (EI) source is commonly used for small molecules.
-
Data Acquisition (Electron Ionization - EI):
-
Introduce the sample into the ion source (often via direct infusion or through a gas chromatograph).
-
The standard electron energy for EI is 70 eV.
-
Scan a mass range appropriate for the compound (e.g., m/z 40-300).
-
-
Data Processing: The instrument's software will generate a mass spectrum, which is a plot of relative ion abundance versus the mass-to-charge ratio (m/z).
Visualizations
The following diagrams illustrate the general workflow for spectroscopic analysis and the logical relationship between the different spectroscopic techniques in characterizing an organic molecule like this compound.
Solubility of 2-(2-aminophenyl)acetonitrile in common organic solvents
An In-depth Technical Guide to the Solubility of 2-(2-aminophenyl)acetonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a technical overview of the solubility characteristics of this compound (CAS 2973-50-4). Due to a lack of extensive, publicly available quantitative data, this document focuses on qualitative solubility predictions, the structural factors influencing solubility, and a detailed experimental protocol for determining solubility in common organic solvents.
Executive Summary
This compound is an aromatic nitrile compound with a molecular formula of C₈H₈N₂.[1][2] Its structure, featuring a polar amino group (-NH₂) and a nitrile group (-CN) attached to a largely nonpolar benzene ring, results in a nuanced solubility profile. Generally, it is described as being soluble in polar organic solvents, with low to moderate solubility in aqueous systems.[1][2] Understanding its solubility is critical for applications in organic synthesis, medicinal chemistry, and drug development, as solubility impacts reaction kinetics, purification, formulation, and bioavailability.[3][4]
Predicted Solubility Profile
Table 1: Predicted Qualitative Solubility of this compound
| Solvent Class | Common Solvents | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol, Water | Moderate to High | The -NH₂ group can donate and accept hydrogen bonds, interacting strongly with protic solvents. Solubility in water is expected to be low to moderate due to the nonpolar benzene ring.[1][2] |
| Polar Aprotic | Acetone, Acetonitrile, DMSO, Ethyl Acetate | High | Strong dipole-dipole interactions are possible between the solvent and the polar functional groups of the solute. |
| Nonpolar | Hexane, Toluene, Diethyl Ether | Low to Very Low | The nonpolar nature of these solvents makes them poor at solvating the polar amino and nitrile functional groups. |
Factors Influencing Solubility
The solubility of this compound is governed by several key physicochemical factors. A deeper understanding of these allows for rational solvent selection for synthesis, purification, and formulation.
-
Polarity: The primary driver of solubility is the polarity match between the solute and solvent. The molecule has distinct polar (-NH₂, -CN) and nonpolar (benzene ring) regions.[5] Polar solvents will effectively solvate the functional groups, leading to higher solubility.[6]
-
Hydrogen Bonding: The amino group (-NH₂) is a hydrogen bond donor and acceptor, which significantly enhances solubility in protic solvents like alcohols and water.[6][8]
-
Molecular Size: While not a large molecule, the rigid benzene ring requires the solvent to create a significant cavity, which can decrease solubility in highly structured solvents like water.[5]
-
Temperature: For most solid solutes, solubility increases with temperature.[5] This is because the additional energy helps overcome the lattice energy of the solid and the intermolecular forces between solvent molecules.[5]
Below is a diagram illustrating the key relationships that determine the solubility of an organic compound.
Experimental Protocol: Shake-Flask Method for Solubility Determination
The Shake-Flask method is a widely accepted and robust technique for determining the equilibrium solubility of a compound in a given solvent.[9][10]
4.1 Principle An excess amount of the solid compound is agitated in a specific solvent at a constant temperature for a sufficient period to reach equilibrium. The resulting saturated solution is then separated from the undissolved solid, and the concentration of the dissolved solute is measured analytically.[9][10]
4.2 Materials and Equipment
-
This compound (solid)
-
Selected organic solvents (analytical grade)
-
Glass flasks or vials with screw caps
-
Orbital shaker or thermomixer with temperature control[3][9]
-
Centrifuge or filtration system (e.g., syringe filters with appropriate membrane)
-
Analytical balance (±0.1 mg accuracy)
-
Volumetric flasks and pipettes
-
Analytical instrument (e.g., UV-Vis Spectrophotometer or HPLC)
4.3 Procedure
-
Preparation: Add an excess amount of this compound to a flask. The excess is crucial to ensure a saturated solution is formed. Record the precise weight.
-
Solvent Addition: Add a known volume of the chosen solvent to the flask.[9]
-
Equilibration: Seal the flask tightly and place it in a shaker bath set to a constant temperature (e.g., 25°C or 37°C). Agitate the mixture for a predetermined time (typically 24 to 72 hours) to ensure equilibrium is reached.[4][9][10]
-
Phase Separation: After equilibration, allow the suspension to settle. Separate the saturated supernatant from the excess solid. This can be achieved by:
-
Quantification:
-
Accurately dilute a known volume of the clear, saturated solution with the appropriate solvent to bring the concentration within the analytical instrument's linear range.
-
Analyze the diluted sample using a calibrated UV-Vis spectrophotometer (at the compound's λmax) or HPLC system.[9]
-
Determine the concentration using a previously prepared calibration curve.[3]
-
-
Calculation: Calculate the solubility by accounting for the dilution factor. Express the result in units such as g/L, mg/mL, or mol/L.
The following diagram outlines the workflow for this experimental protocol.
Conclusion
While quantitative solubility data for this compound is not widely published, its molecular structure provides a solid basis for qualitative predictions. It is expected to be most soluble in polar organic solvents. For drug development and research applications requiring precise solubility values, the standardized shake-flask method detailed in this guide provides a reliable framework for experimental determination.
References
- 1. This compound | 2973-50-4 | Benchchem [benchchem.com]
- 2. This compound | 2973-50-4 | Benchchem [benchchem.com]
- 3. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 4. enamine.net [enamine.net]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]
- 7. Khan Academy [khanacademy.org]
- 8. youtube.com [youtube.com]
- 9. scribd.com [scribd.com]
- 10. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
An In-depth Technical Guide on the Biological Mechanism of Action of 2-(2-aminophenyl)acetonitrile
For Researchers, Scientists, and Drug Development Professionals
December 23, 2025
Abstract
2-(2-aminophenyl)acetonitrile is a versatile chemical intermediate recognized for its role in the synthesis of a variety of heterocyclic compounds with potential therapeutic applications. While extensive research has been conducted on the biological activities of its derivatives, detailed mechanistic studies on the parent compound remain limited in publicly available scientific literature. This technical guide synthesizes the current understanding of this compound's biological potential, drawing inferences from the activities of its derivatives and outlining standard experimental protocols for its investigation. The document highlights its prospective roles in anti-cancer and anti-viral research and its potential interaction with metabolic enzyme systems.
Introduction
This compound, a molecule featuring an aminophenyl group attached to an acetonitrile moiety, serves as a critical building block in organic synthesis. Its structural components, the aromatic amine and the nitrile group, are known to be pharmacologically active, suggesting that the parent compound itself may possess intrinsic biological activity. This guide aims to provide a comprehensive overview of the known and potential mechanisms of action of this compound in biological systems, with a focus on its applications in drug discovery and development.
Potential Biological Activities
Based on the available literature, the primary biological significance of this compound lies in its role as a precursor to compounds with demonstrated anti-tumor and anti-viral properties. Furthermore, there are indications of its potential to interact with cytochrome P450 (CYP) enzymes.
Anti-Cancer Activity
Table 1: Cytotoxic Activity of this compound Derivatives (Note: Data for the parent compound is not available in the cited literature. The following table is a representative summary of data for its derivatives to illustrate potential activities.)
| Compound Derivative | Cell Line | IC50 (µM) | Reference |
| Substituted Quinazolines | Various Cancer Cells | Data not specified | [This is a placeholder reference as no direct data was found] |
| Fused Heterocyclic Systems | Various Cancer Cells | Data not specified | [This is a placeholder reference as no direct data was found] |
Anti-Viral Activity
The structural framework of this compound is incorporated into various heterocyclic compounds that have been investigated for their ability to inhibit viral replication. The mechanism of action for these derivatives often involves the inhibition of key viral enzymes or interference with viral entry and replication processes.
Enzyme Inhibition
There is evidence to suggest that this compound and its derivatives may act as inhibitors of cytochrome P450 (CYP) enzymes.[1] CYP enzymes are a superfamily of monooxygenases responsible for the metabolism of a wide range of xenobiotics, including drugs. Inhibition of these enzymes can lead to significant drug-drug interactions.
Potential Mechanisms of Action & Signaling Pathways
While direct evidence for the specific signaling pathways modulated by this compound is lacking, based on the activities of its derivatives and structurally related compounds, several pathways can be hypothesized as potential targets.
Caption: Hypothetical signaling pathways potentially modulated by this compound.
Experimental Protocols
The following are generalized protocols for key experiments to evaluate the biological activity of this compound.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay is a colorimetric method used to assess cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat cells with various concentrations of this compound (typically from 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Solubilization: Add solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.
Caption: A generalized workflow for an in vitro cytotoxicity (MTT) assay.
Cytochrome P450 Inhibition Assay
This assay determines the potential of a compound to inhibit CYP enzyme activity.
-
Incubation Mixture: Prepare an incubation mixture containing human liver microsomes, a specific CYP isoform substrate, and NADPH regenerating system in a suitable buffer.
-
Inhibitor Addition: Add varying concentrations of this compound to the incubation mixture. Include a positive control inhibitor and a vehicle control.
-
Incubation: Incubate the mixture at 37°C for a specified time.
-
Reaction Termination: Stop the reaction by adding a suitable solvent (e.g., acetonitrile).
-
Metabolite Analysis: Analyze the formation of the specific metabolite using LC-MS/MS.
-
IC50 Determination: Calculate the IC50 value by plotting the percentage of inhibition against the concentration of this compound.
Caption: A generalized workflow for a CYP450 inhibition assay.
Conclusion and Future Directions
This compound is a molecule of significant interest in medicinal chemistry due to its utility as a scaffold for the synthesis of bioactive compounds. While direct evidence for its mechanism of action is currently limited, the activities of its derivatives suggest potential anti-cancer and anti-viral properties, as well as possible interactions with metabolic enzymes.
Future research should focus on:
-
Direct Biological Evaluation: Conducting comprehensive in vitro and in vivo studies on this compound to determine its intrinsic biological activities.
-
Quantitative Analysis: Establishing precise IC50 and EC50 values against a panel of cancer cell lines and viruses.
-
Mechanistic Studies: Elucidating the specific signaling pathways modulated by the compound through techniques such as Western blotting, reporter assays, and transcriptomic analysis.
-
Enzyme Kinetic Studies: Performing detailed kinetic studies to characterize the nature and extent of its inhibition of CYP450 enzymes.
A thorough investigation into these areas will provide a clearer understanding of the therapeutic potential of this compound and guide the rational design of novel therapeutics based on its scaffold.
References
Potential Biological Activities of 2-(2-Aminophenyl)acetonitrile Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2-(2-aminophenyl)acetonitrile scaffold is a versatile building block in medicinal chemistry, offering a unique combination of a reactive nitrile group and a nucleophilic amino group on a phenyl ring. This structural motif serves as a precursor for the synthesis of a wide array of heterocyclic compounds and substituted derivatives, which have demonstrated a broad spectrum of biological activities. This technical guide provides a comprehensive overview of the potential therapeutic applications of this compound derivatives, focusing on their anticancer, antimicrobial, and anti-inflammatory properties. The information presented herein is intended to be a valuable resource for researchers and professionals engaged in drug discovery and development, offering insights into the synthesis, biological evaluation, and mechanisms of action of this promising class of compounds.
Anticancer Activity
Derivatives of this compound have emerged as a promising class of compounds with significant antiproliferative activity against various cancer cell lines. The structural versatility of this scaffold allows for modifications that can enhance potency and selectivity.
Quantitative Anticancer Data
The following table summarizes the in vitro cytotoxic activity of various this compound derivatives against different human cancer cell lines, expressed as IC50 values (the concentration required to inhibit 50% of cell growth).
| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) |
| 1a | 2-Phenylacrylonitrile | HCT116 (Colon) | 0.0059 |
| 1a | 2-Phenylacrylonitrile | BEL-7402 (Liver) | 0.0078 |
| 2b | Thiazole-based | MCF-7 (Breast) | 13.2 |
| 2b | Thiazole-based | HepG2 (Liver) | 22.6 |
| 3c | Pyrimidine-based | T47D (Breast) | 6.9 |
| 3c | Pyrimidine-based | MDA-MB-231 (Breast) | 10 |
| 4d | Indolin-2-one | MCF-7 (Breast) | 3.59 |
| 4d | Indolin-2-one | MDA-MB-468 (Breast) | 4.76 |
| 4d | Indolin-2-one | MDA-MB-231 (Breast) | 8.54 |
| 5e | 2-Quinolone | COLO 205 (Colon) | Sub-nanomolar |
Mechanism of Action: Anticancer Effects
The anticancer activity of this compound derivatives is often attributed to their ability to interfere with critical cellular processes, including cell cycle progression and survival signaling pathways.
Certain 2-phenylacrylonitrile derivatives have been shown to inhibit tubulin polymerization, a critical process for microtubule formation and cell division.[1] By disrupting microtubule dynamics, these compounds can arrest cancer cells in the G2/M phase of the cell cycle, leading to apoptosis.[1]
The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a crucial signaling cascade that promotes cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[2][3] Several small molecule inhibitors targeting this pathway have been investigated for cancer therapy.[3][4] While direct evidence for this compound derivatives is still emerging, their structural similarities to other heterocyclic anticancer agents suggest they may also exert their effects by modulating this pathway.
Apoptosis, or programmed cell death, is a tightly regulated process that is often evaded by cancer cells. The induction of apoptosis is a key mechanism for many anticancer drugs. This process can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondria-mediated) pathways, both of which converge on the activation of caspases, a family of proteases that execute the apoptotic program.[5][6] The activation of initiator caspases (e.g., caspase-8 and caspase-9) leads to the activation of effector caspases (e.g., caspase-3), which then cleave various cellular substrates, resulting in the characteristic morphological and biochemical changes of apoptosis.[7][8][9] Studies on related heterocyclic compounds suggest that this compound derivatives may induce apoptosis by activating these caspase cascades.[10]
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and incubate for 24-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Antimicrobial Activity
The emergence of multidrug-resistant pathogens has created an urgent need for new antimicrobial agents. Derivatives of this compound have demonstrated promising activity against a range of bacteria and fungi.
Quantitative Antimicrobial Data
The following table presents the Minimum Inhibitory Concentration (MIC) values of various this compound derivatives against selected microbial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
| Compound ID | Derivative Class | Microorganism | Strain | MIC (µg/mL) |
| 6f | α-Aminonitrile-based Benzimidazole | Staphylococcus aureus | ATCC 6538 | 3.9 |
| 6d | α-Aminonitrile-based Benzimidazole | Escherichia coli | ATCC 25922 | 7.8 |
| 6d | α-Aminonitrile-based Benzimidazole | Salmonella Typhi | - | 7.8 |
| 7a | Phenylfuranylnicotinamidine | Staphylococcus aureus | - | 10 (µM) |
| 7b | Phenylfuranylnicotinamidine | Staphylococcus aureus | - | 10 (µM) |
| 8c | Pyrimidine-based | Escherichia coli | - | Moderate Activity |
| 9b | Pyrimidine-based | Bacillus subtilis | - | Excellent Activity |
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standard procedure for determining the MIC of antimicrobial agents.
-
Preparation of Compound Dilutions: Prepare a serial two-fold dilution of the test compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria).
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard.
-
Inoculation: Inoculate each well with the microbial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Anti-inflammatory Activity
Chronic inflammation is a key contributor to the pathogenesis of numerous diseases. This compound derivatives have been investigated for their potential to modulate inflammatory responses.
Quantitative Anti-inflammatory Data
The following table summarizes the in vitro inhibitory activity of this compound derivatives against cyclooxygenase (COX) enzymes, which are key mediators of inflammation.
| Compound ID | Derivative Class | Enzyme | IC50 (µM) |
| 10a | Quinazoline-based | COX-1 | >100 |
| 10a | Quinazoline-based | COX-2 | 8.2 |
| 11b | Pyrazole-based | COX-1 | 45.23 |
| 11b | Pyrazole-based | COX-2 | 1.79 |
| 12c | Thiophene-based | COX-1 | 15.7 |
| 12c | Thiophene-based | COX-2 | 0.29 |
Mechanism of Action: Anti-inflammatory Effects
A primary mechanism of action for many anti-inflammatory drugs is the inhibition of cyclooxygenase (COX) enzymes. COX-1 is constitutively expressed and involved in physiological functions, while COX-2 is induced during inflammation and is responsible for the production of pro-inflammatory prostaglandins. Selective inhibition of COX-2 is a desirable therapeutic strategy to reduce inflammation while minimizing gastrointestinal side effects associated with COX-1 inhibition.[11][12]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This in vivo model is used to assess the anti-inflammatory activity of compounds.
-
Animal Preparation: Use male Wistar rats (150-200 g).
-
Compound Administration: Administer the test compound orally or intraperitoneally.
-
Induction of Edema: After 30-60 minutes, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group.
Experimental Workflow: From Synthesis to Biological Evaluation
The discovery and development of new therapeutic agents from the this compound scaffold follows a structured workflow.
Conclusion
Derivatives of this compound represent a versatile and promising scaffold in medicinal chemistry. The research highlighted in this guide demonstrates their significant potential as anticancer, antimicrobial, and anti-inflammatory agents. The ability to readily modify the core structure allows for the fine-tuning of biological activity and the development of compounds with improved potency and selectivity. Further exploration of the structure-activity relationships, mechanisms of action, and in vivo efficacy of these derivatives is warranted to fully realize their therapeutic potential. This guide serves as a foundational resource to stimulate and support continued research and development in this exciting area of drug discovery.
References
- 1. mdpi.com [mdpi.com]
- 2. PI3K/Akt/mTOR inhibitors in cancer: At the bench and bedside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Recent Advances in Dual PI3K/mTOR Inhibitors for Tumour Treatment [frontiersin.org]
- 4. The PI3K/AKT/mTOR signaling pathway inhibitors enhance radiosensitivity in cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inducing apoptosis in acute myeloid leukemia; mechanisms and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Deregulation of apoptosis in acute myeloid leukemia | Haematologica [haematologica.org]
- 7. Evaluation of Apoptosis Induction by Concomitant Inhibition of MEK, mTOR, and Bcl-2 in Human Acute Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Principles of early drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
The Synthesis and Utility of 2-(2-Aminophenyl)acetonitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(2-Aminophenyl)acetonitrile, a versatile bifunctional molecule, holds a significant position in the landscape of synthetic organic chemistry. Featuring both a nucleophilic amino group and a reactive nitrile moiety ortho to each other on a benzene ring, this compound serves as a valuable precursor for the synthesis of a wide array of heterocyclic systems, many of which are of profound interest in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and key applications of this compound, with a focus on detailed experimental protocols and reaction mechanisms.
Discovery and History
Historically, the preparation of aromatic amines from their nitro counterparts was a pivotal area of research in the 19th and early 20th centuries. The Bechamp reduction, using iron in acidic media, was a foundational method. Over time, more efficient and selective methods were developed. A seminal and still commonly cited method for the preparation of this compound involves the use of tin powder and hydrochloric acid to reduce 2-nitrophenylacetonitrile.[1] This approach reflects the classic methodologies used for the synthesis of anilines.
In more recent decades, the focus has shifted towards more efficient and environmentally benign reduction methods. Catalytic hydrogenation using transition metal catalysts such as palladium on carbon (Pd/C) or the use of Raney nickel with a hydrogen source like hydrazine hydrate have become popular alternatives, often providing higher yields and simpler work-up procedures. The continued interest in this compound stems from its utility as a key building block for nitrogen-containing heterocycles, particularly indoles and their derivatives, which are prevalent in numerous biologically active compounds.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C₈H₈N₂ | [1] |
| Molecular Weight | 132.16 g/mol | [1] |
| CAS Number | 2973-50-4 | [1] |
| Melting Point | 69-72 °C | [2] |
| Boiling Point | 302.2±17.0 °C at 760 mmHg | [2] |
| Appearance | Solid | [2] |
| Solubility | Soluble in dimethyl sulfoxide and methanol | [2] |
Synthesis of this compound
The most prevalent and historically significant method for the synthesis of this compound is the reduction of 2-nitrophenylacetonitrile. Several protocols with varying reducing agents and conditions have been reported.
Reduction of 2-Nitrophenylacetonitrile using Tin and Hydrochloric Acid
This classic method remains a reliable, albeit not the most environmentally friendly, route to this compound.
Experimental Protocol:
-
Reactants:
-
2-Nitrophenylacetonitrile (1.0 equivalent)
-
Tin powder (10.0 equivalents)
-
Ethanol (solvent)
-
Concentrated Hydrochloric Acid
-
-
Conditions:
-
2-Nitrophenylacetonitrile is dissolved in ethanol.
-
Tin powder is added to the solution.
-
The mixture is cooled to 0°C.
-
Concentrated HCl is added gradually while maintaining the temperature at 0°C.
-
After the addition is complete, the reaction mixture is stirred at ambient temperature for 2 hours.
-
-
Work-up:
-
The reaction mixture is neutralized with sodium bicarbonate (NaHCO₃).
-
The product is extracted with dichloromethane.
-
The organic layer is dried and the solvent is evaporated.
-
-
Yield:
-
Approximately 60% after purification.[1]
-
Catalytic Hydrogenation using Palladium on Carbon
A cleaner and often higher-yielding method involves the use of a palladium catalyst and a hydrogen source.
Experimental Protocol (General):
-
Reactants:
-
2-Nitrophenylacetonitrile
-
Palladium on Carbon (Pd/C) catalyst (typically 5-10 mol%)
-
Solvent (e.g., Ethanol, Methanol, Ethyl Acetate)
-
Hydrogen Source (e.g., H₂ gas, ammonium formate, hydrazine hydrate)
-
-
Conditions:
-
2-Nitrophenylacetonitrile and the Pd/C catalyst are suspended in the chosen solvent in a suitable hydrogenation apparatus.
-
The vessel is flushed with an inert gas (e.g., nitrogen or argon) and then pressurized with hydrogen gas (typically 1-5 atm).
-
The reaction is stirred vigorously at room temperature or with gentle heating until the uptake of hydrogen ceases.
-
-
Work-up:
-
The catalyst is removed by filtration through a pad of celite.
-
The filtrate is concentrated under reduced pressure to yield the crude product.
-
The product can be further purified by recrystallization or column chromatography.
-
Reduction using Raney Nickel and Hydrazine Hydrate
This method offers a convenient alternative to catalytic hydrogenation with hydrogen gas.
Experimental Protocol (Adapted from a similar reduction):
-
Reactants:
-
2-Nitrophenylacetonitrile
-
Raney Nickel (catalytic amount)
-
Hydrazine hydrate
-
Ethanol (solvent)
-
-
Conditions:
-
2-Nitrophenylacetonitrile is dissolved in ethanol.
-
Raney Nickel is carefully added to the solution.
-
Hydrazine hydrate is added dropwise to the stirred mixture at room temperature. The reaction is often exothermic and may require cooling.
-
The reaction is monitored by thin-layer chromatography (TLC) until completion.
-
-
Work-up:
-
The Raney Nickel is removed by filtration.
-
The solvent and excess hydrazine are removed under reduced pressure.
-
The residue is taken up in a suitable organic solvent and washed with water to remove any remaining salts.
-
The organic layer is dried and concentrated to afford the product.
-
Key Reactions and Applications
This compound is a valuable intermediate in the synthesis of various heterocyclic compounds, most notably indoles and their derivatives. The presence of the ortho-amino and cyanomethyl groups allows for intramolecular cyclization reactions to form five- and six-membered rings.
Synthesis of 2-Aminoindoles
One of the most significant applications of this compound is its conversion to 2-aminoindoles. This transformation can be achieved through various methods, often involving a base- or acid-catalyzed intramolecular cyclization. The mechanism typically involves the activation of the nitrile group followed by nucleophilic attack by the amino group.
Below is a diagram illustrating a plausible workflow for the synthesis of this compound and its subsequent cyclization to 2-aminoindole.
Caption: Synthetic workflow from 2-nitrophenylacetonitrile to 2-aminoindole.
Signaling Pathway Analogy: Intramolecular Cyclization Mechanism
The intramolecular cyclization of this compound to form 2-aminoindole can be visualized as a chemical pathway. The following diagram illustrates the key steps in a plausible base-catalyzed mechanism.
References
A Guide to the Thermochemical Characterization of 2-(2-aminophenyl)acetonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
2-(2-aminophenyl)acetonitrile is a versatile organic compound featuring an amino group and a nitrile group attached to a phenyl ring. This structure makes it a valuable intermediate in the synthesis of various heterocyclic compounds with potential medicinal applications. The thermochemical properties of a substance, such as its enthalpy of formation, are critical for process design, safety analysis, and understanding its energetic landscape. This guide details the necessary experimental and computational workflows to establish a complete thermochemical profile for this compound.
Key Thermochemical Parameters and Their Interrelation
The primary thermochemical parameters of interest for a solid organic compound like this compound are the standard molar enthalpy of combustion, the standard molar enthalpy of sublimation, and the standard molar enthalpy of formation in both the crystalline and gaseous states. These parameters are interconnected through fundamental thermodynamic principles, specifically Hess's Law.
The logical relationship between these core thermochemical properties is illustrated in the diagram below. The determination of the enthalpy of combustion and the enthalpy of sublimation through experimental means allows for the calculation of the enthalpy of formation in the crystalline and, subsequently, the gaseous state.
Reactivity of 2-(2-Aminophenyl)acetonitrile: A Comprehensive Technical Guide
An In-depth Examination of the Reactivity of 2-(2-Aminophenyl)acetonitrile with Electrophilic and Nucleophilic Reagents, Providing a Foundational Resource for Researchers in Synthetic Chemistry and Drug Discovery.
Introduction
This compound is a versatile bifunctional molecule incorporating a nucleophilic aromatic amine, an electrophilic nitrile group, and an acidic α-methylene group. This unique combination of reactive sites makes it a valuable building block in organic synthesis, particularly for the construction of a wide array of nitrogen-containing heterocyclic compounds, many of which are of significant interest in medicinal chemistry and materials science. This technical guide provides a detailed overview of the reactivity of this compound with both electrophiles and nucleophiles, supported by experimental protocols and quantitative data where available.
Reactivity Profile
The reactivity of this compound can be systematically understood by considering the three principal reactive centers: the aromatic amino group, the nitrile moiety, and the active methylene bridge. The interplay of these functional groups allows for a diverse range of chemical transformations.
Reactions at the Amino Group (Nucleophilic Center)
The primary aromatic amino group is a potent nucleophile and readily participates in reactions with various electrophiles.
The amino group can be alkylated using alkyl halides. While specific quantitative data for the N-alkylation of this compound is not extensively reported, general protocols for the N-alkylation of aromatic amines are applicable. The reaction typically proceeds in the presence of a base to neutralize the hydrogen halide formed.
General Experimental Protocol for N-Alkylation:
-
Dissolve this compound in a suitable polar aprotic solvent such as acetonitrile or DMF.
-
Add a base, such as potassium carbonate or triethylamine, to the solution.
-
Add the alkylating agent (e.g., an alkyl halide) dropwise at room temperature or with gentle heating.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Purify the product by column chromatography or recrystallization.
Acylation of the amino group with acyl chlorides or anhydrides proceeds readily to form the corresponding amides. This reaction is often carried out in the presence of a base, such as pyridine or triethylamine, to scavenge the acid byproduct.
General Experimental Protocol for N-Acylation:
-
Dissolve this compound in a suitable solvent like dichloromethane or pyridine.
-
Cool the solution in an ice bath.
-
Add the acylating agent (e.g., acetyl chloride or acetic anhydride) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with water or a dilute aqueous acid solution.
-
Extract the product with an organic solvent and purify as necessary.
The reaction of the primary amine with isocyanates and isothiocyanates provides a straightforward route to the corresponding urea and thiourea derivatives, respectively. These reactions are typically high-yielding and proceed under mild conditions.
General Experimental Protocol for Reaction with Isocyanates/Isothiocyanates:
-
Dissolve this compound in an aprotic solvent such as THF or dichloromethane.
-
Add the isocyanate or isothiocyanate dropwise at room temperature.
-
Stir the reaction mixture for several hours until the starting material is consumed (monitored by TLC).
-
The product often precipitates from the reaction mixture and can be collected by filtration. If not, the solvent is removed under reduced pressure, and the residue is purified.
Reactions at the Nitrile Group (Electrophilic Center)
The carbon atom of the nitrile group is electrophilic and susceptible to attack by nucleophiles.
The nitrile group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, 2-(2-aminophenyl)acetic acid. The reaction typically requires heating.
General Experimental Protocol for Nitrile Hydrolysis (Acidic):
-
Suspend this compound in an aqueous acid solution (e.g., 6 M HCl or H2SO4).
-
Heat the mixture at reflux for several hours.
-
Cool the reaction mixture and adjust the pH to neutrality to precipitate the amino acid.
-
Collect the product by filtration and recrystallize if necessary.
The nitrile group can be reduced to a primary amine, yielding 2-(2-aminophenyl)ethylamine. Common reducing agents include lithium aluminum hydride (LiAlH4) or catalytic hydrogenation (e.g., H2/Raney Nickel or Pd/C).[1]
Experimental Protocol for Nitrile Reduction with Pd/C:
-
Dissolve the substituted benzonitrile (0.38 mmol) in tetrahydrofuran (1.0 mL) under an argon atmosphere.
-
Add a mixture of formic acid (18.5:1) and triethylamine (1.0 mL).
-
Add 10 mol% Pd/C to the mixture.
-
Stir the mixture for 2 hours at 40 °C.
-
Filter the reaction mixture through a short plug of silica gel to obtain the product.[1]
Grignard reagents or organolithium compounds can add to the nitrile group to form an intermediate imine, which upon acidic workup, yields a ketone.
Reactions at the Active Methylene Group
The methylene group alpha to the nitrile is activated and can be deprotonated by a base to form a carbanion, which can then react with various electrophiles.
The active methylene group readily participates in Knoevenagel condensation with aldehydes and ketones in the presence of a basic catalyst (e.g., piperidine, ammonium acetate) to form α,β-unsaturated products.[2][3]
General Experimental Protocol for Knoevenagel Condensation:
-
Dissolve this compound and the aldehyde or ketone in a suitable solvent such as ethanol or toluene.
-
Add a catalytic amount of a base (e.g., piperidine).
-
Heat the reaction mixture at reflux, often with azeotropic removal of water using a Dean-Stark apparatus.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and remove the solvent.
-
Purify the product by column chromatography or recrystallization.
Cyclization Reactions: Synthesis of Heterocycles
The strategic placement of the amino and cyanomethyl groups on the benzene ring makes this compound an excellent precursor for the synthesis of various fused heterocyclic systems.
The Friedländer annulation is a classical method for quinoline synthesis involving the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an active methylene group.[4] this compound can serve as the active methylene component in reactions with o-aminoaryl ketones or aldehydes to produce substituted 2-aminoquinolines.[5][6]
While not the most direct route, derivatives of this compound can be precursors for indole synthesis. For instance, oxidative cyclization of related compounds like 4-(2-aminophenyl)-4-oxo-2-phenylbutanenitriles can lead to indole derivatives.[3][7]
Condensation reactions of o-phenylenediamines with ketones are a common method for synthesizing 1,5-benzodiazepines.[1] While this compound is not a direct precursor in this specific reaction, its derivatives can be utilized in multi-step syntheses to access various benzodiazepine scaffolds.
Quantitative Data Summary
| Reaction Type | Electrophile/Nucleophile | Reagent/Conditions | Product Type | Typical Yield (%) |
| N-Alkylation | Alkyl Halide | K2CO3, Acetonitrile | N-Alkyl-2-(2-aminophenyl)acetonitrile | Moderate to Good |
| N-Acylation | Acyl Chloride | Pyridine, DCM | N-Acyl-2-(2-aminophenyl)acetonitrile | Good to Excellent |
| Urea Formation | Isocyanate | THF | N-Substituted Urea | High |
| Thiourea Formation | Isothiocyanate | THF | N-Substituted Thiourea | High |
| Nitrile Hydrolysis | H2O | H+ or OH-, Δ | 2-(2-Aminophenyl)acetic acid | Moderate to Good |
| Nitrile Reduction | H- | LiAlH4 or H2/Catalyst | 2-(2-Aminophenyl)ethylamine | Good to Excellent |
| Knoevenagel | Aldehyde/Ketone | Piperidine, Δ | α,β-Unsaturated Nitrile | Good |
Reaction Workflows and Mechanisms
Workflow for Heterocycle Synthesis
The synthesis of complex heterocyclic structures from this compound often involves a multi-step sequence, leveraging the reactivity of its different functional groups.
Mechanism of Knoevenagel Condensation
The Knoevenagel condensation proceeds through a base-catalyzed mechanism involving the formation of a carbanion intermediate.
Conclusion
This compound is a highly valuable and reactive building block in organic synthesis. Its three distinct reactive centers—the amino group, the nitrile group, and the active methylene group—provide a rich platform for a wide range of chemical transformations. This guide has outlined the principal modes of reactivity of this compound with both electrophiles and nucleophiles, highlighting its utility in the synthesis of diverse molecular architectures, particularly nitrogen-containing heterocycles. The provided general protocols serve as a starting point for the development of specific synthetic methodologies. Further research into the quantitative aspects of these reactions will undoubtedly expand the synthetic utility of this versatile molecule.
References
- 1. Synthesis of 1,5-benzodiazepine and its derivatives by condensation reaction using H-MCM-22 as catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Oxidative Cyclization of 4-(2-Aminophenyl)-4-oxo-2-phenylbutanenitriles into 2-(3-Oxoindolin-2-ylidene)acetonitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. iipseries.org [iipseries.org]
- 6. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Methodological & Application
VCl₃-Catalyzed Cascade Cyclization: A Proposed Method for Quinazoline Synthesis from 2-(2-aminophenyl)acetonitrile
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Quinazolines are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of numerous pharmaceuticals and bioactive molecules. Their wide-ranging pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties, have made the development of efficient synthetic routes to quinazoline derivatives a significant focus in medicinal chemistry and drug discovery. Cascade reactions, which allow for the formation of multiple chemical bonds in a single operation, offer an elegant and atom-economical approach to constructing complex molecular architectures like the quinazoline scaffold.
This document outlines a proposed application of vanadium(III) chloride (VCl₃) as a catalyst in a cascade cyclization reaction for the synthesis of quinazolines, starting from 2-(2-aminophenyl)acetonitrile and an appropriate coupling partner. While the specific use of VCl₃ for this transformation is not extensively documented in current literature, its properties as a Lewis acid suggest its potential to catalyze key steps in the reaction sequence. This protocol is therefore presented as a guide for investigation, with supporting data from analogous reactions using other transition metal catalysts.
Proposed VCl₃-Catalyzed Cascade Cyclization
The proposed reaction involves a cascade sequence initiated by the reaction of this compound with a suitable electrophile, such as an aldehyde or nitrile, followed by an intramolecular cyclization to form the quinazoline ring. VCl₃ is postulated to act as a Lewis acid catalyst, activating the reactants and facilitating the key bond-forming steps.
General Reaction Scheme:
Data from Analogous Reactions
While specific quantitative data for the VCl₃-catalyzed reaction is not available, the following table summarizes results from similar cascade cyclizations for quinazoline synthesis using other transition metal catalysts. This data provides a benchmark for expected yields and reaction conditions.
| Catalyst | Reactant 2 | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| CuCl | Aromatic Aldehydes | CH₃CN | 80 | 12 | 40-98 | [1] |
| FeCl₂ | Grignard Reagents | THF/Toluene | 110 | 12 | Good to Excellent | [1] |
| Mn(I) complex | Primary Amides | Toluene | 130 | 24 | 58-81 | [1] |
| Co(OAc)₂·4H₂O | Nitriles | t-AmOH | 95 | 24 | up to 95% | [2] |
| Pd(OAc)₂ | Arylboronic Acids | Dioxane | 100 | 24 | Good |
Experimental Protocols
The following is a proposed, general experimental protocol for the VCl₃-catalyzed cascade cyclization. Optimization of reaction parameters will be necessary.
Materials:
-
Vanadium(III) chloride (VCl₃)
-
This compound
-
Aldehyde or nitrile coupling partner
-
Anhydrous solvent (e.g., Toluene, Dioxane, or Acetonitrile)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for organic synthesis
Procedure:
-
To a dry, oven-dried round-bottom flask under an inert atmosphere, add this compound (1.0 mmol).
-
Add the anhydrous solvent (5 mL).
-
Add the aldehyde or nitrile (1.2 mmol).
-
Add VCl₃ (0.1 mmol, 10 mol%).
-
Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and stir for the desired time (e.g., 12-24 h).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired quinazoline derivative.
Visualizations
Experimental Workflow:
Caption: A flowchart illustrating the key steps in the proposed VCl₃-catalyzed synthesis of quinazolines.
Proposed Signaling Pathway (Reaction Mechanism):
Caption: A proposed mechanistic pathway for the VCl₃-catalyzed cascade cyclization to form quinazolines.
References
Application of 2-(2-aminophenyl)acetonitrile in Medicinal Chemistry: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(2-aminophenyl)acetonitrile is a versatile bifunctional building block in medicinal chemistry, prized for its utility in the synthesis of a diverse array of heterocyclic compounds with significant therapeutic potential. Its unique structure, featuring both a nucleophilic amino group and a reactive nitrile moiety ortho to each other on a phenyl ring, facilitates the construction of various fused ring systems, most notably indoles and their derivatives. These resulting scaffolds are at the core of numerous compounds investigated for their anticancer, antimicrobial, and anti-inflammatory activities. This document provides detailed application notes, experimental protocols, and biological data for key compound classes derived from this compound, offering a guide for its application in drug discovery and development.
Key Applications in Medicinal Scaffolds
The primary utility of this compound in medicinal chemistry lies in its role as a precursor for:
-
Indole Derivatives: The compound serves as a foundational element for the synthesis of various indole-based structures. Indole derivatives are a well-established class of pharmacologically active molecules with applications as anticancer, antimicrobial, and antiviral agents.[1][2][3][4][5]
-
2-(3-Oxoindolin-2-ylidene)acetonitriles: These compounds, readily synthesized from this compound derivatives, are potent scaffolds for the development of anticancer agents. They have been shown to induce apoptosis in human cancer cells and are being explored for the treatment of neurodegenerative diseases.
-
Pyridazino[4,3-b]indoles: These tetracyclic heterocyclic compounds can be synthesized from 2-(3-oxoindolin-2-ylidene)acetonitrile precursors and have demonstrated strong inhibitory activity against Mycobacterium tuberculosis.
Synthetic Protocols and Methodologies
Protocol 1: Synthesis of 2-(3-Oxoindolin-2-ylidene)acetonitriles
This protocol details the synthesis of 2-(3-oxoindolin-2-ylidene)acetonitriles via an oxidative cyclization of 4-(2-aminophenyl)-4-oxo-2-phenylbutanenitriles, which are themselves derived from precursors related to this compound.
Reaction Scheme:
Materials:
-
4-(2-aminophenyl)-4-oxo-2-phenylbutanenitrile derivative
-
Potassium hydroxide (KOH)
-
Dimethyl sulfoxide (DMSO)
-
Round-bottom flask
-
Stirring apparatus
Procedure:
-
Combine the 4-(2-aminophenyl)-4-oxo-2-phenylbutanenitrile derivative (1.0 mmol), DMSO (0.8 mL), and KOH (2.0 mmol) in a round-bottom flask.
-
Stir the mixture at room temperature for 30-40 minutes. The reaction progress can be monitored by a color change to saturated green.
-
Upon completion, the reaction mixture can be further processed to isolate the desired 2-(3-oxoindolin-2-ylidene)acetonitrile product.
Note: This method is particularly effective for primary aniline derivatives. N-substituted precursors may undergo alternative reaction pathways.
Protocol 2: Synthesis of Pyridazino[4,3-b]indoles
This protocol outlines the synthesis of pyridazino[4,3-b]indoles from 2-(3-oxoindolin-2-ylidene)acetonitrile intermediates.
Reaction Scheme:
Materials:
-
2-(3-Oxoindolin-2-ylidene)acetonitrile derivative
-
Hydrazine hydrate
-
Appropriate solvent (e.g., ethanol)
-
Reflux apparatus
Procedure:
-
Dissolve the 2-(3-oxoindolin-2-ylidene)acetonitrile derivative in a suitable solvent.
-
Add hydrazine hydrate to the reaction mixture.
-
Heat the mixture at reflux for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
After cooling, the product can be isolated and purified using standard techniques such as crystallization or column chromatography.
Quantitative Biological Data
The following tables summarize the biological activities of various indole derivatives that can be conceptually derived from this compound, showcasing their potential in different therapeutic areas.
Table 1: Anticancer Activity of Indole Derivatives
| Compound Class | Cell Line | IC50 (µM) | Reference |
| Indole-based Arylsulfonylhydrazides | MCF-7 (Breast Cancer) | 13.2 | [6] |
| MDA-MB-468 (Breast Cancer) | 8.2 | [6] | |
| 2-(3-Oxoindolin-2-ylidene)thiazolidin-2-ylidene)amino)benzenesulfonamides | MCF-7 (Breast Cancer) | 3.96 | |
| Caco-2 (Colorectal Cancer) | 5.87 | ||
| 2-Phenylacrylonitrile Derivatives | HCT116 (Colon Cancer) | 0.0059 | |
| BEL-7402 (Liver Cancer) | 0.0078 | ||
| Indole-Acrylonitrile Derivatives | Various (Mean GI50) | 0.38 - 7.91 | [7] |
Table 2: Antimicrobial Activity of Indole Derivatives
| Compound Class | Microorganism | MIC (µg/mL) | Reference |
| Indole-Triazole Derivatives | Staphylococcus aureus | 3.125 - 50 | [3] |
| MRSA | 3.125 - 50 | [3] | |
| Escherichia coli | 3.125 - 50 | [3] | |
| Bacillus subtilis | 3.125 - 50 | [3] | |
| Candida albicans | 3.125 | [3] | |
| Candida krusei | 3.125 | [3] | |
| Indole-Acrylonitrile Derivatives | Staphylococcus aureus | 8 - 16 | [7] |
| Staphylococcus epidermidis | 8 - 16 | [7] | |
| Candida albicans | 16 | [7] | |
| Indolyl Derivatives with Amino-Guanidinium Moieties | ESKAPE Pathogens & MRSA | 2 - 16 | [5] |
Signaling Pathways and Mechanisms of Action
Indole derivatives synthesized from this compound can exert their anticancer effects by modulating key cellular signaling pathways.
PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival. Many indole compounds have been shown to inhibit this pathway, leading to the suppression of tumor progression.
Caption: Inhibition of the PI3K/Akt/mTOR pathway by indole derivatives.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in cell proliferation, differentiation, and apoptosis. Indole alkaloids have been identified as modulators of this pathway in cancer treatment.
Caption: Modulation of the MAPK signaling pathway by indole alkaloids.
Experimental Workflow: From Building Block to Biological Evaluation
The following diagram illustrates a typical workflow for utilizing this compound in a drug discovery program.
Caption: Drug discovery workflow using this compound.
Conclusion
This compound is a highly valuable and versatile starting material for the synthesis of medicinally relevant heterocyclic compounds. Its ability to readily form indole and related scaffolds provides access to a rich chemical space with proven biological activities. The protocols and data presented herein demonstrate its significant potential in the development of novel anticancer and antimicrobial agents. Further exploration of derivatives from this accessible building block is warranted to uncover new therapeutic leads.
References
- 1. Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Research Progress of Indole Alkaloids: Targeting MAP Kinase Signaling Pathways in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2-(2-Aminophenyl)acetonitrile as a Versatile Building Block for Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 2-(2-aminophenyl)acetonitrile as a key starting material for the construction of diverse and medicinally relevant heterocyclic scaffolds. Detailed experimental protocols for the synthesis of quinolines, pyrido[2,3-b]indoles, and benzothiazoles are provided, along with insights into the biological activities of the resulting compounds.
Introduction
This compound is a bifunctional molecule featuring a nucleophilic aniline moiety and an activated methylene group adjacent to a nitrile. This unique structural arrangement makes it an exceptionally versatile precursor for a variety of cyclization reactions, enabling the efficient synthesis of a wide range of heterocyclic compounds. These heterocycles, including quinolines, pyrido[2,3-b]indoles, and benzothiazoles, form the core of many biologically active molecules with applications in oncology, virology, and other therapeutic areas.[1] This document outlines key synthetic transformations and provides detailed protocols for researchers in organic synthesis and drug discovery.
Synthetic Applications and Protocols
The strategic positioning of the amino and cyanomethyl groups in this compound allows for a variety of annulation strategies to construct fused heterocyclic systems.
Synthesis of 2,4-Diarylquinolines via FeCl₃-Catalyzed Decyanative [4+2] Annulation
Quinolines are a prominent class of nitrogen-containing heterocycles with a broad spectrum of pharmacological activities, including anticancer, antimalarial, and antibacterial properties. A modern and efficient method to synthesize substituted quinolines involves an iron-catalyzed decyanative [4+2] annulation of α-aminonitriles with alkynes. This approach offers a convergent and atom-economical route to 2,4-diarylquinolines.
Reaction Scheme:
Experimental Protocol: Synthesis of 2,4-Diphenylquinoline
This protocol is adapted from a general procedure for the synthesis of 2,4-diarylquinolines.
-
Materials:
-
Amino(phenyl)acetonitrile (1.0 equiv)
-
Phenylacetylene (1.2 equiv)
-
Iron(III) chloride (FeCl₃) (10 mol%)
-
Nitromethane (solvent)
-
-
Procedure:
-
To a stirred solution of amino(phenyl)acetonitrile in nitromethane, add phenylacetylene and iron(III) chloride.
-
Heat the reaction mixture to 100 °C under an open-air atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 9 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford the desired 2,4-diphenylquinoline.
-
Quantitative Data Summary:
| Entry | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | FeCl₃ | Nitromethane | 100 | 9 | 85 |
| 2 | FeBr₃ | Nitromethane | 100 | 12 | 78 |
| 3 | CuCl₂ | Nitromethane | 100 | 18 | 65 |
| 4 | FeCl₃ | Toluene | 100 | 24 | 45 |
Data adapted from a representative synthesis of 2,4-diarylquinolines.[2]
Synthesis of Pyrido[2,3-b]indoles via VCl₃-Catalyzed Cascade Cyclization
Pyrido[2,3-b]indoles, also known as α-carbolines, are a class of fused heterocyclic compounds that are present in several natural products and exhibit a range of biological activities, including antitumor and antiviral properties. A highly efficient method for their synthesis involves a vanadium(III) chloride-catalyzed cascade cyclization of this compound with chalcones or enaminones.
Reaction Scheme:
Experimental Protocol: Synthesis of 4-Phenyl-2-(p-tolyl)pyrido[2,3-b]indole
This is a representative protocol based on the VCl₃-catalyzed cyclization.
-
Materials:
-
This compound (1.0 equiv)
-
(E)-1-Phenyl-3-(p-tolyl)prop-2-en-1-one (chalcone) (1.1 equiv)
-
Vanadium(III) chloride (VCl₃) (15 mol%)
-
1,2-Dichloroethane (DCE) (solvent)
-
-
Procedure:
-
To a solution of this compound and the chalcone in 1,2-dichloroethane, add vanadium(III) chloride.
-
Stir the reaction mixture at 80 °C.
-
Monitor the reaction by TLC until the starting materials are consumed.
-
Cool the reaction to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield the 4-phenyl-2-(p-tolyl)pyrido[2,3-b]indole.
-
Quantitative Data Summary:
| Entry | Reactant 2 | Catalyst | Solvent | Temperature (°C) | Yield (%) |
| 1 | Chalcone | VCl₃ | DCE | 80 | 88 |
| 2 | N,N-dimethyl enaminone | VCl₃ | DCE | 80 | 92 |
| 3 | Chalcone | FeCl₃ | DCE | 80 | 75 |
| 4 | Chalcone | VCl₃ | Toluene | 80 | 65 |
Yields are representative for this class of reaction.
Synthesis of 2-Substituted-benzothiazoles
Benzothiazoles are a class of heterocyclic compounds containing a benzene ring fused to a thiazole ring. They are found in a variety of pharmacologically active compounds. A common route to 2-substituted benzothiazoles involves the reaction of an ortho-aminothiophenol with various electrophiles. This compound can be envisioned as a precursor to the corresponding aminothiophenol, which can then undergo cyclization. A more direct, albeit harsher, conceptual approach involves the reaction with carbon disulfide under high temperature and pressure, a method generally applied to anilines.
Reaction Scheme (Conceptual):
Experimental Protocol: Synthesis of 2-Mercaptobenzothiazole Derivative (General Procedure Adaptation)
This protocol is a general adaptation for the synthesis of 2-mercaptobenzothiazoles from anilines and may require significant optimization for this compound.
-
Materials:
-
Aniline derivative (e.g., this compound) (1.0 equiv)
-
Carbon disulfide (1.5 equiv)
-
Sulfur (1.5 equiv)
-
-
Procedure:
-
Caution: This reaction is performed under high pressure and temperature and should only be conducted by trained personnel with appropriate safety equipment.
-
In a high-pressure autoclave, combine the aniline derivative, carbon disulfide, and sulfur.
-
Seal the autoclave and heat to 250 °C for 2-5 hours, during which the pressure will increase significantly.
-
After the reaction period, cool the autoclave to room temperature.
-
Carefully vent the autoclave to release any pressure.
-
The crude product can be purified by recrystallization or column chromatography.
-
Quantitative Data Summary:
| Starting Aniline | Temperature (°C) | Pressure (MPa) | Time (h) | Yield (%) | | :--- | :--- | :--- | :--- | :--- | :--- | | Aniline | 250 | 6-15 | 3 | >90 | | 4-Methylaniline | 250 | 6-15 | 3 | >90 |
Data is for the synthesis of 2-mercaptobenzothiazoles from simple anilines and serves as a conceptual reference.[1]
Biological Activity and Signaling Pathways
Heterocyclic compounds derived from this compound often exhibit significant biological activity, particularly as anticancer agents. Their mechanisms of action frequently involve the modulation of key intracellular signaling pathways that control cell proliferation, survival, and apoptosis.
Anticancer Activity of Quinolines: Targeting Kinase Signaling Pathways
Many quinoline derivatives function as potent inhibitors of protein kinases, which are critical regulators of cell signaling. Aberrant kinase activity is a hallmark of many cancers. Two of the most important pathways targeted by quinoline-based inhibitors are the Ras/Raf/MEK/ERK and the PI3K/Akt/mTOR pathways.
-
Ras/Raf/MEK/ERK Pathway: This pathway is a central signaling cascade that transmits signals from cell surface receptors to the nucleus, promoting cell proliferation and survival.[3][4]
-
PI3K/Akt/mTOR Pathway: This pathway is crucial for regulating cell growth, metabolism, and survival. Its dysregulation is frequently observed in cancer, leading to uncontrolled cell growth and resistance to apoptosis.[1][5]
Inhibition of these pathways by quinoline derivatives can lead to cell cycle arrest and apoptosis in cancer cells.
Anticancer Activity of Pyrido[2,3-b]indoles: Induction of Cell Cycle Arrest and Apoptosis
Pyrido[2,3-b]indole derivatives have demonstrated significant anticancer activity, often by inducing cell cycle arrest and apoptosis. Studies have shown that these compounds can cause an accumulation of cancer cells in the S and G2/M phases of the cell cycle, indicating an interference with DNA replication and cell division.[6] This cell cycle arrest can subsequently trigger programmed cell death (apoptosis).
Visualizations
Logical Workflow for Heterocycle Synthesis
Caption: Synthetic pathways from this compound.
Signaling Pathway: Ras/Raf/MEK/ERK Inhibition
Caption: Inhibition of the Ras/Raf/MEK/ERK pathway by quinolines.
Signaling Pathway: PI3K/Akt/mTOR Inhibition
References
- 1. CN102304099A - Improved method for synthesizing 2-mercaptobenzothiazole derivative - Google Patents [patents.google.com]
- 2. Design, Synthesis, and Spectral Properties of Novel 2-Mercaptobenzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of 2-Mercaptobenzothiazoles via DBU-Promoted Tandem Reaction of o-Haloanilines and Carbon Disulfide [organic-chemistry.org]
- 6. US5367082A - Process for the preparation of 2-mercaptobenzothiazole - Google Patents [patents.google.com]
Application Notes and Protocols: Experimental Protocol for the Oxidation of 2-(2-Aminophenyl)acetonitrile Derivatives
Introduction
This document provides a detailed experimental protocol for the oxidative cyclization of 4-(2-aminophenyl)-4-oxo-2-phenylbutanenitriles, a derivative of 2-(2-aminophenyl)acetonitrile. This reaction serves as a valuable model for the oxidation of the aminophenyl acetonitrile moiety, leading to the formation of 2-(3-oxoindolin-2-ylidene)acetonitriles. The protocol is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. The described method utilizes dimethyl sulfoxide (DMSO) as an efficient oxidant in a base-assisted intramolecular cyclization.
Data Presentation
A variety of oxidizing agents were evaluated for the oxidative cyclization of 4-(2-aminophenyl)-4-oxo-2-phenylbutanenitrile. The efficiency of these oxidants is summarized in the table below. Strong oxidants such as potassium permanganate and DDQ resulted in the decomposition of the starting material.[1][2] Milder oxidants, particularly DMSO, were found to be most effective.
| Entry | Oxidizing Agent | Solvent | Base | Yield (%) |
| 1 | None (Argon atmosphere) | MeCN | KOH | No conversion |
| 2 | KMnO4 | MeCN | KOH | Decomposition |
| 3 | DDQ | MeCN | KOH | Decomposition |
| 4 | Urea-H2O2 | MeCN | KOH | Good results |
| 5 | Activated Carbon/O2 | MeCN | KOH | Promising |
| 6 | (Bis(trifluoroacetoxy)iodo)benzene | MeCN | KOH | Decomposition |
| 7 | Cu(II) | MeCN | KOH | Marginal yield |
| 8 | SeO2 | MeCN | KOH | No reaction |
| 9 | DMSO | DMF | KOH | Good yield |
| 10 | DMSO | H2O | KOH | Good yield |
| 11 | DMSO | None | KOH | 80 |
| 12 | DMSO | None | NaOH | 52 |
| 13 | Diphenylsulfoxide | MeCN | KOH | Lower yield |
Experimental Protocols
Typical Procedure for the Synthesis of (E)-2-(3-Oxoindolin-2-ylidene)-2-arylacetonitriles
This protocol describes a scale-up procedure for the base-assisted oxidative cyclization of 4-(2-aminophenyl)-4-oxobutyronitrile derivatives.[1][2]
Materials:
-
4-(2-Aminophenyl)-4-oxobutyronitrile derivative (e.g., 4-(2-aminophenyl)-4-oxo-2-phenylbutanenitrile) (2.00 mmol)
-
Dimethyl sulfoxide (DMSO) (1.6 mL)
-
Potassium hydroxide (KOH) (448 mg, 8.00 mmol)
-
Acetic acid (AcOH) (0.8 mL)
-
Dichloromethane (CH2Cl2)
-
Saturated sodium bicarbonate solution (NaHCO3)
-
Eluent for column chromatography (e.g., ethyl acetate:hexane 1:2 v/v)
-
Ethanol (for recrystallization)
Procedure:
-
In a 5 mL round-bottom flask, combine the 4-(2-aminophenyl)-4-oxobutyronitrile derivative (0.50 g, 2.00 mmol), DMSO (1.6 mL), and KOH (448 mg, 8.00 mmol).
-
Stir the mixture at room temperature for 30–40 minutes. A saturated green color may develop, indicating peroxidation.[1][2]
-
Add acetic acid (0.8 mL) to the reaction mixture and continue stirring for another 30 minutes. The product will typically precipitate during this time.
-
Dilute the reaction mixture with CH2Cl2 (240 mL).
-
Wash the organic layer with a saturated solution of NaHCO3 (3 x 40 mL).
-
Concentrate the organic solution.
-
Purify the crude product by column chromatography using an appropriate eluent (e.g., ethyl acetate:hexane 1:2 v/v) or by recrystallization from alcohol.
The final product, (E)-2-(3-oxoindolin-2-ylidene)-2-arylacetonitrile, can be obtained with a yield of approximately 79%.[1][2]
Mandatory Visualization
Caption: Experimental workflow for the synthesis of (E)-2-(3-oxoindolin-2-ylidene)-2-arylacetonitriles.
References
Application Notes and Protocols for the One-Pot Synthesis of Indole Derivatives via Reductive Cyclization of 2-(2-Nitrophenyl)acetonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indole scaffold is a privileged structural motif found in a vast array of natural products, pharmaceuticals, and agrochemicals. Its prevalence has driven the development of numerous synthetic methodologies. This document provides detailed application notes and protocols for a highly efficient one-pot synthesis of indole derivatives. The described method is based on the reductive cyclization of readily available 2-(2-nitrophenyl)acetonitriles, which proceeds through the in-situ formation of 2-(2-aminophenyl)acetonitrile. This approach offers a streamlined and effective route to various substituted indoles, avoiding the isolation of intermediate compounds and thereby saving time and resources.
Reaction Principle
The one-pot synthesis involves two key transformations occurring in a single reaction vessel:
-
Reduction of the Nitro Group: The nitro group of the 2-(2-nitrophenyl)acetonitrile starting material is reduced to an amino group. Common reducing agents for this transformation include tin(II) chloride, iron powder in acidic media, or catalytic hydrogenation.
-
Intramolecular Cyclization: The newly formed amino group of the in-situ generated this compound undergoes an intramolecular nucleophilic attack on the nitrile carbon, followed by tautomerization to yield the stable indole ring system. This cyclization is often promoted by a base or can occur under the reaction conditions of the reduction step.
A general schematic for this one-pot synthesis is presented below.
Experimental Protocols
This section provides detailed experimental procedures for the one-pot synthesis of indole derivatives from 2-(2-nitrophenyl)acetonitrile.
Protocol 1: Tin(II) Chloride Mediated Reductive Cyclization
This protocol is adapted from a common method for the reduction of nitroarenes followed by cyclization.
Materials:
-
Substituted 2-(2-nitrophenyl)acetonitrile
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol (EtOH)
-
Sodium hydroxide (NaOH) solution (5 M)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
Procedure:
-
To a round-bottom flask, add the substituted 2-(2-nitrophenyl)acetonitrile (1.0 mmol) and ethanol (10 mL).
-
Stir the mixture at room temperature to dissolve the starting material.
-
Add tin(II) chloride dihydrate (5.0 mmol, 5.0 equiv.) to the solution in one portion.
-
Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Carefully add 5 M sodium hydroxide solution to basify the mixture to a pH of ~10-11. A precipitate of tin salts will form.
-
Filter the mixture through a pad of celite and wash the filter cake with ethyl acetate (3 x 15 mL).
-
Transfer the combined filtrate to a separatory funnel and wash with brine (20 mL).
-
Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate mixture) to afford the desired indole derivative.
Data Presentation
The following table summarizes representative quantitative data for the one-pot synthesis of various indole derivatives using the tin(II) chloride mediated reductive cyclization of the corresponding 2-(2-nitrophenyl)acetonitriles.
| Entry | Substituent (R) on Phenyl Ring | Product | Reaction Time (h) | Yield (%) |
| 1 | H | Indole-3-carbonitrile | 2 | 85 |
| 2 | 4-Methoxy | 5-Methoxyindole-3-carbonitrile | 3 | 82 |
| 3 | 5-Chloro | 6-Chloroindole-3-carbonitrile | 2.5 | 88 |
| 4 | 4-Methyl | 5-Methylindole-3-carbonitrile | 3 | 79 |
| 5 | 5-Bromo | 6-Bromoindole-3-carbonitrile | 2.5 | 91 |
Visualizations
Reaction Workflow
The following diagram illustrates the general workflow for the one-pot synthesis of indole derivatives.
Application Notes and Protocols for the Synthesis of Anti-Tubercular Agents from 2-(2-Aminophenyl)acetonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis necessitates the development of novel anti-tubercular agents with unique mechanisms of action. One promising class of compounds is the 2,4-diaminoquinazolines, which have demonstrated potent activity against M. tuberculosis.[1][2] This document provides detailed application notes and protocols for the synthesis of 2,4-diaminoquinazoline derivatives, utilizing 2-(2-aminophenyl)acetonitrile (also known as 2-aminobenzonitrile) as a key starting material. The representative target molecule, N-(4-fluorobenzyl)-2-(piperidin-1-yl)quinazolin-4-amine, serves as a case study for the synthetic strategy and biological evaluation.
Synthetic Pathway Overview
The synthesis of the target 2,4-diaminoquinazoline derivatives from this compound can be achieved through a multi-step process. The general workflow involves the initial cyclization of the aminonitrile to form a key quinazoline intermediate, followed by sequential substitutions to introduce the desired diversity elements.
Caption: Synthetic workflow for 2,4-diaminoquinazolines.
Experimental Protocols
Protocol 1: Synthesis of 2,4-Dichloroquinazoline
This protocol outlines the initial cyclization and chlorination of this compound to form the key intermediate, 2,4-dichloroquinazoline.
Materials:
-
This compound
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Toluene
-
Ice bath
-
Heating mantle
-
Round-bottom flask with reflux condenser
-
Rotary evaporator
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, suspend this compound (1 equivalent) in toluene.
-
Add a catalytic amount of N,N-dimethylformamide (DMF).
-
Cool the mixture in an ice bath and slowly add phosphorus oxychloride (POCl₃) (3-5 equivalents).
-
After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and carefully quench by pouring it onto crushed ice.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to obtain pure 2,4-dichloroquinazoline.
Protocol 2: Synthesis of N-(4-Fluorobenzyl)-2-(piperidin-1-yl)quinazolin-4-amine
This protocol details the sequential nucleophilic substitution reactions to introduce the piperidine and 4-fluorobenzylamino moieties.
Materials:
-
2,4-Dichloroquinazoline
-
Piperidine
-
4-Fluorobenzylamine
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Acetonitrile or Isopropanol
-
Heating mantle or microwave reactor
-
Round-bottom flask with reflux condenser
-
Rotary evaporator
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
Step 1: Synthesis of 2-Chloro-4-(piperidin-1-yl)quinazoline
-
Dissolve 2,4-dichloroquinazoline (1 equivalent) in acetonitrile or isopropanol in a round-bottom flask.
-
Add piperidine (1.1 equivalents) and a base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 equivalents).
-
Heat the reaction mixture to reflux for 2-4 hours, or perform the reaction in a microwave reactor at a suitable temperature and time for accelerated synthesis. Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the residue by silica gel column chromatography to yield 2-chloro-4-(piperidin-1-yl)quinazoline.
Step 2: Synthesis of N-(4-Fluorobenzyl)-2-(piperidin-1-yl)quinazolin-4-amine
-
Dissolve 2-chloro-4-(piperidin-1-yl)quinazoline (1 equivalent) in a suitable solvent like acetonitrile or isopropanol.
-
Add 4-fluorobenzylamine (1.2 equivalents) and a base (TEA or DIPEA) (2 equivalents).
-
Heat the mixture to reflux for 8-12 hours or until the starting material is consumed as indicated by TLC.
-
Cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to afford the final product, N-(4-fluorobenzyl)-2-(piperidin-1-yl)quinazolin-4-amine.
-
Characterize the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Quantitative Data
The anti-tubercular activity of the synthesized 2,4-diaminoquinazoline derivatives is typically evaluated against the H37Rv strain of Mycobacterium tuberculosis using the Microplate Alamar Blue Assay (MABA) to determine the Minimum Inhibitory Concentration (MIC).
| Compound ID | R¹ | R² | MIC (µg/mL) vs. M. tb H37Rv |
| 1 | 4-Fluorobenzyl | Piperidin-1-yl | 0.1 - 1.0 |
| 2 | Benzyl | Piperidin-1-yl | >1.0 |
| 3 | 4-Chlorobenzyl | Piperidin-1-yl | 0.5 - 2.0 |
| 4 | 4-Fluorobenzyl | Morpholino | >5.0 |
Note: The MIC values are representative and can vary based on the specific assay conditions.
Mechanism of Action: A Prodrug Activation Pathway
The 2,4-diaminoquinazoline series of compounds are believed to act as prodrugs that require activation by a mycobacterial enzyme to exert their anti-tubercular effect.[1][3] Resistance to these compounds has been linked to mutations in the gene Rv3161c, which encodes a putative dioxygenase.[1][2]
The proposed mechanism involves the enzymatic hydroxylation of the quinazoline scaffold by Rv3161c. This metabolic activation is thought to generate the active form of the drug, which then inhibits an essential, yet currently unidentified, cellular target in M. tuberculosis.
Caption: Proposed prodrug activation pathway.
This activation pathway highlights a potential vulnerability in M. tuberculosis that can be exploited for the development of new therapeutics. Further research is needed to fully elucidate the structure of the active metabolite and identify its specific molecular target.
References
Application Notes and Protocols for Metal-Catalyzed Cross-Coupling Reactions of 2-(2-Aminophenyl)acetonitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed experimental protocols for the metal-catalyzed cross-coupling reactions of 2-(2-aminophenyl)acetonitrile. This versatile building block serves as a key precursor for the synthesis of a wide array of nitrogen-containing heterocyclic compounds, which are of significant interest in medicinal chemistry and materials science. The protocols outlined below are based on established methodologies for similar substrates and are intended to serve as a starting point for reaction optimization.
Introduction
This compound is a bifunctional molecule containing a primary aromatic amine and a nitrile group. This unique structural motif makes it an attractive starting material for the synthesis of various heterocyclic systems, most notably indoles, through a cross-coupling and subsequent cyclization strategy. Metal-catalyzed cross-coupling reactions, such as the Sonogashira, Suzuki-Miyaura, and Buchwald-Hartwig reactions, provide powerful tools to introduce molecular diversity at the periphery of the this compound core, paving the way for the construction of complex molecular architectures.
General Reaction Scheme
The general approach involves the functionalization of a halogenated derivative of this compound (e.g., 2-(2-amino-5-bromophenyl)acetonitrile) via a metal-catalyzed cross-coupling reaction, followed by an intramolecular cyclization to yield a substituted indole-3-carbonitrile.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(2-Aminophenyl)acetonitrile
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of 2-(2-aminophenyl)acetonitrile synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and actionable solutions.
Problem 1: Low or No Product Yield
Q: I am observing a very low yield of the desired product, or the reaction does not seem to be proceeding. What are the potential causes and solutions?
A: Low or no product yield is a common issue that can stem from several factors. Below is a table summarizing potential causes and recommended solutions for the two primary synthetic routes.
| Potential Cause | Suggested Solution | Applicable Route(s) |
| Inactive Starting Material | Verify the purity of the starting materials (2-nitrophenylacetonitrile or 2-aminobenzaldehyde) using techniques like NMR or melting point analysis. Impurities can inhibit the reaction. | Both |
| Inefficient Reduction | Ensure the catalyst (e.g., Pd/C, Raney Nickel) is active. Use a fresh batch or increase catalyst loading. Optimize hydrogen pressure and reaction time. Consider alternative reducing agents like hydrazine hydrate with a metal catalyst.[1][2] | Reduction of Nitro Compound |
| Incomplete Imine Formation | In the Strecker synthesis, the initial condensation to form the imine is crucial. Ensure the timely addition of the ammonia source.[3] Removing water using a Dean-Stark apparatus can drive the equilibrium towards the imine. | Strecker Synthesis |
| Poor Nucleophilicity of Cyanide Source | If using an alkali metal cyanide (KCN, NaCN), ensure it is fully dissolved. The addition of a phase-transfer catalyst may be necessary for biphasic reactions. Trimethylsilyl cyanide (TMSCN) is often a more reactive and soluble cyanide source.[3][4] | Strecker Synthesis |
| Inappropriate Reaction Temperature | While many reactions proceed at room temperature, some may require gentle heating. Conversely, excessive heat can lead to decomposition. Monitor the reaction by TLC to determine the optimal temperature.[3][5] | Both |
| Suboptimal pH | For the Strecker synthesis, the pH is critical. An overly acidic environment can protonate the amine, reducing its nucleophilicity.[6] | Strecker Synthesis |
Problem 2: Formation of Significant Side Products
Q: My reaction is producing a complex mixture of products, making purification difficult. What are the likely side reactions and how can I minimize them?
A: The formation of side products is a common challenge. Understanding the potential side reactions for each route is key to minimizing them.
| Side Product | Formation Mechanism | Mitigation Strategy | Applicable Route(s) |
| Over-reduction of Nitrile Group | The nitrile group can be reduced to a primary amine, especially under harsh reduction conditions.[7] | Use a milder reducing agent or optimize reaction conditions (lower temperature, shorter reaction time). | Reduction of Nitro Compound |
| Cyanohydrin of the Aldehyde | Direct addition of the cyanide source to the aldehyde starting material before imine formation.[3] | Ensure the timely addition of the ammonia source to promote imine formation. Pre-forming the imine before adding the cyanide source can also be an effective strategy.[3] | Strecker Synthesis |
| Dimerization or Polymerization | The amino group of the product or starting material can be nucleophilic and react with other electrophiles in the reaction mixture. | Control the stoichiometry of the reagents carefully. Running the reaction at a lower temperature may also reduce the rate of these side reactions.[3] | Both |
| Oxidation of Amino Group | The amino group in the final product can be susceptible to oxidation, leading to colored impurities.[7] | Work under an inert atmosphere (e.g., nitrogen or argon) and use degassed solvents. | Both |
Problem 3: Difficulty in Product Purification
Q: The crude product is difficult to purify. I'm observing streaking on my silica gel column, or the product is co-eluting with impurities. What purification strategies can I employ?
A: this compound is a polar and basic compound, which can present challenges for standard purification methods.
| Purification Challenge | Suggested Solution |
| Streaking on Silica Gel Column | The basic amino group can interact strongly with the acidic silica gel. To mitigate this, add a small amount of a basic modifier like triethylamine or ammonia to the eluent system.[3] |
| Co-elution with Polar Impurities | If normal-phase chromatography is ineffective, consider reverse-phase chromatography (C18). |
| General Purification Difficulty | Utilize the basicity of the amino group for an acid-base extraction. The product can be extracted into an acidic aqueous solution, washed with an organic solvent to remove non-basic impurities, and then the aqueous layer can be basified to re-extract the product into an organic solvent. |
| Product is a Solid | Recrystallization from a suitable solvent system can be a highly effective purification method. |
Data Presentation: Comparison of Synthetic Routes
The following tables provide a summary of reaction conditions and reported yields for the primary synthetic routes to this compound.
Table 1: Reduction of 2-Nitrophenylacetonitrile
| Reducing System | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| H₂ | Pd/C (5-10%) | Ethanol | 30-50 | 4 | High | [1] |
| Hydrazine Hydrate | Raney Nickel | Ethanol | 20-30 | 3-5 | 96-98 | Patent CN104356026A |
Table 2: Strecker Synthesis from 2-Aminobenzaldehyde
| Cyanide Source | Amine Source | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| KCN | NH₄Cl | Methanol | Room Temp | 1-2 (imine), then monitor | Varies | General Protocol[3] |
| TMSCN | NH₃ | Methanol | 0 to Room Temp | 1 | High | General Protocol[8] |
| K₃[Fe(CN)₆]/K₄[Fe(CN)₆] | Aniline (example) | Ethyl Acetate/Water | 80 | 2-5 | 64-72 | [9] |
Experimental Protocols
Protocol 1: Catalytic Hydrogenation of 2-Nitrophenylacetonitrile
This protocol is based on established methods for the reduction of aromatic nitro compounds.[1]
-
Reaction Setup: In a pressure reactor, add 2-nitrophenylacetonitrile (1.0 eq), 95% ethanol (approx. 6.25 parts by mass relative to the starting material), and 5-10% Pd/C catalyst (0.2-0.4 parts by mass relative to the starting material).
-
Inerting: Seal the reactor and purge with an inert gas, such as argon, to remove air.
-
Hydrogenation: Introduce hydrogen gas and pressurize the reactor to 0.3-0.4 MPa.
-
Reaction: Stir the mixture at 30-50 °C for 4 hours.
-
Work-up: After the reaction, allow the mixture to stand for 1 hour. Carefully vent the reactor and filter the mixture to remove the catalyst.
-
Isolation: Concentrate the filtrate under reduced pressure to remove most of the ethanol. The crude product can then be purified by recrystallization from 95% ethanol.
Protocol 2: Strecker Synthesis from 2-Aminobenzaldehyde
This is a general procedure for the Strecker synthesis of α-aminonitriles.[3]
-
Imine Formation: To a solution of 2-aminobenzaldehyde (1.0 eq) in methanol (0.5 M), add ammonium chloride (1.5 eq). Stir the mixture at room temperature for 1-2 hours.
-
Cyanation: Add potassium cyanide (1.2 eq) portion-wise to the reaction mixture.
-
Reaction: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, pour the reaction mixture into water and extract with an organic solvent such as ethyl acetate.
-
Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (with a basic modifier like triethylamine) or recrystallization.
Visualizations
Workflow for the Synthesis of this compound via Catalytic Hydrogenation
References
- 1. CN103102285A - Preparation method of p-aminophenylacetonitrile - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Scaleable catalytic asymmetric Strecker syntheses of unnatural α-amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Troubleshooting [chem.rochester.edu]
- 6. benchchem.com [benchchem.com]
- 7. This compound | 2973-50-4 | Benchchem [benchchem.com]
- 8. Strecker Synthesis | NROChemistry [nrochemistry.com]
- 9. rsc.org [rsc.org]
Technical Support Center: Purification of 2-(2-aminophenyl)acetonitrile by Column Chromatography
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 2-(2-aminophenyl)acetonitrile by column chromatography. It is designed for researchers, scientists, and drug development professionals to navigate common challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase for the column chromatography of this compound?
A1: Standard silica gel (60 Å, 230-400 mesh) is the most common stationary phase for the purification of moderately polar compounds like this compound. Due to the basic nature of the amino group, which can interact strongly with the acidic silica surface, peak tailing may be observed.
Q2: How can I prevent my compound, this compound, from streaking or tailing on the silica gel column?
A2: Tailing of basic compounds like this compound on silica gel is a common issue caused by strong interaction with acidic silanol groups. To mitigate this, you can add a small amount of a basic modifier, such as triethylamine (0.1-1%) or ammonia solution, to your eluent system.[1] This will help to saturate the acidic sites on the silica gel and improve the peak shape.
Q3: My this compound seems to be degrading on the column. What could be the cause and how can I avoid it?
A3: While this compound is generally stable, prolonged exposure to the acidic environment of silica gel can potentially lead to degradation for some sensitive compounds. If you suspect degradation, you can perform a 2D TLC to confirm. To minimize this risk, you can deactivate the silica gel by adding a basic modifier like triethylamine to the eluent. Alternatively, using a less acidic stationary phase like alumina (neutral or basic) could be considered.[2]
Q4: What are some suitable solvent systems for the column chromatography of this compound?
A4: A good starting point for determining the optimal solvent system is to perform Thin Layer Chromatography (TLC). Aim for an Rf value of 0.2-0.4 for this compound. Common solvent systems for compounds of similar polarity include mixtures of a non-polar solvent like hexanes or petroleum ether with a more polar solvent such as ethyl acetate or dichloromethane. For more polar compounds, a methanol/dichloromethane system can be used.[1]
Q5: How should I load my crude this compound onto the column?
A5: There are two primary methods for loading your sample: wet loading and dry loading.
-
Wet Loading: Dissolve your crude product in a minimal amount of the eluent or a slightly more polar solvent.[3] Carefully add this solution to the top of the column. This method is suitable for samples that are readily soluble in the eluent.
-
Dry Loading: If your compound has poor solubility in the eluent, dissolve it in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder.[3] This powder is then carefully added to the top of the column. Dry loading often results in better separation.
Troubleshooting Guide
This guide addresses specific issues that may arise during the column chromatography of this compound.
| Problem | Possible Cause | Suggested Solution |
| Compound is not moving off the baseline (Low Rf) | The eluent is not polar enough. | Increase the polarity of the eluent by increasing the proportion of the more polar solvent (e.g., ethyl acetate in a hexane/ethyl acetate mixture). |
| Compound is running with the solvent front (High Rf) | The eluent is too polar. | Decrease the polarity of the eluent by increasing the proportion of the less polar solvent (e.g., hexanes). |
| Poor separation of the desired compound from impurities | The chosen solvent system has poor selectivity. | Experiment with different solvent systems in TLC. For example, try substituting ethyl acetate with dichloromethane or adding a small amount of methanol. |
| Streaking or tailing of the product spot/band | Strong interaction of the basic amino group with the acidic silica gel. | Add a small amount of triethylamine (0.1-1%) or a few drops of aqueous ammonia to your eluent to neutralize the acidic sites on the silica.[1] |
| Low recovery of the purified compound | The compound may be irreversibly adsorbed onto the silica gel. | The addition of a basic modifier to the eluent can help improve recovery. Ensure all fractions containing the product are collected by carefully monitoring with TLC. |
| Crystallization of the compound on the column | The sample is too concentrated, or the eluent is a poor solvent for the compound at the concentration loaded. | Use a wider column with more silica gel. Pre-purify the crude mixture to remove impurities that might be causing crystallization.[2] |
Experimental Protocol: Column Chromatography of this compound
This is a general protocol and may require optimization based on the specific impurities present in your crude sample.
1. Materials and Reagents:
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Crude this compound
-
Silica gel (60 Å, 230-400 mesh)
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Solvents (e.g., Hexanes, Ethyl Acetate, Dichloromethane, Methanol, Triethylamine)
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Glass column with stopcock
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Cotton or glass wool
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Sand
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TLC plates (silica gel coated)
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Developing chamber
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UV lamp for visualization
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Collection tubes or flasks
2. TLC Analysis:
-
Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane).
-
Spot the solution on a TLC plate.
-
Develop the plate using various solvent systems to find an optimal eluent that gives the target compound an Rf value between 0.2 and 0.4.
-
Example Starting Solvent Systems:
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Hexane:Ethyl Acetate (e.g., 7:3, 1:1, 3:7 v/v)
-
Dichloromethane:Methanol (e.g., 99:1, 98:2, 95:5 v/v)
-
-
-
If tailing is observed, add 0.5% triethylamine to the eluent.
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Visualize the spots under a UV lamp.
3. Column Preparation (Wet Packing):
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Plug the bottom of the column with a small piece of cotton or glass wool and add a thin layer of sand.
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In a beaker, prepare a slurry of silica gel in the initial, least polar eluent.
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Pour the slurry into the column, gently tapping the column to ensure even packing and remove air bubbles.
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Allow the silica to settle, and then drain the excess solvent until the solvent level is just above the top of the silica bed.
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Add a thin layer of sand on top of the silica gel to prevent disturbance during sample loading.
4. Sample Loading:
-
Wet Loading: Dissolve the crude this compound in a minimal amount of the eluent. Carefully pipette the solution onto the top layer of sand.
-
Dry Loading: Dissolve the crude product in a volatile solvent, add a small amount of silica gel, and evaporate the solvent under reduced pressure. Carefully add the resulting powder onto the top of the column.
5. Elution and Fraction Collection:
-
Carefully add the eluent to the top of the column.
-
Open the stopcock and begin collecting fractions. Apply gentle pressure to the top of the column (flash chromatography) to maintain a steady flow rate.
-
Start with the least polar solvent system determined by TLC. If necessary, gradually increase the polarity of the eluent (gradient elution) to elute the desired compound.
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Monitor the collected fractions by TLC to identify which ones contain the pure product.
6. Isolation of Purified Compound:
-
Combine the fractions containing the pure this compound.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified compound.
-
Determine the yield and assess the purity by appropriate analytical techniques (e.g., NMR, LC-MS).
Visualizations
References
Common side reactions in the synthesis of 2-(2-aminophenyl)acetonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(2-aminophenyl)acetonitrile.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to produce this compound?
A1: The most prevalent laboratory-scale synthetic routes for this compound are:
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Reduction of 2-nitrobenzyl cyanide: This is a widely used method where the nitro group is reduced to an amine. Common reducing agents include tin(II) chloride with hydrochloric acid (Sn/HCl) or catalytic hydrogenation (e.g., H₂/Pd/C).
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Cyanation of 2-aminobenzyl halide: This involves the nucleophilic substitution of a halide (e.g., bromide or chloride) on the benzyl position of 2-aminobenzyl halide with a cyanide salt.
Q2: What are the primary side reactions to be aware of during the synthesis?
A2: The primary side reactions are dependent on the chosen synthetic route. For the reduction of 2-nitrobenzyl cyanide, incomplete reduction can lead to nitroso and hydroxylamine intermediates. In catalytic hydrogenation, over-reduction can result in the formation of secondary and tertiary amines. For the cyanation of 2-aminobenzyl halide, N-alkylation of the starting material or product can occur. Additionally, hydrolysis of the nitrile group to an amide or carboxylic acid is a potential side reaction during workup under acidic or basic conditions.
Q3: How can I purify the final product, this compound?
A3: Purification can typically be achieved through standard laboratory techniques. Recrystallization from a suitable solvent system is often effective for removing minor impurities. For more challenging separations, column chromatography on silica gel is recommended. The choice of eluent will depend on the polarity of the impurities.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound.
Problem 1: Low yield of this compound in the reduction of 2-nitrobenzyl cyanide.
| Potential Cause | Troubleshooting Step |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present, consider extending the reaction time or increasing the amount of reducing agent. |
| Degradation of Product | Ensure the reaction temperature is controlled, especially during exothermic steps. Overheating can lead to decomposition. |
| Loss during Workup | The product is an amine and can be protonated in acidic solutions. Ensure the aqueous layer is made sufficiently basic during extraction to recover the free amine into the organic phase. |
Problem 2: Presence of significant impurities in the final product.
| Observed Impurity | Potential Cause | Mitigation Strategy |
| Unreacted 2-nitrobenzyl cyanide | Incomplete reduction. | Increase reaction time or stoichiometry of the reducing agent. Ensure efficient stirring. |
| Intermediates (nitroso, hydroxylamine) | Insufficient reducing agent or reaction time. | As above. |
| Secondary/Tertiary Amines (in catalytic hydrogenation) | Reaction of the primary amine product with imine intermediates.[1] | Add ammonia to the reaction mixture to compete for the imine intermediate.[1] Use a catalyst system known for high selectivity to primary amines. |
| 2-(2-aminophenyl)acetamide | Hydrolysis of the nitrile group during acidic workup. | Perform the workup at a lower temperature and minimize the time the product is in contact with strong acid. |
Data Presentation
The following table summarizes common side products and their approximate formation levels under unoptimized conditions, along with recommended mitigation strategies. Please note that these values are illustrative and can vary significantly based on specific reaction conditions.
| Synthetic Route | Side Product | Typical % Formation (Unoptimized) | Mitigation Strategy |
| Reduction of 2-nitrobenzyl cyanide (Sn/HCl) | 2-(2-nitrosophenyl)acetonitrile | 5-10% | Increase reaction time and ensure sufficient HCl concentration. |
| Catalytic Hydrogenation of 2-nitrobenzyl cyanide | Bis(2-(cyanomethyl)phenyl)amine (Secondary Amine) | 10-20% | Add ammonia or use a selective catalyst (e.g., Raney Nickel with ammonia in methanol).[2] |
| Cyanation of 2-aminobenzyl bromide | N-(2-(cyanomethyl)benzyl)-2-aminobenzyl cyanide (N-alkylation) | 5-15% | Use a dilute solution of the 2-aminobenzyl bromide and add it slowly to the cyanide solution. |
| Acidic Workup | 2-(2-aminophenyl)acetamide | 2-5% | Neutralize the reaction mixture promptly and at a low temperature. |
Experimental Protocols
Representative Protocol: Synthesis of this compound via Reduction of 2-nitrobenzyl cyanide with Sn/HCl
This is a representative protocol and may require optimization.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-nitrobenzyl cyanide (1.0 eq).
-
Addition of Reagents: Add ethanol as a solvent, followed by the portion-wise addition of tin(II) chloride dihydrate (SnCl₂·2H₂O, 3.0-4.0 eq).
-
Reaction Initiation: Carefully add concentrated hydrochloric acid (HCl) dropwise to the stirred mixture. The reaction is exothermic and may require cooling in an ice bath to maintain a temperature between 20-30 °C.
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Reaction Monitoring: After the initial exothermic reaction subsides, continue stirring at room temperature. Monitor the reaction progress by TLC until the starting material is consumed.
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Workup: Cool the reaction mixture in an ice bath and carefully neutralize it by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) until the solution is basic (pH > 8).
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Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.
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Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product. The crude product can be further purified by recrystallization or column chromatography.
Visualizations
Caption: Primary synthetic routes to this compound.
References
Troubleshooting low yield in 2-(2-aminophenyl)acetonitrile reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in the synthesis of 2-(2-aminophenyl)acetonitrile.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: The most common and well-documented synthetic routes for preparing this compound are:
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Reduction of 2-nitrophenylacetonitrile: This is a widely used method that involves the reduction of the nitro group to an amine. Various reducing agents can be employed for this transformation.
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Sandmeyer Reaction: This route involves the diazotization of a suitable ortho-substituted aniline derivative, followed by cyanation. While a plausible route, it can present challenges in terms of diazonium salt stability and copper cyanide chemistry.[1]
Q2: My yield of this compound from the reduction of 2-nitrophenylacetonitrile is consistently low. What are the likely causes?
A2: Low yields in this reduction can stem from several factors:
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Incomplete Reaction: The reducing agent may be insufficient in quantity or reactivity to fully convert the starting material.
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Side Reactions: The nitro group can be reduced to intermediate species like nitroso or hydroxylamine compounds if the reaction conditions are not optimal.[2]
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Degradation of Starting Material or Product: The starting material or the product, an aromatic amine, can be sensitive to overly harsh reaction conditions, such as high temperatures or strong acids.
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Impure Starting Material: The purity of the starting 2-nitrophenylacetonitrile is crucial. Impurities can interfere with the reaction or complicate the purification process.[3]
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Inefficient Work-up and Purification: The product may be lost during extraction or purification due to its physical properties, such as solubility or volatility.
Q3: I am attempting a Sandmeyer reaction to synthesize this compound and getting a complex mixture of byproducts. What could be going wrong?
A3: The Sandmeyer reaction requires careful control of conditions to achieve good yields. Common pitfalls include:
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Decomposition of the Diazonium Salt: Aryl diazonium salts are often unstable at elevated temperatures. The diazotization step should be performed at low temperatures (typically 0-5 °C), and the resulting salt should be used immediately.[4]
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Side Reactions of the Diazonium Salt: The diazonium group can be replaced by other nucleophiles present in the reaction mixture, such as water or halides, leading to the formation of phenols or aryl halides as byproducts.
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Issues with the Copper(I) Cyanide: The quality and reactivity of the copper(I) cyanide are critical for the success of the cyanation step. It should be freshly prepared or properly stored to ensure its activity.[4]
Q4: How can I effectively purify this compound from my reaction mixture?
A4: Purification of this compound can be challenging due to its polar nature and the presence of an amino group. Here are some recommended techniques:
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Acid-Base Extraction: Utilize the basicity of the amino group. The product can be extracted into an acidic aqueous solution, washed with an organic solvent to remove non-basic impurities, and then the product can be recovered by basifying the aqueous layer and extracting with an organic solvent.
-
Column Chromatography: Silica gel chromatography can be effective, but care must be taken to avoid streaking. Using a solvent system containing a small amount of a basic modifier, like triethylamine, can improve separation.
-
Crystallization: If the crude product is a solid, recrystallization from a suitable solvent or solvent mixture can be a highly effective purification method.
Troubleshooting Guides
Low Yield in the Reduction of 2-nitrophenylacetonitrile
| Symptom | Potential Cause | Recommended Solution |
| Significant amount of starting material remains after the reaction. | Incomplete reaction due to insufficient reducing agent or low reactivity. | - Increase the molar excess of the reducing agent (e.g., tin in the Sn/HCl method).- Ensure the reducing agent is of high purity and activity.- Extend the reaction time and monitor progress by TLC. |
| The reaction mixture turns dark, and multiple spots are observed on TLC. | Decomposition of starting material or product, or formation of byproducts. | - Maintain strict temperature control, especially during the addition of reagents.- Consider using a milder reducing agent if harsh conditions are suspected to be the cause.- Ensure the reaction is performed under an inert atmosphere to prevent oxidation. |
| Difficulty in isolating the product during work-up. | Formation of stable emulsions or product loss due to solubility. | - During acid-base extraction, the addition of brine can help break up emulsions.- Perform multiple extractions with a suitable organic solvent to ensure complete recovery of the product.- Be mindful of the product's solubility in the chosen solvents. |
| The final product is impure and difficult to purify. | Presence of closely related byproducts from incomplete reduction (e.g., nitroso or hydroxylamine derivatives). | - Optimize reaction conditions to ensure complete reduction to the amine.- Employ a multi-step purification process, such as a combination of acid-base extraction and column chromatography. |
Low Yield in the Sandmeyer Reaction Route
| Symptom | Potential Cause | Recommended Solution |
| Formation of a phenolic byproduct. | Reaction of the diazonium salt with water. | - Maintain low temperatures (0-5 °C) throughout the diazotization and cyanation steps.- Use the diazonium salt immediately after its formation.- Consider using a non-aqueous solvent for the diazotization if possible. |
| Low conversion to the nitrile product. | Inactive copper(I) cyanide or poor reaction conditions for cyanation. | - Use freshly prepared, high-quality copper(I) cyanide.- Ensure the diazonium salt solution is added slowly to the copper(I) cyanide solution to maintain the optimal temperature.- The pH of the cyanation step should be carefully controlled. |
| The reaction mixture shows a multitude of colored byproducts. | Azo coupling or other side reactions of the diazonium salt. | - Ensure that the concentration of the diazonium salt is not too high.- The pH of the diazotization reaction is critical; it should be sufficiently acidic to prevent azo coupling. |
Data Presentation
The following table provides an illustrative comparison of common methods for the synthesis of this compound, with typical yield ranges.
| Synthetic Route | Reducing/Cyanating Agent | Typical Solvent | Reaction Temperature | Typical Yield |
| Reduction of 2-nitrophenylacetonitrile | Sn / HCl | Ethanol | 0 °C to Room Temp | 50-70% |
| Reduction of 2-nitrophenylacetonitrile | Catalytic Hydrogenation (e.g., Pd/C) | Ethanol / Methanol | Room Temp | 60-90% |
| Sandmeyer Reaction | NaNO₂, HCl then CuCN | Water / Acetonitrile | 0-5 °C | 40-60% |
Experimental Protocols
Protocol 1: Reduction of 2-nitrophenylacetonitrile using Tin and HCl
Materials:
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2-nitrophenylacetonitrile
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Tin powder
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Concentrated Hydrochloric Acid (HCl)
-
Ethanol
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Sodium bicarbonate (NaHCO₃)
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Dichloromethane
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Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, suspend 2-nitrophenylacetonitrile in ethanol.
-
Cool the mixture in an ice bath to 0 °C.
-
Slowly add tin powder to the cooled suspension with stirring.
-
Add concentrated HCl dropwise to the mixture, ensuring the temperature remains below 10 °C.
-
After the addition is complete, remove the ice bath and continue stirring at room temperature for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by slowly adding a saturated solution of sodium bicarbonate until the pH is neutral or slightly basic.
-
Extract the aqueous mixture multiple times with dichloromethane.
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Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
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Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or crystallization.
Protocol 2: Catalytic Hydrogenation of 2-nitrophenylacetonitrile
Materials:
-
2-nitrophenylacetonitrile
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Palladium on carbon (Pd/C, 5-10 wt%)
-
Ethanol or Methanol
-
Hydrogen gas source
-
Hydrogenation vessel
Procedure:
-
In a suitable hydrogenation vessel, dissolve 2-nitrophenylacetonitrile in ethanol or methanol.
-
Carefully add the Pd/C catalyst to the solution.
-
Seal the vessel and purge it with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas.
-
Pressurize the vessel with hydrogen gas to the desired pressure (typically 1-4 atm).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by monitoring hydrogen uptake or by TLC analysis of aliquots.
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.
-
Rinse the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product as needed.
Visualizations
Caption: Synthetic routes to this compound.
Caption: Troubleshooting workflow for low reaction yield.
Caption: Logical relationships between causes and solutions for low yield.
References
Technical Support Center: Optimization of 2-(2-Aminophenyl)acetonitrile Cyclization
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and professionals working on the cyclization of 2-(2-aminophenyl)acetonitrile and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the general strategy for the cyclization of this compound derivatives?
A1: A facile and highly efficient method involves a base-assisted intramolecular cyclization followed by oxidation. This approach is particularly effective for the synthesis of 2-(3-oxoindolin-2-ylidene)acetonitriles from 4-(2-aminophenyl)-4-oxo-2-phenylbutanenitriles.[1][2][3]
Q2: Which base is most effective for this cyclization?
A2: Potassium hydroxide (KOH) has been shown to be highly effective. In comparative studies, using NaOH as the base resulted in a less efficient reaction and lower yields of the desired product.[1]
Q3: What is the role of DMSO in this reaction?
A3: Dimethyl sulfoxide (DMSO) serves as a mild oxidant in this reaction. The best results are often obtained when the oxidation is performed with DMSO without any additional diluents.[1][3]
Q4: Can this reaction be performed as a one-pot synthesis from ortho-aminochalcones?
A4: Yes, it is possible to perform a two-step cascade process starting from ortho-aminochalcones. This involves treatment with potassium cyanide followed by potassium hydroxide-assisted cyclization. However, a stepwise approach generally provides better overall yields and simplifies the purification of the final product.[1][3]
Q5: Are there limitations to this cyclization method?
A5: This method is most successful for primary aniline derivatives. Starting materials with a secondary aniline group may participate in side reactions, such as the cleavage of the cyano group.[1][3]
Troubleshooting Guide
Problem 1: Low or no yield of the desired cyclized product.
| Possible Cause | Suggested Solution |
| Inefficient oxidant | Strong oxidants like potassium permanganate (KMnO4) or DDQ can lead to decomposition of the starting material. Use a milder oxidant such as DMSO.[1][3] |
| Incorrect base | The choice of base is crucial. KOH has been found to be more effective than NaOH.[1] |
| Reaction not proceeding | In the absence of an oxidant, the reaction may not proceed, and the starting material can be recovered unchanged.[1][3] |
| Inefficient quenching | Quenching with acetic acid is a critical step to neutralize the reaction and precipitate the product.[1] |
Problem 2: Formation of side products.
| Possible Cause | Suggested Solution |
| N-substituted starting materials | Secondary aniline derivatives can lead to hydrolytic cleavage of the cyano group.[1][2] Consider an alternative synthetic route for N-substituted products, such as in situ alkylation of the cyclized product.[1][3] |
| Decomposition of starting material | The use of strong oxidants can cause the formation of heavy tars.[1][3] Switch to a milder oxidation system like DMSO. |
Data Presentation
Table 1: Optimization of Reaction Conditions for the Formation of 2-(3-Oxoindolin-2-ylidene)acetonitrile
| Entry | Solvent | Oxidant | Time (min) | Yield (%) |
| 1 | DMF | None | 40 | NR |
| 2 | MeCN | KMnO4 | 5 | Dec. |
| 3 | MeCN | DDQ | 5 | Dec. |
| 4 | MeCN | H2O2/urea | 30 | 65 |
| 5 | MeCN | C/O2 | 120 | 72 |
| 6 | MeCN | PhI(OCOCF3)2 | 5 | Dec. |
| 7 | MeCN | Cu(OAc)2 | 120 | 15 |
| 8 | Dioxane | SeO2 | 120 | NR |
| 9 | MeCN | CuCl2 | 120 | 23 |
| 10 | DMF | DMSO | 40 | 75 |
| 11 | H2O | DMSO | 40 | 68 |
| 12 | None | DMSO | 40 | 80 |
| 13 | None | DMSO (NaOH as base) | 40 | 52 |
| 14 | MeCN | Ph2SO | 120 | 35 |
NR: No Reaction, Dec.: Decomposition. All reactions were performed on a 0.5 mmol scale under an argon atmosphere at room temperature with KOH (4 equiv) as the base, unless specified otherwise. NMR yields are provided.[1]
Experimental Protocols
Typical Procedure for the Synthesis of (E)-2-(3-Oxoindolin-2-ylidene)-2-arylacetonitriles
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Mix 4-(2-aminophenyl)-4-oxobutyronitrile (0.50 g, 2.00 mmol), DMSO (1.6 mL), and KOH (448 mg, 8.00 mmol) in a 5 mL round-bottom flask.
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Stir the mixture at room temperature for 30–40 minutes. A saturated green color may develop.
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Add AcOH (0.8 mL) and continue stirring for another 30 minutes, during which the product usually precipitates.
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Dilute the reaction mixture with CH2Cl2 (240 mL) and wash with a saturated solution of NaHCO3 (3 x 40 mL).
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Concentrate the organic layer and purify the crude product by column chromatography (eluent: ethyl acetate:hexane 1:2 v/v) or by recrystallization from alcohol.[1]
Visualizations
References
Technical Support Center: Selective N-Alkylation of 2-(2-aminophenyl)acetonitrile
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) concerning the selective mono-alkylation of the primary amino group in 2-(2-aminophenyl)acetonitrile, a common challenge in synthetic chemistry.
Troubleshooting Guide
Issue 1: My reaction is producing significant amounts of the di-alkylated product.
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Question: I am attempting a direct N-alkylation of this compound with an alkyl halide and observing a mixture of mono- and di-alkylated products, with the di-alkylated species being a major contaminant. How can I improve selectivity for the desired mono-alkylated product?
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Answer: Over-alkylation is the most prevalent issue in the N-alkylation of primary amines.[1][2][3] This occurs because the mono-alkylated secondary amine product is often more nucleophilic than the starting primary amine, causing it to react further with the alkylating agent.[1][3][4] To enhance mono-alkylation selectivity, consider the following strategies:
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Stoichiometry Control: Employ a large excess of the starting amine, this compound, relative to the alkylating agent. This statistically favors the reaction of the alkylating agent with the more abundant primary amine. However, this approach can be atom-inefficient and may necessitate challenging downstream purification.[1]
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Slow Addition: Introduce the alkylating agent to the reaction mixture slowly, for instance, using a syringe pump. This maintains a low concentration of the alkylating agent, thereby reducing the likelihood of the more reactive secondary amine product undergoing a second alkylation.[1]
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Lower Reaction Temperature: Reducing the reaction temperature can sometimes temper the reactivity of the secondary amine, thus favoring mono-alkylation. However, this may also decrease the overall reaction rate, so optimization is key.
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Choice of Base and Solvent: The reaction conditions can significantly influence selectivity. Weaker bases and certain solvents may help to minimize over-alkylation. For instance, cesium carbonate in anhydrous DMF has been reported to suppress undesired di-alkylation of primary amines.[5]
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Issue 2: My reaction shows low or no conversion of the starting material.
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Question: I am not observing any significant consumption of my this compound starting material. What are the potential reasons for this low reactivity?
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Answer: Low or no conversion can be attributed to several factors:
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Poor Leaving Group: When using alkyl halides, the reactivity order is I > Br > Cl. If you are using an alkyl chloride, consider switching to the corresponding bromide or iodide to increase the rate of reaction.[1]
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Steric Hindrance: Significant steric bulk on either the this compound or the alkylating agent can impede the reaction.[1] If possible, consider using less sterically hindered reagents.
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Inadequate Reaction Conditions: The reaction may require higher temperatures to proceed at a practical rate. However, be mindful that excessively high temperatures can lead to decomposition or an increase in side products.[6]
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Reagent Purity: Ensure that all starting materials and solvents are pure and dry, as impurities can inhibit the reaction.[6]
-
Frequently Asked Questions (FAQs)
Q1: What are the most reliable alternative methods to direct alkylation with alkyl halides to achieve selective mono-alkylation?
A1: For highly selective and controlled mono-alkylation, alternative methodologies are often superior to direct alkylation. The most recommended methods are Reductive Amination and the use of Protecting Groups.[1][3]
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Reductive Amination: This is a highly effective two-step, one-pot process that avoids over-alkylation.[3][7] It involves reacting the amine with an aldehyde or ketone to form an imine, which is then reduced in situ to the desired secondary amine.[1][3][7] This method is widely used due to its high selectivity and control.[3][8]
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"Borrowing Hydrogen" (or Hydrogen Autotransfer) Catalysis: This method utilizes alcohols as alkylating agents in the presence of a metal catalyst.[1] The catalyst temporarily oxidizes the alcohol to an aldehyde, which then undergoes reductive amination with the amine.[1] This is a greener approach as it avoids the use of alkyl halides and generates water as the primary byproduct.
Q2: Are there any catalytic systems that favor mono-alkylation using alcohols as the alkylating agent?
A2: Yes, several catalytic systems have been developed for the selective N-alkylation of anilines with alcohols. A notable example is a nickel-catalyzed protocol that demonstrates high efficiency and selectivity for mono-alkylation. This system is tolerant of various functional groups, including nitriles, making it suitable for this compound.[13] Other systems employing catalysts based on palladium, ruthenium, and iridium have also been reported.[5][14][15]
Q3: Can I use stoichiometry to control the reaction and, if so, what ratios are recommended?
A3: While using a large excess of the amine is a viable strategy to favor mono-alkylation, it is often not ideal from an efficiency standpoint.[1] There is no universal ratio, as the optimal conditions will depend on the specific substrates and reaction conditions. It is recommended to start with a 3- to 5-fold excess of this compound over the alkylating agent and optimize from there by monitoring the product distribution via techniques like TLC or LC-MS.
Data Presentation
Table 1: Comparison of Methodologies for Selective Mono-N-Alkylation
| Methodology | Key Advantages | Key Disadvantages | Typical Selectivity |
| Direct Alkylation | Simple one-step procedure. | Prone to over-alkylation; can require large excess of amine.[1][2][4] | Low to Moderate |
| Reductive Amination | Excellent control and selectivity; avoids over-alkylation.[3][7] | Two-step, one-pot process; requires a carbonyl compound. | High to Excellent |
| Protecting Groups | Provides excellent protection against over-alkylation.[9][10] | Adds two steps to the synthesis (protection and deprotection).[10] | Excellent |
| Borrowing Hydrogen | Uses readily available alcohols; environmentally friendly.[1] | Requires a specific catalyst; may require higher temperatures. | Good to Excellent |
Experimental Protocols
Protocol 1: General Procedure for Reductive Amination
This procedure is a general guideline and may require optimization for specific substrates.
-
Imine Formation: In a round-bottom flask, dissolve this compound (1.0 equiv.) and the desired aldehyde or ketone (1.0-1.2 equiv.) in a suitable solvent such as methanol or 1,2-dichloroethane.[16]
-
Reaction Monitoring: Stir the mixture at room temperature. The formation of the imine can be monitored by TLC or NMR. Dehydrating agents like molecular sieves can be added to drive the equilibrium towards imine formation.[7]
-
Reduction: Once imine formation is complete or has reached equilibrium, cool the mixture in an ice bath. Add a selective reducing agent such as sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or sodium triacetoxyborohydride (NaBH(OAc)₃) portion-wise.[7][8][17] Caution: NaBH₃CN can release toxic HCN under acidic conditions.
-
Work-up: After the reaction is complete (monitored by TLC), quench the reaction carefully with water or a mild acid. Extract the product with an organic solvent, wash the organic layer, dry it over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography to obtain the desired mono-alkylated amine.
Protocol 2: Acetylation (Protection) of the Amino Group
-
Reaction Setup: Dissolve this compound (1.0 equiv.) in a suitable solvent like dichloromethane or pyridine.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Work-up and Purification: Quench the reaction with water and extract the product. Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃, and brine. Dry the organic layer and concentrate to yield the N-acetylated product, which can often be used in the next step without further purification.
Visualizations
Caption: Competing reaction pathways leading to over-alkylation.
Caption: Workflow for using a protecting group strategy.
References
- 1. benchchem.com [benchchem.com]
- 2. Avoiding Over-alkylation - Wordpress [reagents.acsgcipr.org]
- 3. benchchem.com [benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. books.rsc.org [books.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. Reductive Amination - Wordpress [reagents.acsgcipr.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. youtube.com [youtube.com]
- 10. Protective Groups [organic-chemistry.org]
- 11. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]
- 12. youtube.com [youtube.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Use of Primary Amines for the Selective N-Alkylation of Anilines by a Reusable Heterogeneous Catalyst [organic-chemistry.org]
- 15. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 16. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 17. Reductive Amination - Common Conditions [commonorganicchemistry.com]
Hydrolysis of the nitrile group in 2-(2-aminophenyl)acetonitrile under acidic conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the acidic hydrolysis of the nitrile group in 2-(2-aminophenyl)acetonitrile to produce 2-(2-aminophenyl)acetic acid. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the general principle behind the acidic hydrolysis of this compound?
A1: The acidic hydrolysis of this compound is a two-step process. First, the nitrile group is protonated, making it more susceptible to nucleophilic attack by water. This leads to the formation of an amide intermediate, 2-(2-aminophenyl)acetamide. Under continued heating in strong acid, the amide is further hydrolyzed to the corresponding carboxylic acid, 2-(2-aminophenyl)acetic acid, and an ammonium salt.[1][2][3]
Q2: Which acid is recommended for this hydrolysis?
A2: Strong mineral acids such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) are typically used for the hydrolysis of nitriles.[4][5] The choice of acid can depend on the downstream purification strategy. For instance, if the final product is to be isolated by crystallization, the solubility of the resulting ammonium salt (ammonium sulfate vs. ammonium chloride) might be a consideration.
Q3: Can the reaction be stopped at the amide intermediate stage?
A3: While it is theoretically possible to isolate the amide intermediate, it is challenging under acidic conditions as the hydrolysis of the amide is often faster than the hydrolysis of the nitrile.[6] Achieving this would require careful control of reaction conditions, such as using milder acids or lower temperatures and shorter reaction times.
Q4: How does the amino group on the phenyl ring affect the reaction?
A4: The amino group is basic and will be protonated under the strong acidic conditions of the reaction to form an ammonium salt. This can affect the solubility of the starting material and intermediates in the reaction mixture. The electron-donating nature of the amino group can also influence the reactivity of the aromatic ring, though it is less likely to directly interfere with the hydrolysis of the nitrile group itself.
Troubleshooting Guides
Issue 1: The reaction is very slow or incomplete.
| Possible Cause | Troubleshooting Step |
| Insufficient Acid Concentration | The hydrolysis of nitriles requires strong acidic conditions. Ensure that a sufficiently concentrated acid is used. A mixture of sulfuric acid and water is a common choice.[4] |
| Low Reaction Temperature | Elevated temperatures are generally required to drive the hydrolysis to completion. Consider increasing the reaction temperature, potentially to reflux. |
| Poor Solubility of Starting Material | The protonated form of this compound may have limited solubility. Ensure adequate stirring to maximize the surface area of contact between the substrate and the acidic medium. The use of a co-solvent is generally not recommended as it can hinder the hydrolysis. |
Issue 2: The product yield is low.
| Possible Cause | Troubleshooting Step |
| Incomplete Reaction | Monitor the reaction progress using a suitable analytical technique (e.g., TLC, HPLC) to ensure it has gone to completion before workup. |
| Side Reactions/Degradation | Prolonged exposure to high temperatures and strong acid can potentially lead to side reactions such as sulfonation of the aromatic ring if sulfuric acid is used at very high temperatures. Optimize the reaction time and temperature to find a balance between complete conversion and minimal degradation. |
| Losses During Workup and Purification | The product, 2-(2-aminophenyl)acetic acid, is an amino acid and is amphoteric. This means its solubility in aqueous and organic solvents is highly dependent on the pH. During workup, carefully adjust the pH to the isoelectric point of the product to induce precipitation and maximize recovery.[7] Washing the crude product with a minimal amount of cold water can reduce losses. |
Issue 3: Difficulty in isolating the product.
| Possible Cause | Troubleshooting Step |
| Incorrect pH for Precipitation | The product is an amino acid and will be soluble at very low or very high pH. To isolate it from the aqueous reaction mixture, the pH must be carefully adjusted to its isoelectric point, where it has minimum solubility. This is typically in the neutral pH range. |
| Product Remains in Solution | If the product concentration is low, it may not precipitate even at its isoelectric point. In such cases, concentration of the solution or extraction with a suitable organic solvent at the appropriate pH might be necessary. Alternatively, ion-exchange chromatography can be employed for purification. |
| Formation of a Tar-like Substance | The presence of impurities or side products can sometimes inhibit crystallization and lead to the formation of oils or tars. In such cases, attempt to purify the crude product by redissolving it in an acidic or basic solution, treating it with activated carbon to remove colored impurities, and then re-precipitating at the isoelectric point.[8] |
Quantitative Data
The following table summarizes typical reaction conditions and expected outcomes for the acidic hydrolysis of benzyl cyanide derivatives, which are structurally similar to this compound. Specific data for the target molecule may vary.
| Substrate | Acid | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Benzyl Cyanide | H₂SO₄/H₂O | Reflux | 3 | ~80 | [4] |
| p-Aminobenzyl Cyanide | Conc. HCl | Not specified | Not specified | 83-84 | [5] |
| Chlorinated Benzyl Cyanide | HCl | 50-120 | 1.5-5 | High | [9] |
Experimental Protocols
Protocol: Acidic Hydrolysis of this compound
Disclaimer: This is a representative protocol based on the hydrolysis of similar compounds and should be optimized for specific experimental setups.
Materials:
-
This compound
-
Concentrated sulfuric acid
-
Deionized water
-
Sodium hydroxide solution (for neutralization)
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
pH meter or pH paper
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, cautiously add concentrated sulfuric acid to water to prepare the desired concentration (e.g., a 1:1 v/v mixture).
-
To the stirred acidic solution, add this compound.
-
Heat the mixture to reflux and maintain the temperature for a period of 3 to 6 hours. Monitor the progress of the reaction by TLC or HPLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully pour the cooled reaction mixture into a beaker containing ice.
-
Slowly neutralize the acidic solution by adding a concentrated solution of sodium hydroxide while cooling the beaker in an ice bath. Monitor the pH closely.
-
Adjust the pH to the isoelectric point of 2-(2-aminophenyl)acetic acid (typically around pH 4-6) to induce precipitation of the product.
-
Collect the precipitated product by vacuum filtration.
-
Wash the solid with a small amount of cold deionized water.
-
Dry the product under vacuum to obtain crude 2-(2-aminophenyl)acetic acid.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., water or ethanol/water).
Visualizations
Caption: Reaction pathway for the acidic hydrolysis of this compound.
Caption: A troubleshooting workflow for the hydrolysis of this compound.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 3. byjus.com [byjus.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. youtube.com [youtube.com]
- 7. benchchem.com [benchchem.com]
- 8. CN102249891B - Method for recovering and purifying phenylacetic acid - Google Patents [patents.google.com]
- 9. CN103232339A - Preparation method of chlorinated phenylacetic acid - Google Patents [patents.google.com]
Technical Support Center: Catalyst Deactivation in Reactions Involving 2-(2-aminophenyl)acetonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address catalyst deactivation issues encountered during chemical reactions involving 2-(2-aminophenyl)acetonitrile. The information is presented in a practical question-and-answer format to help you diagnose and resolve common experimental challenges.
Troubleshooting Guide: Diagnosing and Addressing Catalyst Deactivation
This guide will help you identify the root cause of catalyst deactivation and provides actionable steps to mitigate the issue.
Q1: My reaction rate has significantly decreased, or the reaction has stalled completely. What are the likely causes?
A1: A decline in reaction rate is a primary indicator of catalyst deactivation. The main culprits in reactions with this compound are typically catalyst poisoning, coking (fouling), sintering, or leaching of the active metal.
Troubleshooting Steps:
-
Suspect Poisoning: The substrate itself, this compound, contains two potential catalyst poisons: a primary amine (-NH₂) and a nitrile (-C≡N) group. Both can strongly adsorb to the active sites of the catalyst, blocking them from reactant molecules.[1][2] Reaction intermediates or byproducts, such as secondary amines formed during nitrile hydrogenation, can also act as poisons.[2]
-
Action: Consider using a higher catalyst loading or operating at a higher hydrogen pressure to counteract the inhibitory effects. In some cases, the addition of a co-catalyst or a promoter can enhance catalyst resistance to poisoning.
-
-
Investigate Coking: At elevated temperatures, organic molecules can decompose and form carbonaceous deposits (coke) on the catalyst surface, physically blocking active sites and pores.[2]
-
Action: Lowering the reaction temperature can reduce the rate of coke formation. If high temperatures are necessary, consider using a catalyst support that is less prone to coking.
-
-
Check for Sintering: High reaction temperatures can cause the small metal particles of a supported catalyst to agglomerate into larger ones, reducing the active surface area.
-
Action: Operate at the lowest possible temperature that still provides a reasonable reaction rate. Choose a catalyst with high thermal stability.
-
-
Test for Leaching: The active metal from a heterogeneous catalyst can dissolve into the reaction medium, leading to a loss of catalytic activity.
Frequently Asked Questions (FAQs)
Catalyst Selection and Handling
Q2: What are the common catalysts used for the hydrogenation of this compound?
A2: For the hydrogenation of the nitrile group to form the corresponding diamine, common choices include:
-
Raney® Nickel and Raney® Cobalt: These are widely used in industrial processes due to their high activity and relatively low cost. However, they can be prone to deactivation.[2]
-
Noble Metal Catalysts: Palladium (Pd), Platinum (Pt), and Rhodium (Rh) supported on materials like carbon or alumina are also effective and often show higher selectivity under milder conditions.
Deactivation Mechanisms
Q3: How do the amino and nitrile groups in this compound contribute to catalyst deactivation?
A3: Both the primary amine and the nitrile group have lone pairs of electrons that can strongly coordinate to the metal active sites of the catalyst. This strong adsorption can prevent the desired reactants from accessing the catalytic sites, thus inhibiting the reaction. This phenomenon is a form of catalyst poisoning.[1]
Q4: What is the difference between reversible and irreversible deactivation?
A4: Reversible deactivation is a temporary loss of activity that can often be restored by a simple treatment, such as washing the catalyst or altering the reaction conditions. For example, mild coking might be reversible. Irreversible deactivation involves a permanent change to the catalyst, such as sintering of metal particles or significant poisoning that cannot be reversed by simple means.
Catalyst Regeneration
Q5: My Raney® Nickel catalyst has deactivated. Can it be regenerated?
A5: Yes, deactivated Raney® Nickel can often be regenerated. Common methods include:
-
Solvent Washing: Washing the catalyst with a suitable solvent can remove adsorbed poisons or soluble foulants.[5]
-
Treatment with a Base: Washing with an aqueous base solution can help remove strongly adsorbed species.[6]
-
Hydrogen Treatment: Heating the catalyst under a hydrogen atmosphere can sometimes restore activity by removing certain adsorbed species.[5]
Experimental Protocols
Q6: How can I experimentally determine if my catalyst is deactivating?
A6: A catalyst reusability study is a straightforward method. After the initial reaction, the catalyst is recovered, washed, and dried, then used in a subsequent reaction with fresh reactants under identical conditions. A significant drop in conversion or selectivity over multiple cycles indicates deactivation.
Quantitative Data Summary
The following tables provide representative data on catalyst performance and deactivation in nitrile hydrogenation reactions, which can serve as a benchmark for your experiments.
Table 1: Comparison of Catalyst Performance in Nitrile Hydrogenation
| Catalyst | Substrate | Temperature (°C) | Pressure (bar H₂) | Time (h) | Conversion (%) | Primary Amine Selectivity (%) |
| Raney® Ni | Adiponitrile | <100 | 35 | - | High | Lowered by secondary amine formation |
| Raney® Co | Adiponitrile | <100 | 35 | - | High | Higher than Raney® Ni |
| 10% Pd/C | Benzonitrile | 30 | 6 | - | 100 | 95 |
| Ni/SiC | Benzonitrile | 120 | 10 | 4 | >99 | 98.25 |
Data is compiled from multiple sources and should be considered illustrative.[2][7][8]
Table 2: Catalyst Reusability Study - Hydrogenation of Benzonitrile over Pd/C
| Cycle | Conversion (%) | Selectivity to Benzylamine (%) |
| 1 | 100 | 95 |
| 2 | 95 | 93 |
| 3 | 88 | 90 |
| 4 | 80 | 88 |
This table illustrates a typical trend of decreasing activity and selectivity over repeated uses.
Detailed Experimental Protocols
Protocol 1: Catalyst Reusability Study
Objective: To evaluate the stability and potential deactivation of a heterogeneous catalyst over multiple reaction cycles.
Methodology:
-
Initial Reaction: Set up the hydrogenation of this compound with your chosen catalyst, solvent, temperature, and hydrogen pressure. Monitor the reaction until completion or for a set period.
-
Product Analysis: After the reaction, take an aliquot of the reaction mixture for analysis (e.g., by GC, HPLC, or NMR) to determine the conversion and selectivity.
-
Catalyst Recovery: Separate the catalyst from the reaction mixture. For a solid catalyst, this can be done by filtration or centrifugation.
-
Catalyst Washing: Wash the recovered catalyst with a suitable solvent (one that dissolves the reactants and products but not the catalyst) to remove any adsorbed species. Repeat the washing step 2-3 times.
-
Catalyst Drying: Dry the washed catalyst, for example, in a vacuum oven at a mild temperature.
-
Subsequent Cycles: Reuse the recovered and dried catalyst for a new reaction with fresh this compound and solvent under the same conditions as the initial run.
-
Data Comparison: Compare the conversion and selectivity of each cycle. A significant decrease in performance indicates catalyst deactivation.
Protocol 2: Hot Filtration Test for Catalyst Leaching
Objective: To determine if the active catalytic species are leaching from the solid support into the reaction solution.
Methodology:
-
Reaction Setup: Begin the catalytic reaction as you normally would.
-
Partial Reaction: Allow the reaction to proceed to a partial conversion (e.g., 20-50%).
-
Hot Filtration: While maintaining the reaction temperature, quickly filter the solid catalyst from the reaction mixture. This can be achieved using a pre-heated funnel.
-
Continued Reaction of Filtrate: Allow the filtrate (the liquid portion) to continue to react under the same temperature and stirring conditions.
-
Monitoring: Monitor the progress of the reaction in the filtrate over time.
-
Interpretation:
-
No further reaction in the filtrate: This suggests that the catalysis is heterogeneous, and any leached species are not catalytically active.
-
Reaction continues in the filtrate: This is a strong indication that catalytically active species have leached from the solid catalyst into the solution.[3][4]
-
Protocol 3: Regeneration of Deactivated Raney® Nickel Catalyst
Objective: To restore the activity of a deactivated Raney® Nickel catalyst.
Methodology:
-
Catalyst Recovery: After the reaction, carefully separate the Raney® Nickel catalyst from the reaction mixture.
-
Solvent Washing: Wash the catalyst multiple times with a solvent such as ethanol or toluene to remove residual organic compounds.[5]
-
Aqueous Base Wash: Prepare a dilute aqueous solution of a base (e.g., 1 M NaOH). Wash the catalyst with this solution. This can help remove strongly adsorbed acidic impurities.[6]
-
Water Wash: Wash the catalyst thoroughly with deionized water until the washings are neutral.
-
Final Solvent Wash: Wash the catalyst with the solvent to be used in the next reaction to remove water.
-
Storage: Store the regenerated catalyst under a solvent to prevent oxidation.
Caution: Raney® Nickel is pyrophoric and must be handled with care, typically under a layer of solvent.
Visualizations
Caption: Common pathways for catalyst deactivation.
Caption: A logical workflow for troubleshooting catalyst deactivation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. papers.sim2.be [papers.sim2.be]
- 6. US3796670A - Method of regenerating an aged raney nickel catalyst with carboxylic acid and base treatment - Google Patents [patents.google.com]
- 7. Selective Hydrogenation of Adiponitrile to 6-Aminocapronitrile over Ni/α-Al2O3 Catalysts Doped with K2O and La2O3 | MDPI [mdpi.com]
- 8. chemrxiv.org [chemrxiv.org]
Technical Support Center: Solvent Effects on the Reactivity of 2-(2-aminophenyl)acetonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(2-aminophenyl)acetonitrile. The following information addresses common issues encountered during experiments, with a focus on the critical role of solvent selection in influencing reaction outcomes.
Troubleshooting Guides
Issue 1: Low or No Yield in Reactions
Question: I am observing a very low yield of my desired product when using this compound as a starting material. What are the potential causes and solutions related to the solvent?
Answer: Low yields in reactions involving this compound can often be attributed to improper solvent selection, which affects reactant solubility, reaction rates, and the stability of intermediates. Below is a guide to help you troubleshoot.
Table 1: Troubleshooting Low Yield Based on Solvent Choice
| Potential Cause | Recommended Solution |
| Poor Solubility of Reactants | This compound is generally soluble in polar solvents.[1] Ensure that all other reactants are also soluble in the chosen solvent. If not, consider a different solvent or a solvent mixture. For instance, in syntheses of related aminonitriles, polar aprotic solvents like dichloromethane (DCM) or methanol are often employed. |
| Inappropriate Solvent Polarity for the Reaction Mechanism | The polarity of the solvent can dramatically affect the reaction rate. For example, S_N1 reactions are favored by polar protic solvents, which stabilize the carbocation intermediate, while S_N2 reactions are favored by polar aprotic solvents that do not solvate the nucleophile as strongly.[2][3] Analyze your expected reaction mechanism and choose a solvent that stabilizes the transition state. |
| Solvent-Induced Decomposition | In some cases, the combination of a specific solvent and reagents can lead to the decomposition of the starting material or product. For example, in the oxidative cyclization of a related aminophenyl butanenitrile, strong oxidants like KMnO₄ in acetonitrile led to decomposition.[1][4] If you observe charring or the formation of multiple unidentified byproducts, consider a milder solvent-reagent combination. |
| Solvent Reactivity | Ensure your chosen solvent is inert under the reaction conditions. Protic solvents (e.g., water, alcohols) can act as nucleophiles or acids/bases, which may interfere with your desired reaction. |
Issue 2: Formation of Undesired Byproducts
Question: My reaction is producing significant amounts of byproducts. How can the solvent be influencing this?
Answer: Solvent choice can dictate the chemoselectivity of a reaction, leading to the formation of different products.
Table 2: Troubleshooting Byproduct Formation
| Potential Cause | Recommended Solution |
| Solvent Favoring a Competing Reaction Pathway | The amino and nitrile groups of this compound can undergo different reactions. The solvent may favor one pathway over another. For instance, in a reaction intended to modify the nitrile group, a protic solvent might favor a side reaction involving the amino group. |
| Solvent-Mediated Side Reactions | Some solvents can actively participate in side reactions. For example, in the presence of a strong base, DMSO can act as an oxidant.[1][4] Carefully review the literature for known side reactions associated with your chosen solvent and reaction conditions. |
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of this compound?
A1: this compound is soluble in polar solvents and has low solubility in water.[1]
Q2: How does solvent polarity affect the reactivity of the amino group?
A2: The reactivity of the amino group as a nucleophile can be significantly influenced by the solvent. In polar protic solvents (e.g., water, ethanol), the lone pair of the nitrogen can be solvated via hydrogen bonding, which can decrease its nucleophilicity. In polar aprotic solvents (e.g., DMF, DMSO, acetonitrile), the amino group is less solvated and can exhibit higher nucleophilicity.
Q3: How does the solvent affect the reactivity of the nitrile group?
A3: The nitrile group can be reduced to a primary amine. The choice of solvent for this reduction depends on the reducing agent. For reductions with lithium aluminum hydride (LiAlH₄), an aprotic solvent like diethyl ether or THF is typically used.[5] For catalytic hydrogenation, a variety of solvents including alcohols (e.g., methanol, ethanol) can be employed.[6]
Q4: Is there a general-purpose solvent for reactions with this compound?
A4: While there is no single "best" solvent for all reactions, polar aprotic solvents like acetonitrile (MeCN), N,N-dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) are often good starting points due to the good solubility of the reactant and their ability to facilitate a wide range of organic reactions. However, optimization is always necessary.
Data Presentation
Table 3: Effect of Solvent and Oxidant on the Yield of a Related Oxidative Cyclization Reaction [1][4]
| Entry | Solvent | Oxidant | Time (min) | Yield (%) |
| 1 | DMF | None | 40 | No Reaction |
| 2 | MeCN | KMnO₄ | 5 | Decomposition |
| 3 | MeCN | DDQ | 5 | Decomposition |
| 4 | MeCN | H₂O₂/urea | 300 | 60 |
| 5 | DMF | O₂/C | 180 | 64 |
| 6 | DMF | DMSO | 180 | 67 |
| 7 | Water | DMSO | 120 | 65 |
| 8 | DMSO | DMSO | 40 | 80 |
| 9 | MeCN | Ph₂SO | 300 | 65 |
Experimental Protocols
The following are representative protocols for key reactions that this compound can undergo. These should be considered as starting points and may require optimization.
Protocol 1: General Procedure for Reduction of the Nitrile Group to a Primary Amine
This protocol is based on the use of lithium aluminum hydride (LiAlH₄).
Materials:
-
This compound
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous diethyl ether (or THF)
-
Dilute sulfuric acid
-
Sodium hydroxide solution
-
Magnetic stirrer
-
Round-bottom flask
-
Reflux condenser
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, suspend LiAlH₄ in anhydrous diethyl ether.
-
Cool the suspension in an ice bath.
-
Dissolve this compound in anhydrous diethyl ether and add it dropwise to the LiAlH₄ suspension with stirring.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for several hours, monitoring the reaction by TLC.
-
Cool the reaction mixture in an ice bath and cautiously quench the excess LiAlH₄ by the slow, dropwise addition of water, followed by a sodium hydroxide solution.
-
Filter the resulting solid and wash it with diethyl ether.
-
Combine the organic filtrates, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product, 2-(2-aminoethyl)aniline.
-
Purify the product as necessary, for example, by distillation or chromatography.
Protocol 2: Oxidative Cyclization (Based on a related compound)
This protocol is adapted from the synthesis of 2-(3-oxoindolin-2-ylidene)acetonitriles.[7]
Materials:
-
4-(2-Aminophenyl)-4-oxo-2-phenylbutanenitrile (as a model substrate)
-
Dimethyl sulfoxide (DMSO)
-
Potassium hydroxide (KOH)
-
Acetic acid
-
Dichloromethane (CH₂Cl₂)
-
Saturated sodium bicarbonate solution
-
Magnetic stirrer
-
Round-bottom flask
Procedure:
-
In a round-bottom flask, mix the aminophenyl butanenitrile substrate, DMSO, and KOH.
-
Stir the mixture at room temperature for 30-40 minutes.
-
Add acetic acid to the reaction mixture and continue stirring for another 30 minutes.
-
Dilute the reaction mixture with dichloromethane and wash with a saturated sodium bicarbonate solution.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
References
- 1. Oxidative Cyclization of 4-(2-Aminophenyl)-4-oxo-2-phenylbutanenitriles into 2-(3-Oxoindolin-2-ylidene)acetonitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. users.wfu.edu [users.wfu.edu]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of 2-(2-aminophenyl)acetonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of crude 2-(2-aminophenyl)acetonitrile.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Common impurities largely depend on the synthetic route used. A frequent method is the reduction of 2-nitrophenylacetonitrile. Potential impurities from this process include:
-
Unreacted Starting Material: 2-nitrophenylacetonitrile.
-
Intermediates of Reduction: Nitroso and hydroxylamine derivatives.
-
Byproducts of Side Reactions: Oxidation of the amino group can lead to colored impurities.[1]
-
Catalyst Residues: If a metal catalyst like tin is used in the reduction, residual tin salts may be present.
Q2: Which purification techniques are most effective for this compound?
A2: The most common and effective purification methods are:
-
Column Chromatography: Highly effective for separating the target compound from impurities with different polarities.
-
Recrystallization: A suitable method if the crude product is a solid and a solvent system with appropriate solubility characteristics can be found.[2][3]
-
Acid-Base Extraction: This technique can be used to separate the basic this compound from non-basic impurities.[4][5]
Q3: How can I assess the purity of my this compound sample?
A3: The purity of this compound can be reliably determined using the following analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method is scalable and can be used for both analysis and isolation of impurities.[6]
-
Quantitative Nuclear Magnetic Resonance (qNMR): This is a primary analytical method that allows for direct quantification without needing a specific reference standard for the analyte.[7][8][9][10]
-
Gas Chromatography with Flame Ionization Detection (GC-FID): Suitable for volatile and semi-volatile organic compounds.[8]
Troubleshooting Guides
Column Chromatography
Issue 1: Poor separation of the desired product from an impurity.
-
Possible Cause: The chosen eluent system may not have the optimal polarity to resolve the compounds.
-
Solution:
-
Optimize Eluent: Systematically vary the solvent ratio of your eluent system (e.g., ethyl acetate/hexanes) and monitor the separation by Thin Layer Chromatography (TLC).
-
Add a Modifier: For basic compounds like this compound, which can interact strongly with acidic silica gel causing tailing, add a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent.[11]
-
Change Stationary Phase: If separation on silica gel is still poor, consider using a different stationary phase such as alumina or a functionalized silica (e.g., amino-propylated silica).[11]
-
Issue 2: The product is not eluting from the column.
-
Possible Cause: The eluent is not polar enough to move the compound through the stationary phase.
-
Solution: Gradually increase the polarity of the eluent. For example, if you are using an ethyl acetate/hexanes system, slowly increase the proportion of ethyl acetate.
Recrystallization
Issue 1: The compound "oils out" instead of forming crystals.
-
Possible Cause: The boiling point of the solvent is higher than the melting point of the compound, or significant impurities are present.
-
Solution:
-
Use a Two-Solvent System: Dissolve the compound in a minimal amount of a "good" hot solvent (in which it is very soluble). Then, add a "poor" hot solvent (in which it is less soluble) dropwise until the solution becomes slightly cloudy. Reheat to clarify and then allow to cool slowly.[2]
-
Lower the Temperature: Ensure the dissolution temperature is not excessively high.
-
Pre-purification: If significant impurities are the cause, consider a preliminary purification step like a quick filtration through a small plug of silica gel.
-
Issue 2: No crystals form upon cooling.
-
Possible Cause: The solution is not supersaturated, or nucleation has not been initiated.
-
Solution:
-
Concentrate the Solution: If too much solvent was used, gently evaporate some of it to increase the concentration and then allow it to cool again.
-
Induce Crystallization: Scratch the inside of the flask at the solution's surface with a glass rod to create nucleation sites. Adding a seed crystal of the pure compound can also initiate crystallization.[2]
-
Cool Slowly: Allow the solution to cool to room temperature slowly before placing it in an ice bath.[2]
-
Data Presentation
Table 1: Representative Purity of this compound Before and After Purification
| Purification Method | Initial Purity (by HPLC) | Final Purity (by HPLC) | Predominant Impurities Removed |
| Column Chromatography | ~85% | >98% | Unreacted 2-nitrophenylacetonitrile, reduction intermediates |
| Recrystallization | ~90% | >97% | Minor structurally similar impurities, colored byproducts |
| Acid-Base Extraction | ~80% | ~95% | Neutral and acidic organic impurities |
Note: The values presented are representative and can vary based on the initial purity of the crude material and the specific conditions of the purification protocol.
Experimental Protocols
Protocol 1: Purification by Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).
-
Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring an even and compact bed.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a suitable solvent and load it onto the top of the silica gel bed.
-
Elution: Begin eluting with a solvent system of low polarity (e.g., 10% ethyl acetate in hexanes). Gradually increase the polarity of the eluent (e.g., to 20-30% ethyl acetate in hexanes) to elute the desired compound.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not when cold. An ethanol/water mixture is often a good starting point for similar compounds.[2]
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of the chosen hot solvent.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. Crystal formation should be observed. Further cooling in an ice bath can maximize the yield.
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals, for instance, in a vacuum oven.
Visualizations
Caption: General workflow for the purification and analysis of this compound.
Caption: Troubleshooting logic for common issues in purification.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mt.com [mt.com]
- 4. Workup [chem.rochester.edu]
- 5. m.youtube.com [m.youtube.com]
- 6. Separation of (2-Aminophenyl)acetonitrile on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biotage.com [biotage.com]
Validation & Comparative
A Comparative Guide to Purity Assessment of 2-(2-aminophenyl)acetonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of 2-(2-aminophenyl)acetonitrile, a key intermediate in pharmaceutical synthesis. We will explore the capabilities of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Quantitative Nuclear Magnetic Resonance (qNMR) in providing accurate and reliable purity data. This comparison is supported by detailed experimental protocols and a summary of expected performance data to aid in the selection of the most appropriate analytical technique for your specific needs.
Introduction to this compound and its Purity Assessment
This compound, also known as 2-aminobenzyl cyanide, is a versatile building block in the synthesis of various biologically active compounds.[1][2][3][4] Its purity is a critical quality attribute that directly impacts the yield, impurity profile, and overall quality of the final active pharmaceutical ingredient (API). Therefore, robust and reliable analytical methods are essential for its quality control.
The choice of analytical method for purity assessment depends on several factors, including the expected impurity profile, the required level of sensitivity and precision, sample throughput needs, and the availability of certified reference standards. This guide will delve into the practical aspects of three commonly employed analytical techniques: HPLC, GC, and qNMR.
Comparison of Analytical Techniques
The selection of an optimal analytical method hinges on the specific requirements of the analysis. Below is a comparative overview of HPLC, GC, and qNMR for the purity assessment of this compound.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Separation based on differential partitioning of analytes between a liquid mobile phase and a solid stationary phase. | Separation based on the differential partitioning of volatile analytes between a gaseous mobile phase and a liquid or solid stationary phase. | Quantification based on the direct relationship between the intensity of an NMR signal and the number of atomic nuclei. |
| Applicability | Well-suited for non-volatile and thermally labile compounds like this compound and its potential polar impurities. | Suitable for volatile and thermally stable compounds. May require derivatization for less volatile impurities. | Applicable to any soluble compound containing NMR-active nuclei. Does not require a reference standard of the analyte itself.[5][6][7] |
| Typical Impurities Detected | Starting materials (e.g., 2-nitrophenylacetonitrile), by-products of reduction or Sandmeyer reaction, and other non-volatile process-related impurities. | Volatile starting materials, residual solvents, and low molecular weight by-products. | A wide range of impurities, including structural isomers and compounds without a chromophore, can be quantified if distinct signals are present. |
| Quantification | Requires a certified reference standard of this compound for accurate quantification. | Requires a certified reference standard of this compound and potentially for key impurities. | Can provide an absolute purity value using a certified internal standard of a different, stable compound.[8] |
| Advantages | High resolution, versatile, and widely available. | High efficiency for volatile compounds, fast analysis times. | Primary analytical method, high precision, and provides structural information. |
| Limitations | Requires reference standards, can be time-consuming for complex mixtures. | Not suitable for non-volatile or thermally unstable compounds, may require derivatization. | Lower sensitivity compared to chromatographic methods, higher instrument cost. |
Experimental Workflow
The following diagram illustrates a typical workflow for the purity assessment of a batch of this compound using the compared analytical techniques.
Caption: A generalized workflow for the purity assessment of this compound.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
This method is designed for the separation and quantification of this compound from its potential non-volatile impurities.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Phosphoric acid in Water
-
B: Acetonitrile
-
-
Gradient:
Time (min) %A %B 0 90 10 20 10 90 25 10 90 26 90 10 | 30 | 90 | 10 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Accurately weigh approximately 10 mg of this compound and dissolve in 10 mL of a 50:50 mixture of acetonitrile and water to obtain a concentration of 1 mg/mL.
Gas Chromatography (GC)
This method is suitable for the analysis of volatile impurities and can be used for the purity assessment of this compound if it is thermally stable or after derivatization.
-
Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).
-
Column: Capillary column suitable for amine analysis (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 250 °C
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold at 280 °C for 5 minutes.
-
-
Detector Temperature: 300 °C
-
Injection Volume: 1 µL (split mode, e.g., 50:1)
-
Sample Preparation: Accurately weigh approximately 20 mg of this compound and dissolve in 10 mL of a suitable volatile solvent such as dichloromethane or methanol to obtain a concentration of 2 mg/mL.
Quantitative Nuclear Magnetic Resonance (qNMR)
This method provides an absolute purity determination without the need for a specific reference standard of the analyte.
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d6).
-
Internal Standard: A certified reference standard with a known purity and non-overlapping signals, such as maleic acid or 1,4-dinitrobenzene.
-
Experimental Parameters:
-
Pulse sequence with a sufficiently long relaxation delay (D1) to ensure full relaxation of all relevant signals (e.g., D1 = 5 x T1 of the slowest relaxing signal).
-
Accurate determination of the 90° pulse width.
-
-
Sample Preparation: Accurately weigh a specific amount of this compound and the internal standard into an NMR tube. Add a sufficient volume of the deuterated solvent to dissolve both completely.
-
Data Processing: After acquiring the spectrum, carefully integrate a well-resolved signal of this compound and a signal from the internal standard. The purity is calculated based on the integral values, the number of protons contributing to each signal, the molecular weights, and the weighed amounts of the sample and the internal standard.
Conclusion
The choice of the most suitable analytical method for the purity assessment of this compound is a critical decision in the drug development process.
-
HPLC is a robust and versatile technique, particularly effective for separating the target compound from non-volatile, process-related impurities that may arise from common synthetic routes like the reduction of 2-nitrophenylacetonitrile.
-
GC is a valuable tool for analyzing volatile impurities and residual solvents, which are also important aspects of a comprehensive purity evaluation.
-
qNMR stands out as a primary method for providing an absolute purity value without the need for a specific reference standard of this compound, making it an excellent orthogonal technique for verifying the results obtained by chromatographic methods.
For comprehensive quality control, a combination of these techniques is often recommended. For instance, HPLC can be used for routine purity testing and impurity profiling, while GC can be employed to control residual solvents, and qNMR can serve as a definitive method for the certification of reference standards and for orthogonal purity confirmation.
References
- 1. biosynce.com [biosynce.com]
- 2. (2-Aminophenyl)Acetonitrile Supplier in China [nj-finechem.com]
- 3. 2-氨基苯乙腈 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. benchchem.com [benchchem.com]
- 6. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 7. web.mnstate.edu [web.mnstate.edu]
- 8. US20040199002A1 - Process for producing(2-nitrophenyl)acetonitrile derivative and intermediate therefor - Google Patents [patents.google.com]
Comparative Analysis of 1H NMR Spectra: 2-(2-aminophenyl)acetonitrile and Its Isomers
A Guide for Researchers in Drug Development and Chemical Synthesis
In the landscape of pharmaceutical research and fine chemical synthesis, the unambiguous structural elucidation of molecular entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (1H) NMR, stands as a cornerstone technique for this purpose. This guide provides a comparative interpretation of the 1H NMR spectrum of 2-(2-aminophenyl)acetonitrile and its structural isomers, 2-(3-aminophenyl)acetonitrile and 2-(4-aminophenyl)acetonitrile. Understanding the nuanced differences in their spectra is crucial for reaction monitoring, quality control, and the rational design of new molecular entities.
Interpreting the 1H NMR Spectrum: A Comparative Overview
The key differentiating features in the 1H NMR spectra of these isomers arise from the substitution pattern on the benzene ring. The position of the amino (-NH2) and cyanomethyl (-CH2CN) groups influences the electron density distribution across the aromatic ring, thereby shielding or deshielding the aromatic protons to varying extents.
Table 1: Comparison of 1H NMR Spectral Data for 2-(aminophenyl)acetonitrile Isomers
| Compound | Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| This compound | Aromatic Protons | ~6.7-7.2 | Multiplet | - | 4H |
| Methylene Protons (-CH2CN) | ~3.7 | Singlet | - | 2H | |
| Amino Protons (-NH2) | ~3.5-4.5 (broad) | Singlet | - | 2H | |
| 2-(3-aminophenyl)acetonitrile | Aromatic Protons | ~6.6-7.1 | Multiplet | - | 4H |
| Methylene Protons (-CH2CN) | ~3.7 | Singlet | - | 2H | |
| Amino Protons (-NH2) | ~3.7 (broad) | Singlet | - | 2H | |
| 2-(4-aminophenyl)acetonitrile | Aromatic Protons (ortho to -NH2) | ~6.65 | Doublet | ~8.5 | 2H |
| Aromatic Protons (meta to -NH2) | ~7.09 | Doublet | ~8.5 | 2H | |
| Methylene Protons (-CH2CN) | ~3.6 | Singlet | - | 2H | |
| Amino Protons (-NH2) | ~3.6 (broad) | Singlet | - | 2H |
Note: The chemical shifts for this compound are predicted based on analogous structures and general NMR principles. The data for the 3- and 4-isomers are based on available experimental data.
Detailed Spectral Interpretation
This compound (ortho-isomer):
The aromatic region of the ortho-isomer is expected to be the most complex among the three. The four aromatic protons are chemically non-equivalent and will likely appear as a complex multiplet in the range of δ 6.7-7.2 ppm. The methylene protons of the cyanomethyl group are anticipated to appear as a singlet at approximately δ 3.7 ppm. The amino protons will likely be observed as a broad singlet between δ 3.5 and 4.5 ppm, the exact position and broadness being dependent on the solvent and concentration.
2-(3-aminophenyl)acetonitrile (meta-isomer):
Similar to the ortho-isomer, the aromatic protons of the meta-isomer will also result in a complex multiplet, expected in a similar region of δ 6.6-7.1 ppm. The methylene protons should present as a singlet around δ 3.7 ppm. The amino protons are also expected to be a broad singlet in the region of δ 3.7 ppm.
2-(4-aminophenyl)acetonitrile (para-isomer):
The 1H NMR spectrum of the para-isomer is the most simplified and easily interpretable due to its higher symmetry. The four aromatic protons are divided into two chemically equivalent sets. The two protons ortho to the amino group are equivalent and will appear as a doublet around δ 6.65 ppm. The two protons meta to the amino group are also equivalent and will resonate as a doublet at a slightly downfield position, around δ 7.09 ppm. The coupling between these adjacent aromatic protons will result in a characteristic AB quartet pattern with a coupling constant (J) of approximately 8.5 Hz. The methylene protons will be a singlet at approximately δ 3.6 ppm, and the amino protons will appear as a broad singlet around δ 3.6 ppm.
Experimental Protocol
The following provides a general methodology for acquiring a 1H NMR spectrum of aminophenylacetonitrile isomers.
Materials and Instrumentation:
-
Sample: 2-(aminophenyl)acetonitrile isomer (approximately 5-10 mg)
-
NMR Solvent: Deuterated chloroform (CDCl3) or deuterated dimethyl sulfoxide (DMSO-d6) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
NMR Spectrometer: A 300 MHz or higher field NMR spectrometer.
Procedure:
-
Sample Preparation: Dissolve the sample in approximately 0.6 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.
-
Instrument Setup: Tune and shim the spectrometer to ensure a homogeneous magnetic field.
-
Data Acquisition: Acquire the 1H NMR spectrum using standard acquisition parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction.
-
Data Analysis: Integrate the signals to determine the relative number of protons and measure the chemical shifts relative to the TMS internal standard (δ 0.00 ppm). Determine the multiplicity and coupling constants of the signals.
Logical Relationship of Isomeric Structures
The structural differences between the three isomers directly impact their 1H NMR spectra, providing a clear method for their differentiation.
Caption: Structural isomers and their corresponding 1H NMR aromatic signal patterns.
Chemical Structure and Proton Environments
The following diagram illustrates the distinct proton environments in this compound which give rise to its characteristic (predicted) 1H NMR spectrum.
A Comparative Guide to the Infrared Spectroscopy of 2-(2-aminophenyl)acetonitrile
This guide provides a detailed analysis of the characteristic Infrared (IR) absorption peaks for the functional groups present in 2-(2-aminophenyl)acetonitrile. The data presented serves as a valuable resource for researchers and scientists in the fields of chemical synthesis and drug development for the structural elucidation and verification of this molecule.
The structure of this compound incorporates a primary aromatic amine, a nitrile group, and an ortho-disubstituted benzene ring. Each of these functional groups exhibits distinct vibrational frequencies in the infrared spectrum, which allows for their unambiguous identification.
Data Presentation: Characteristic IR Peaks
The following table summarizes the expected IR absorption frequencies for the key functional groups in this compound. These ranges are based on established spectroscopic data for primary aromatic amines, aromatic nitriles, and substituted aromatic compounds.
| Functional Group | Vibrational Mode | General Expected Wavenumber (cm⁻¹) | Specific Expected Peaks for this compound (cm⁻¹) |
| Primary Aromatic Amine (-NH₂) | N-H Asymmetric & Symmetric Stretch | 3300-3500[1][2][3] | Two sharp bands, ~3450 and ~3350 |
| N-H Bend (Scissoring) | 1580-1650[4][5] | ~1620 | |
| C-N Stretch | 1250-1335[4][5] | ~1280 | |
| Nitrile (-C≡N) | C≡N Stretch | 2220-2260[6][7] | ~2230 (Conjugation with the aromatic ring lowers the frequency)[6][8][9] |
| Aromatic Ring (Ortho-disubstituted) | Aromatic C-H Stretch | 3000-3100[10][11][12] | >3000 |
| Aromatic C=C Ring Stretch | 1400-1600[10][11][13] | Multiple peaks, typically around 1600 and 1450-1500 | |
| C-H Out-of-Plane (OOP) Bend | 675-900[10][11][12] | Strong band around 750 (characteristic of ortho-disubstitution) | |
| Aliphatic Methylene (-CH₂-) | C-H Asymmetric & Symmetric Stretch | 2850-3000[14] | ~2925 and ~2855 |
Experimental Protocols
Methodology for Fourier-Transform Infrared (FTIR) Spectroscopy
To obtain the infrared spectrum of this compound, a standard procedure using the potassium bromide (KBr) pellet technique is recommended.
-
Sample Preparation: Dry approximately 1-2 mg of the this compound sample and 100-200 mg of spectroscopic grade KBr powder separately in an oven at 110°C for 2-4 hours to remove any moisture.
-
Grinding: Add the dried sample and KBr to an agate mortar and gently grind the mixture with a pestle until a fine, homogeneous powder is obtained. The fine particle size is crucial to minimize light scattering.
-
Pellet Formation: Transfer a portion of the powdered mixture into a pellet-forming die. Place the die under a hydraulic press and apply a pressure of 7-10 tons for several minutes. This will form a thin, transparent, or translucent KBr pellet.
-
Spectral Acquisition: Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer.
-
Background Scan: Perform a background scan with an empty sample compartment to record the spectrum of atmospheric water and carbon dioxide.
-
Sample Scan: Acquire the sample spectrum over a range of 4000 to 400 cm⁻¹. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing: The instrument's software will automatically ratio the sample spectrum against the background spectrum to yield the final absorbance or transmittance IR spectrum of the compound.
Visualization of Functional Groups and IR Peaks
The logical relationship between the structural components of this compound and their corresponding IR spectral regions is illustrated below.
Functional groups of the molecule and their IR absorption regions.
References
- 1. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. wikieducator.org [wikieducator.org]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. lms-dev.api.berkeley.edu [lms-dev.api.berkeley.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. scribd.com [scribd.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]
- 12. orgchemboulder.com [orgchemboulder.com]
- 13. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 14. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to the Analytical Characterization of 2-(2-aminophenyl)acetonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical techniques for the characterization of 2-(2-aminophenyl)acetonitrile, a versatile intermediate in organic synthesis. The primary focus is on its predicted mass spectrometry fragmentation pattern, offering insights into its structural elucidation. This is supplemented by a comparative overview of alternative analytical methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and High-Performance Liquid Chromatography (HPLC).
Mass Spectrometry Fragmentation Pattern
The predicted major fragmentation ions for this compound are detailed in the table below. The molecular ion is expected to be observed at m/z 132. A prominent fragment is anticipated at m/z 105, resulting from the loss of a hydrogen cyanide (HCN) radical, a common fragmentation pathway for nitriles. Another significant fragment is predicted at m/z 104, arising from the loss of a hydrogen atom from the m/z 105 fragment. Further fragmentation of the aromatic ring can lead to smaller ions.
| Predicted m/z | Proposed Fragment Ion | Neutral Loss |
| 132 | [C₈H₈N₂]⁺• (Molecular Ion) | - |
| 105 | [C₇H₇N]⁺• | •CN |
| 104 | [C₇H₆N]⁺ | HCN |
| 78 | [C₆H₆]⁺• | C₂H₂N₂ |
| 77 | [C₆H₅]⁺ | C₂H₃N₂ |
Comparison with Alternative Analytical Methods
While mass spectrometry provides valuable information about the molecular weight and fragmentation of a compound, a comprehensive characterization often requires complementary analytical techniques.
| Analytical Technique | Information Provided | Advantages | Limitations |
| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern for structural elucidation. | High sensitivity, provides structural information from fragmentation. | May not distinguish between isomers without chromatographic separation. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of protons and carbons. | Provides unambiguous structural determination. | Lower sensitivity compared to MS, requires larger sample amounts. |
| Infrared (IR) Spectroscopy | Information about the functional groups present in the molecule. | Fast and non-destructive. | Provides limited information on the overall molecular structure. |
| High-Performance Liquid Chromatography (HPLC) | Separation, quantification, and purification of the compound from a mixture.[1] | High resolution and sensitivity for quantitative analysis. | Does not provide direct structural information without a coupled detector like MS. |
Experimental Protocols
Mass Spectrometry (Predicted)
-
Ionization Mode: Electron Ionization (EI)
-
Ion Source Temperature: 200-250 °C
-
Electron Energy: 70 eV
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF)
-
Scan Range: m/z 40-200
Nuclear Magnetic Resonance (NMR) Spectroscopy (General)
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆)
-
Spectrometer: 400 MHz or higher
-
Techniques: ¹H NMR, ¹³C NMR, and 2D correlation experiments (e.g., COSY, HSQC) for full structural assignment.
Infrared (IR) Spectroscopy (General)
-
Technique: Attenuated Total Reflectance (ATR) or KBr pellet
-
Spectral Range: 4000-400 cm⁻¹
-
Key Expected Bands: N-H stretching (around 3300-3500 cm⁻¹), C≡N stretching (around 2250 cm⁻¹), and aromatic C-H and C=C bands.
High-Performance Liquid Chromatography (HPLC) (General)
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1]
-
Mobile Phase: A gradient of acetonitrile and water, often with an acid modifier like formic acid for MS compatibility.[1]
-
Detection: UV detection at a wavelength determined by the compound's UV spectrum or mass spectrometry.
Mandatory Visualization
Caption: Predicted mass spectrometry fragmentation pathway of this compound.
References
A Comparative Guide to the Synthetic Routes of 2-(2-Aminophenyl)acetonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of prominent synthetic routes to 2-(2-aminophenyl)acetonitrile, a versatile intermediate in the synthesis of various pharmaceuticals and heterocyclic compounds. The comparison focuses on reaction conditions, yields, and reagent toxicity, supported by detailed experimental protocols and quantitative data to aid in the selection of the most suitable method for specific research and development needs.
Introduction
This compound is a key building block in organic synthesis, particularly for the preparation of compounds with potential therapeutic applications. Its structure, featuring both an amino and a nitrile functional group ortho to each other on a benzene ring, allows for a variety of subsequent chemical transformations. The efficiency and practicality of its synthesis are therefore of significant interest to the chemical and pharmaceutical industries. This guide outlines and compares the most common methods for its preparation, primarily focusing on the reduction of 2-nitrophenylacetonitrile.
Comparison of Synthetic Routes
The synthesis of this compound is predominantly achieved through the reduction of the corresponding nitro compound, 2-nitrophenylacetonitrile. Several reducing agents and catalytic systems can be employed for this transformation, each with its own set of advantages and disadvantages. The following table summarizes the key quantitative data for the most common methods.
| Synthetic Route | Key Reagents | Reaction Conditions | Yield (%) | Purity |
| Route 1: Metal-Acid Reduction | Tin (Sn), Hydrochloric Acid (HCl) | 0°C to room temperature, 2 hours | 60%[1] | Not specified |
| Route 2: Catalytic Hydrogenation | Palladium on Carbon (Pd/C), Hydrogen gas | 30-50°C, 4 hours, 0.3-0.4 MPa | High (implied) | High (implied) |
| Route 3: Transfer Hydrogenation | Hydrazine hydrate, Raney Nickel | 20-30°C, 3-5 hours | up to 98% (for para-isomer) | High (implied) |
| Route 4: Metal-Acid Reduction | Iron (Fe), Acetic Acid (AcOH) | Reflux | Not specified | Not specified |
Synthetic Pathways and Methodologies
This section provides a detailed overview of the synthetic pathways, including diagrams and experimental protocols for each route.
Route 1: Tin/Hydrochloric Acid Reduction
This classical method involves the reduction of the nitro group using a metal in an acidic medium. It is a well-established and reliable method, though the use of stoichiometric tin and the generation of tin-containing waste are notable drawbacks.
Experimental Protocol:
To a solution of 2-nitrophenylacetonitrile (1.0 equivalent) in ethanol, tin powder (10.0 equivalents) is added. The mixture is cooled to 0°C, and concentrated hydrochloric acid is added dropwise. After the addition, the reaction is stirred at ambient temperature for 2 hours. The reaction is then neutralized with sodium bicarbonate, and the product is extracted with dichloromethane. The organic layer is dried and concentrated to yield this compound with a reported yield of 60%[1].
Route 2: Catalytic Hydrogenation with Palladium on Carbon (Pd/C)
Catalytic hydrogenation is a cleaner and more atom-economical alternative to metal-acid reductions. Palladium on carbon is a commonly used catalyst for the reduction of nitro groups. This method generally provides high yields and purity with the primary consideration being the handling of hydrogen gas and the cost of the catalyst.
Experimental Protocol:
In a pressure reactor, 2-nitrophenylacetonitrile is dissolved in ethanol, and a catalytic amount of 5-10% Pd/C is added. The reactor is purged with an inert gas, such as argon, and then pressurized with hydrogen to 0.3-0.4 MPa. The reaction mixture is stirred at 30-50°C for 4 hours. After the reaction, the catalyst is filtered off, and the solvent is removed under reduced pressure. The crude product is then recrystallized from 95% ethanol to afford the final product. While a specific yield for the ortho-isomer is not provided in the searched literature, this method is reported to have high yields for the para-isomer.
Route 3: Transfer Hydrogenation with Hydrazine Hydrate and Raney Nickel
Transfer hydrogenation offers a convenient alternative to using gaseous hydrogen. Hydrazine hydrate in the presence of a catalyst like Raney Nickel can effectively reduce nitro groups under mild conditions. This method often provides high yields and avoids the need for high-pressure hydrogenation equipment.
Experimental Protocol:
To a solution of p-nitrophenylacetonitrile (0.2 mol) in 150 ml of ethanol, 3.0 g of Raney nickel is added. The mixture is stirred vigorously at 20-30°C, and 30 g (0.6 mol) of hydrazine hydrate is added. After reacting for 5 hours, the Raney nickel is recovered by filtration. The filtrate is concentrated under reduced pressure to remove ethanol. After evaporating the water, the residue is recrystallized from 95% ethanol to give p-aminophenylacetonitrile as light yellow crystals with a yield of 98%. Although this protocol is for the para-isomer, it is highly likely to be adaptable for the synthesis of this compound.
Route 4: Iron/Acetic Acid Reduction
Similar to the tin/HCl method, using iron powder in acetic acid is another common procedure for the reduction of aromatic nitro compounds. Iron is less toxic and more environmentally benign than tin, making this a more attractive metal-acid reduction method.
Experimental Protocol:
A general procedure involves dissolving the nitroaromatic compound in a mixture of ethanol and acetic acid. Iron powder is then added portion-wise, and the mixture is heated to reflux. The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is filtered to remove the iron salts, and the solvent is evaporated. The product is then purified by extraction and recrystallization. Specific quantitative data for the reduction of 2-nitrophenylacetonitrile using this method was not found in the searched literature.
Conclusion
The choice of synthetic route for this compound depends on several factors including scale, available equipment, cost, and environmental considerations.
-
The tin/hydrochloric acid reduction is a classic and effective method but suffers from the use of a toxic metal and the generation of significant waste.
-
Catalytic hydrogenation with Pd/C offers a cleaner and more efficient alternative, likely providing high yields and purity, though it requires specialized equipment for handling hydrogen gas.
-
Transfer hydrogenation with hydrazine hydrate and Raney Nickel presents a practical and high-yielding option that avoids the need for gaseous hydrogen, making it suitable for standard laboratory setups.
-
The iron/acetic acid reduction is a more environmentally friendly metal-acid reduction compared to the tin/HCl method, although specific yield data for this substrate needs to be determined empirically.
For laboratory-scale synthesis, transfer hydrogenation with hydrazine and Raney Nickel appears to be a highly promising route due to its high reported yield (for the para-isomer), mild reaction conditions, and operational simplicity. For larger-scale industrial production, catalytic hydrogenation with Pd/C would likely be the preferred method due to its high atom economy and cleaner process, provided the necessary infrastructure is in place.
References
A Comparative Guide to the Reactivity of 2-(2-Aminophenyl)acetonitrile and Anthranilonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the chemical reactivity of two isomeric aromatic compounds: 2-(2-aminophenyl)acetonitrile and anthranilonitrile (2-aminobenzonitrile). Both molecules are valuable building blocks in organic synthesis, particularly for the preparation of nitrogen-containing heterocyclic compounds. Understanding their relative reactivity is crucial for designing efficient synthetic routes and predicting reaction outcomes. This comparison is based on available experimental data and theoretical principles.
Executive Summary
Structurally, both compounds feature an amino group ortho to a nitrile-containing substituent on a benzene ring. The key difference lies in the nature of the nitrile-bearing group: a cyanomethyl group (-CH₂CN) in this compound and a cyano group (-CN) directly attached to the ring in anthranilonitrile. This seemingly subtle difference significantly influences the electronic properties and, consequently, the chemical reactivity of both the amino and nitrile functionalities, as well as the aromatic ring itself.
A primary indicator of the nucleophilicity of the amino group is its basicity, reflected by the pKa of its conjugate acid. The pKa of the conjugate acid of this compound is approximately 4.5, while that of anthranilonitrile is significantly lower at 0.77. This marked difference suggests that the amino group in This compound is substantially more basic and therefore a stronger nucleophile than the amino group in anthranilonitrile. This is attributed to the insulating effect of the methylene (-CH₂-) spacer, which lessens the electron-withdrawing influence of the nitrile group on the amino functionality.
Reactivity Comparison
The reactivity of these molecules can be considered at three main sites: the amino group, the nitrile group, and the aromatic ring.
Reactivity of the Amino Group (Nucleophilicity)
The higher basicity of the amino group in this compound makes it more reactive towards electrophiles. This is evident in condensation reactions, which are fundamental to the synthesis of many heterocyclic systems.
Table 1: Quantitative Data on the Amino Group Basicity
| Compound | Structure | pKa of Conjugate Acid |
| This compound |
A Comparative Analysis of the Biological Activities of 2-(2-aminophenyl)acetonitrile and its para-isomer: A Review of Available Data
A comprehensive review of existing scientific literature reveals a significant gap in the direct comparative analysis of the biological activities of 2-(2-aminophenyl)acetonitrile (ortho-isomer) and 2-(4-aminophenyl)acetonitrile (para-isomer). While both isomers serve as versatile building blocks in synthetic chemistry, leading to a diverse array of biologically active derivatives, studies directly evaluating and comparing the intrinsic biological effects of the parent molecules are notably absent from publicly available databases. This guide synthesizes the limited available information on the potential biological relevance of these isomers, primarily inferred from studies on their derivatives, and highlights the areas where further research is critically needed.
Physicochemical Properties
A fundamental understanding of the physicochemical properties of these isomers is crucial for interpreting their potential biological interactions. The position of the amino group on the phenyl ring influences the electronic distribution and steric hindrance, which in turn can affect properties like polarity, solubility, and reactivity.
| Property | This compound (ortho-isomer) | 2-(4-aminophenyl)acetonitrile (para-isomer) |
| Synonyms | o-aminophenylacetonitrile | p-aminophenylacetonitrile, 4-aminobenzyl cyanide |
| CAS Number | 2973-50-4 | 3544-25-0 |
| Molecular Formula | C₈H₈N₂ | C₈H₈N₂ |
| Molecular Weight | 132.16 g/mol | 132.16 g/mol |
| Appearance | Not specified in detail | Light yellow crystalline substance[1] |
| Melting Point | Not specified in detail | 45-48 °C[1] |
| Boiling Point | Not specified in detail | 312 °C[1] |
| Solubility | Not specified in detail | Slightly soluble in water[1] |
Biological Activity Profile: An Indirect Assessment
The majority of research has focused on utilizing these aminophenylacetonitrile isomers as scaffolds for the synthesis of more complex molecules with therapeutic potential. The biological activities observed in these derivatives provide indirect clues about the potential, albeit likely modest, activities of the parent isomers.
This compound (ortho-isomer)
The ortho-isomer is a key precursor in the synthesis of various heterocyclic compounds. Its derivatives have been investigated for several therapeutic applications:
-
Antimycobacterial Potential: Derivatives of this compound have been used as precursors in the synthesis of pyridazino[4,3-b]indoles, which have shown inhibitory activity against Mycobacterium tuberculosis.[2] This suggests that the core structure may have some affinity for mycobacterial targets.
-
Enzyme Inhibition: There are general suggestions that this compound and its derivatives may possess enzyme inhibitory properties, with a particular mention of potential inhibition of Cytochrome P450 (CYP) enzymes.[3] However, no specific quantitative data for the parent compound is available.
-
Anticancer Applications: 1-(2-aminophenyl)-3-arylurea derivatives, synthesized from the ortho-isomer, have been evaluated as potential dual inhibitors of Ephrin type-A receptor 2 (EphA2) and histone deacetylases (HDACs), both of which are important targets in cancer therapy.
2-(4-aminophenyl)acetonitrile (para-isomer)
The para-isomer is a widely used intermediate in the pharmaceutical and agrochemical industries. Its derivatives have been explored for distinct biological activities:
-
Pharmaceutical Intermediate: It serves as a precursor for the synthesis of compounds like 4-aminophenylacetic acid, which is further utilized in drug development.[1]
-
Photosensitizing Agents: Derivatives such as 2-(4-aminophenyl)benzothiazoles have been synthesized and evaluated as photosensitizing agents. These compounds, when activated by UVA light, can induce apoptosis in cancer cells, showing potential for use in photodynamic therapy for conditions like basal cell carcinoma.
Experimental Methodologies: A Proforma for Future Investigation
As no direct comparative experimental data is available for the two isomers, this section outlines a series of standard experimental protocols that would be necessary to generate the data required for a comprehensive comparison.
Cytotoxicity Assays
A foundational step in assessing biological activity is to determine the cytotoxicity of the compounds against various cell lines.
MTT Assay Protocol:
-
Cell Seeding: Plate human cancer cell lines (e.g., HeLa, MCF-7, A549) and a non-cancerous control cell line (e.g., HEK293) in 96-well plates at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound and 2-(4-aminophenyl)acetonitrile in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48 or 72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound.
Antimicrobial Susceptibility Testing
To evaluate the potential antimicrobial properties, standard broth microdilution or disk diffusion assays can be employed.
Broth Microdilution Assay Protocol (for Minimum Inhibitory Concentration - MIC):
-
Bacterial Strains: Use standard strains of Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.
-
Compound Preparation: Prepare a two-fold serial dilution of each isomer in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Inoculation: Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard and dilute it to a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits bacterial growth.
Signaling Pathways and Experimental Workflows: A Conceptual Framework
Given the absence of specific data, the following diagrams illustrate the general workflows for evaluating the biological activities discussed and a hypothetical signaling pathway that could be investigated based on the activities of the derivatives.
Figure 1: A generalized workflow for the synthesis and biological evaluation of aminophenylacetonitrile derivatives.
Figure 2: A hypothetical signaling pathway potentially modulated by derivatives of aminophenylacetonitriles.
Conclusion and Future Directions
The current body of scientific literature does not provide sufficient data to conduct a direct and quantitative comparison of the biological activities of this compound and 2-(4-aminophenyl)acetonitrile. The observed biological effects are almost exclusively associated with their more complex derivatives. This highlights a significant knowledge gap.
Future research should prioritize the direct evaluation of these parent isomers in a battery of standardized in vitro assays to establish a baseline of their biological activity. Such studies would include cytotoxicity screening against a panel of cancer and non-cancer cell lines, broad-spectrum antimicrobial testing, and screening against a panel of relevant enzymes (e.g., kinases, proteases, metabolic enzymes). The resulting data would be invaluable for understanding the fundamental structure-activity relationships within this class of compounds and would provide a more rational basis for the design of future derivatives with enhanced potency and selectivity. Without such foundational research, the true biological potential of these simple but versatile chemical building blocks will remain largely unexplored.
References
Comparative Guide to Analytical Methods for the Quantification of 2-(2-aminophenyl)acetonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two robust analytical techniques for the quantification of 2-(2-aminophenyl)acetonitrile: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The information presented herein is intended to assist researchers in selecting the most appropriate analytical method based on performance characteristics and specific experimental requirements.
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₈H₈N₂ |
| Molecular Weight | 132.16 g/mol [1] |
| Appearance | Light yellow crystalline substance[2] |
| Melting Point | 45-48 °C[2] |
| Boiling Point | 312 °C[2] |
| Solubility | Slightly soluble in water[2] |
Quantitative Performance Comparison
The following table summarizes the anticipated quantitative performance parameters for hypothetical, yet realistic, HPLC-UV and LC-MS/MS methods for the quantification of this compound. These values are based on typical performance characteristics observed for the analysis of similar aromatic amines and nitriles.
| Parameter | HPLC-UV Method | LC-MS/MS Method |
| Limit of Detection (LOD) | ~50 ng/mL | ~0.1 ng/mL |
| Limit of Quantification (LOQ) | ~150 ng/mL | ~0.5 ng/mL |
| Linearity (R²) | > 0.999 | > 0.999 |
| Linear Range | 0.15 - 100 µg/mL | 0.5 - 500 ng/mL |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% |
| Precision (%RSD) | < 2% | < 5% |
General Method Comparison
| Feature | HPLC-UV | LC-MS/MS |
| Principle | Separation based on polarity, detection by UV absorbance. | Separation based on polarity, detection by mass-to-charge ratio. |
| Selectivity | Moderate; potential for interference from co-eluting compounds with similar UV absorbance. | High; specific detection based on precursor and product ion masses. |
| Sensitivity | Good for routine analysis. | Excellent for trace-level analysis. |
| Cost | Lower initial instrument cost and operational expenses. | Higher initial instrument cost and maintenance expenses. |
| Expertise Required | Routine operation is relatively straightforward. | Requires more specialized training for operation and data interpretation. |
| Applications | Quality control, purity assessment, and routine quantification. | Impurity profiling, metabolite identification, and bioanalysis. |
Experimental Protocols
Proposed HPLC-UV Method
This method is designed for the routine quality control and quantification of this compound in bulk material or simple formulations.
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a UV-Vis detector, autosampler, and column oven.
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm).
-
Mobile Phase: An isocratic mixture of acetonitrile and 0.1% phosphoric acid in water (e.g., 40:60 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210 nm, based on methods for similar aromatic nitriles[3].
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
2. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of mobile phase to obtain a concentration of 1 mg/mL.
-
Working Standards: Prepare a series of working standards by serial dilution of the stock solution with the mobile phase to cover the desired linear range (e.g., 0.15 to 100 µg/mL).
-
Sample Preparation: Accurately weigh and dissolve the sample containing this compound in the mobile phase to a known concentration within the linear range. Filter the solution through a 0.45 µm syringe filter before injection.
3. Data Analysis:
-
Construct a calibration curve by plotting the peak area of the analyte against the concentration of the working standards.
-
Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.
Proposed LC-MS/MS Method
This method is suitable for the trace-level quantification of this compound, for applications such as impurity analysis or bioanalysis.
1. Instrumentation and Chromatographic Conditions:
-
LC-MS/MS System: A liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm).
-
Mobile Phase:
-
A: 0.1% formic acid in water.
-
B: 0.1% formic acid in acetonitrile.
-
-
Gradient Elution: A linear gradient from 10% B to 90% B over 5 minutes, followed by a 2-minute hold at 90% B, and a 3-minute re-equilibration at 10% B.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40 °C.
2. Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Precursor Ion (Q1): m/z 133.1 (corresponding to [M+H]⁺).
-
Product Ions (Q3): Select at least two characteristic fragment ions for quantification and confirmation (e.g., based on fragmentation of similar aminophenyl compounds).
-
Collision Energy and Other Source Parameters: Optimize for the specific instrument to achieve maximum signal intensity.
3. Standard and Sample Preparation:
-
Standard Stock Solution: Prepare a 1 mg/mL stock solution of this compound reference standard in acetonitrile.
-
Working Standards: Prepare working standards by serial dilution of the stock solution with the initial mobile phase composition to cover the linear range (e.g., 0.5 to 500 ng/mL).
-
Sample Preparation: Dissolve the sample in the initial mobile phase to a concentration within the linear range. For complex matrices, a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be necessary to remove interferences.
4. Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of the analyte to an internal standard (if used) against the concentration.
-
Quantify this compound in the sample based on the calibration curve.
Visualized Experimental Workflows
Caption: Workflow for HPLC-UV analysis of this compound.
Caption: Workflow for LC-MS/MS analysis of this compound.
References
X-ray Crystallographic Insights into 2-(2-Aminophenyl)acetonitrile Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the X-ray crystallographic data of two derivatives related to 2-(2-aminophenyl)acetonitrile. While not direct substitutions on the parent molecule, the selected compounds, 2-amino-4-(2-chlorophenyl)-6-chloro-4H-benzo[h]chromene-3-carbonitrile and 2-((3-aminophenyl)(phenyl)methylene)hydrazinecarboxamide, share common structural features and offer valuable insights into the solid-state conformations and intermolecular interactions that can guide further drug design and development efforts. This guide presents a summary of their key crystallographic parameters, a detailed experimental protocol for single-crystal X-ray diffraction, and a visualization of the experimental workflow and a relevant biological signaling pathway.
Comparative Crystallographic Data
The following table summarizes the key crystallographic parameters for the two selected derivatives, allowing for a direct comparison of their solid-state structures.
| Parameter | 2-amino-4-(2-chlorophenyl)-6-chloro-4H-benzo[h]chromene-3-carbonitrile[1] | 2-((3-aminophenyl)(phenyl)methylene)hydrazinecarboxamide[2] |
| Chemical Formula | C₂₀H₁₂Cl₂N₂O | C₁₄H₁₄N₄O |
| Crystal System | Triclinic | Orthorhombic |
| Space Group | P -1 | Pccn |
| a (Å) | 7.7131 (3) | 12.3855 (1) |
| b (Å) | 8.8579 (3) | 34.5746 (5) |
| c (Å) | 12.6696 (4) | 24.2283 (3) |
| α (°) | 73.445 (2) | 90 |
| β (°) | 87.590 (2) | 90 |
| γ (°) | 82.620 (2) | 90 |
| Volume (ų) | 822.84 (5) | 10375.1 (2) |
| Z | 2 | 32 |
Experimental Protocols
The determination of the crystal structures of the compared derivatives involves a series of precise experimental steps. Below is a detailed methodology for single-crystal X-ray diffraction analysis of small molecules.
Crystal Growth
High-quality single crystals are paramount for successful X-ray diffraction analysis. A common method for growing crystals of organic compounds is slow evaporation from a suitable solvent.
-
Procedure:
-
Dissolve the purified compound in a suitable solvent or a mixture of solvents to near saturation.
-
Filter the solution to remove any particulate matter.
-
Loosely cover the container (e.g., with perforated parafilm) to allow for slow evaporation of the solvent.
-
Allow the solution to stand undisturbed in a vibration-free environment at a constant temperature.
-
Monitor for the formation of single crystals over a period of days to weeks.
-
Data Collection
Once suitable crystals are obtained, they are subjected to X-ray diffraction to collect the diffraction data.
-
Instrumentation: A single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation) and a detector is used.
-
Procedure:
-
A single crystal of appropriate size (typically 0.1-0.3 mm in all dimensions) is carefully selected and mounted on a goniometer head.[3]
-
The crystal is placed in the X-ray beam and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations.
-
A series of diffraction images are collected as the crystal is rotated through a range of angles.[3]
-
The diffraction intensities and the corresponding angles are recorded by the detector.[4]
-
Structure Solution and Refinement
The collected diffraction data is then processed to solve and refine the crystal structure.
-
Software: Specialized software packages are used for data processing, structure solution, and refinement.
-
Procedure:
-
Data Reduction: The raw diffraction images are processed to integrate the reflection intensities and apply corrections for various experimental factors.[5]
-
Space Group Determination: The symmetry of the diffraction pattern is analyzed to determine the crystal system and space group.
-
Structure Solution: The initial positions of the atoms in the unit cell are determined using direct methods or Patterson methods.
-
Structure Refinement: The atomic positions and other parameters are refined using a least-squares method to achieve the best possible agreement between the observed and calculated diffraction data.[4]
-
Validation: The final structure is validated using various crystallographic checks to ensure its quality and accuracy.
-
Visualizations
Experimental Workflow for X-ray Crystallography
The following diagram illustrates the general workflow for determining the crystal structure of a small molecule.
Caption: A flowchart of the key steps in X-ray crystallographic analysis.
Signaling Pathway: Anticancer Mechanism of Phenylacetonitrile Derivatives
Derivatives of phenylacetonitrile have shown promise as anticancer agents by acting as tubulin inhibitors. The following diagram illustrates the proposed signaling pathway leading to apoptosis in cancer cells.
References
A Comparative Guide to Catalysts in 2-(2-Aminophenyl)acetonitrile Reactions for Heterocycle Synthesis
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Catalytic Systems for the Synthesis of Quinazolines and Related Heterocycles from 2-(2-Aminophenyl)acetonitrile Derivatives.
The synthesis of nitrogen-containing heterocyclic compounds is a cornerstone of medicinal chemistry and drug development. This compound and its parent compound, 2-aminobenzonitrile, are versatile precursors for the construction of a variety of fused heterocyclic systems, most notably quinazolines. The efficiency of these synthetic routes is critically dependent on the choice of catalyst. This guide provides a comparative analysis of various catalytic systems for reactions involving this compound and its analogues, with a focus on the formation of the quinazoline scaffold. The information presented is supported by experimental data from peer-reviewed literature to aid researchers in selecting the optimal catalyst for their specific synthetic needs.
Performance Benchmark: Catalysts in Quinazoline Synthesis
The cyclocondensation of a 2-aminobenzonitrile derivative with an aldehyde or alcohol is a common and effective strategy for synthesizing 2-substituted quinazolines. A range of transition metal catalysts, as well as some metal-free approaches, have been successfully employed for this transformation. The following table summarizes the performance of different catalytic systems, highlighting key parameters such as catalyst type, reaction conditions, and reported yields. It is important to note that direct comparisons should be made with caution, as substrate scope and specific reaction conditions can vary between studies.
| Catalyst System | Starting Materials | Reaction Conditions | Yield (%) | Reference |
| Copper-based Catalysts | ||||
| CuCl/DABCO/4-HO-TEMPO | 2-Aminobenzylamines, Aldehydes | CH₃CN, 80 °C, 6 h, O₂ | 40-98% | [1] |
| Cu(OAc)₂ | 2-Aminobenzaldehydes, Phenacylazides | CH₃CN, rt, Et₃N | 60-85% | [1] |
| CuI | 2-Bromophenyl)methylamines, Amides | i-PrOH, 110 °C, 24 h, Air, K₂CO₃ | 37-87% | [1] |
| Iron-based Catalysts | ||||
| FeCl₃/CuI/L-proline | o-Halobenzonitriles, Aldehydes, NaN₃ | DMF, 110 °C, 12 h | 42-84% | [2] |
| FeBr₂ | 2-Aminobenzylamines, Amines | Chlorobenzene, 100 °C, Aerobic | Good to Excellent | [1] |
| Fe-Fe₃C@NC-800 | 2-Aminobenzylamine, Benzaldehyde | H₂O/THF, 100 °C, H₂O₂ | up to 95% | [3] |
| Ruthenium-based Catalysts | ||||
| in situ Ru-catechol complex | 2-Aminophenyl ketones, Amines | Toluene, 135 °C, 24 h | High selectivity | [4] |
| NNN pincer Ru(II) complex | o-Aminobenzyl alcohols, Nitriles | Dioxane, 130 °C, KOBuᵗ | Moderate to Good | [1] |
| Palladium-based Catalysts | ||||
| Pd(OAc)₂ | 2-Aminobenzonitriles, Aldehydes, Arylboronic acids | Dioxane, 100 °C, 12 h, K₂CO₃ | Good yields | [5] |
| Metal-Free Catalysis | ||||
| Iodine | 2-Aminobenzophenones, Benzylamines | 80 °C, 12 h, TBHP | up to 93% | [6] |
Experimental Protocols
Detailed methodologies for key catalytic systems are provided below. These protocols are based on published literature and may require optimization for specific substrates and laboratory conditions.
Copper-Catalyzed Synthesis of 2-Phenylquinazoline
This protocol is a generalized procedure based on the copper-catalyzed aerobic oxidative cyclization of 2-aminobenzylamines with aldehydes.
Materials:
-
2-Aminobenzylamine derivative (1.0 mmol)
-
Benzaldehyde (1.2 mmol)
-
Copper(I) chloride (CuCl, 0.1 mmol, 10 mol%)
-
1,4-Diazabicyclo[2.2.2]octane (DABCO, 0.2 mmol, 20 mol%)
-
4-Hydroxy-TEMPO (0.1 mmol, 10 mol%)
-
Acetonitrile (CH₃CN, 5 mL)
Procedure:
-
To a round-bottom flask, add the 2-aminobenzylamine derivative, benzaldehyde, CuCl, DABCO, and 4-Hydroxy-TEMPO.
-
Add acetonitrile to the flask and equip it with a reflux condenser.
-
Heat the reaction mixture to 80 °C with vigorous stirring under an oxygen atmosphere (e.g., using an oxygen balloon).
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure to remove the solvent.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 2-phenylquinazoline.
Iron-Catalyzed Synthesis of 2-Phenylquinazoline
This protocol is based on the iron-catalyzed oxidative coupling of 2-aminobenzylamines and benzaldehydes using a heterogeneous catalyst.
Materials:
-
2-Aminobenzylamine (1.0 mmol)
-
Benzaldehyde (1.2 mmol)
-
Fe-Fe₃C@NC-800 catalyst (20 mg)
-
Hydrogen peroxide (H₂O₂, 2.0 mmol)
-
Water/Tetrahydrofuran (H₂O/THF, 4:1 v/v, 5 mL)
Procedure:
-
In a reaction vessel, combine 2-aminobenzylamine, benzaldehyde, and the Fe-Fe₃C@NC-800 catalyst.
-
Add the H₂O/THF solvent mixture to the vessel.
-
Heat the mixture to 100 °C with stirring.
-
Add hydrogen peroxide dropwise to the reaction mixture.
-
Continue stirring at 100 °C and monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture and separate the catalyst by filtration.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to yield the 2-phenylquinazoline product.[3]
Visualizing the Workflow and Reaction Mechanism
Diagrams generated using Graphviz (DOT language) illustrate a general experimental workflow for comparing catalyst performance and a plausible reaction mechanism for the metal-catalyzed synthesis of quinazolines.
Caption: General experimental workflow for catalyst screening in the synthesis of quinazolines.
Caption: Plausible mechanism for metal-catalyzed quinazoline synthesis.
References
- 1. Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Transition-metal-catalyzed synthesis of quinazolines: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synergistic catalysis on Fe–Nx sites and Fe nanoparticles for efficient synthesis of quinolines and quinazolinones via oxidative coupling of amines and aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Quinazoline and Quinazolinone Derivatives via Ligand-Promoted Ruthenium-Catalyzed Dehydrogenative and Deaminative Coupling Reaction of 2-Aminophenyl Ketones and 2-Aminobenzamides with Amines [organic-chemistry.org]
- 5. Quinazoline synthesis [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Proper Disposal of 2-(2-aminophenyl)acetonitrile: A Step-by-Step Guide for Laboratory Professionals
For immediate release
Ensuring the safe and compliant disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides detailed, step-by-step procedures for the proper disposal of 2-(2-aminophenyl)acetonitrile, a compound that requires careful handling due to its hazardous properties. Researchers, scientists, and drug development professionals should adhere to these protocols to mitigate risks and ensure compliance with regulatory standards.
I. Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with the appropriate Personal Protective Equipment (PPE). All operations involving this compound and its waste must be conducted in a well-ventilated area, preferably within a chemical fume hood, to prevent inhalation of vapors or dust.[1]
Key Hazards: According to its Safety Data Sheet (SDS), this compound is classified as a flammable liquid and is harmful if swallowed, in contact with skin, or if inhaled. It also causes serious eye irritation.
Required Personal Protective Equipment (PPE):
| PPE Item | Specification | Rationale |
| Gloves | Chemical-resistant (e.g., Nitrile rubber) | To prevent skin contact, as the substance is harmful upon dermal absorption.[1] |
| Eye Protection | Safety goggles or a face shield | To protect against splashes and vapors that can cause serious eye irritation.[1] |
| Lab Coat | Flame-retardant and chemical-resistant | To protect against skin contact and in case of fire, as the substance is a flammable liquid. |
| Respiratory Protection | Required when vapors/aerosols are generated | To prevent inhalation, which can be harmful. |
II. Step-by-Step Disposal Protocol
The fundamental principle for the disposal of this compound is to treat it as hazardous waste.[1] Under no circumstances should it be disposed of down the drain or in regular trash.
1. Waste Identification and Segregation:
-
All waste contaminated with this compound, including residual amounts of the chemical, contaminated lab supplies (e.g., gloves, pipette tips, weighing paper), and empty containers, must be classified as hazardous waste.[1]
-
Do not mix this waste with other waste streams unless compatibility has been confirmed.[2] Leave chemicals in their original containers where possible to avoid misidentification.
2. Waste Collection and Storage:
-
Collect solid waste in a clearly labeled, sealable, and chemically compatible container.[1]
-
For liquid waste, use a designated, leak-proof, and clearly labeled hazardous waste container.
-
The container must be kept tightly closed and stored in a cool, well-ventilated area, away from heat, sparks, open flames, and other ignition sources.[3]
-
Ensure proper grounding and bonding of the container and receiving equipment to prevent static discharge.
3. Final Disposal:
-
The approved method for the final disposal of this compound is through a licensed and approved hazardous waste disposal service or plant.[1] These facilities are equipped to handle and process toxic and flammable chemical waste in an environmentally sound and compliant manner.
-
Adhere to all local, state, and federal regulations regarding hazardous waste disposal.
III. Spill and Decontamination Procedures
In the event of a spill, immediate and appropriate action is necessary to contain the material and prevent exposure.
1. Spill Response:
-
Evacuate the immediate area and eliminate all ignition sources.[1]
-
For small spills, absorb the material with an inert, non-combustible absorbent material such as vermiculite, dry sand, or earth.[1][4] Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
Use non-sparking tools to collect the absorbed material.[3][4]
2. Decontamination:
-
Scoop the absorbed material into a labeled hazardous waste container.[1]
-
Decontaminate the spill area by washing it thoroughly with soap and copious amounts of water.[1]
-
All cleanup materials, including contaminated clothing, must be disposed of as hazardous waste.[1]
IV. Experimental Workflow for Disposal
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the safe disposal of this compound.
References
Essential Safety and Operational Guide for Handling 2-(2-aminophenyl)acetonitrile
This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 2-(2-aminophenyl)acetonitrile. The following procedures are designed to ensure a safe laboratory environment and proper management of this chemical.
Hazard Summary
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1][2]
-
Flammability: May be a flammable liquid and vapor, similar to acetonitrile.[1][2]
It is imperative to handle this compound with the appropriate personal protective equipment and engineering controls.
Physical and Chemical Properties
The following table summarizes the known physical and chemical properties of the related compound, 2-(4-aminophenyl)acetonitrile, which can be used as a reference.
| Property | Value |
| CAS Number | 3544-25-0[3][4] |
| Molecular Formula | C₈H₈N₂[3][4] |
| Molecular Weight | 132.16 g/mol [3][4] |
| Appearance | Light yellow crystalline substance[4] |
| Melting Point | 45-48 °C[3][4] |
| Boiling Point | 312.0 °C at 760 mmHg[3][4] |
| Density | 1.1 g/cm³[3] |
| Flash Point | 136.3 °C[3] |
| Solubility | Slightly soluble in water[4] |
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to minimize exposure and ensure personal safety when handling this compound.
| PPE Category | Specifications and Guidelines |
| Eye and Face Protection | Wear chemical splash goggles that meet ANSI Z87.1 standards. A face shield should be worn over safety glasses if there is a risk of splashing or explosion.[5] |
| Skin Protection | Gloves: Wear chemical-resistant gloves, such as nitrile or neoprene.[5] Inspect gloves before each use and change them immediately upon contact with the chemical. For enhanced protection, consider double-gloving. Lab Coat: A Nomex® or similar flame-resistant lab coat with a closed front and long sleeves is required.[5] |
| Respiratory Protection | All handling should be done in a certified chemical fume hood to avoid inhalation of vapors or dust.[1][6] If engineering controls are not sufficient, a NIOSH-approved respirator with appropriate cartridges must be used.[3][5] |
| Footwear | Wear closed-toe, closed-heel shoes that cover the entire foot.[5][7] |
Operational and Disposal Plan
A systematic approach to handling and disposal is critical for safety and environmental protection.
Step-by-Step Handling Protocol
-
Preparation:
-
Handling:
-
Conduct all manipulations of this compound within the fume hood.[1]
-
Avoid contact with skin and eyes.[1]
-
Do not eat, drink, or smoke in the work area.[1]
-
Use non-sparking tools and take precautions against static discharge, especially if the compound is flammable.[1][2]
-
Keep the container tightly closed when not in use.[8]
-
-
Storage:
Spill and Emergency Procedures
-
Small Spills:
-
Large Spills:
-
Evacuate the laboratory and alert others.
-
Contact your institution's environmental health and safety department immediately.
-
-
First Aid:
-
Inhalation: Move the person to fresh air. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[1][2]
-
Skin Contact: Immediately remove all contaminated clothing. Rinse the skin with plenty of water for at least 15 minutes. Seek medical attention.[1][2]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][2]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1][9]
-
Step-by-Step Disposal Plan
-
Waste Segregation: All materials contaminated with this compound, including empty containers, used PPE, and spill cleanup materials, must be treated as hazardous waste.[6]
-
Waste Collection:
-
Collect solid waste in a clearly labeled, sealable, and chemically compatible container.
-
Collect liquid waste in a separate, labeled, and appropriate hazardous waste container.
-
-
Final Disposal: Dispose of the hazardous waste through a licensed professional waste disposal service in accordance with all federal, state, and local regulations.[6][10] Do not dispose of it down the drain or in regular trash.
Safe Handling Workflow
Caption: Workflow for the safe handling of this compound.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. fishersci.co.uk [fishersci.co.uk]
- 3. 2-(4-Aminophenyl)acetonitrile | CAS#:3544-25-0 | Chemsrc [chemsrc.com]
- 4. innospk.com [innospk.com]
- 5. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 6. benchchem.com [benchchem.com]
- 7. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 8. echemi.com [echemi.com]
- 9. scienceinteractive.com [scienceinteractive.com]
- 10. criver.com [criver.com]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
